molecular formula C12H14N2O4 B1214395 (3-Nitrophenyl) piperidine-3-carboxylate

(3-Nitrophenyl) piperidine-3-carboxylate

Cat. No.: B1214395
M. Wt: 250.25 g/mol
InChI Key: MUVROTJILUATRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitrophenyl) piperidine-3-carboxylate is a chemical compound supplied as its hydrochloride salt (CAS 94528-08-2) with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol . This ester derivative is of significant interest in medicinal chemistry research, particularly as a prodrug of nipecotic acid . Nipecotic acid is a well-known inhibitor of the gamma-aminobutyric acid (GABA) uptake system . Research indicates that this compound exhibits anticonvulsant activity, likely due to its role in enhancing GABAergic neurotransmission in the central nervous system by blocking the reuptake of GABA into nerve terminals . The piperidine moiety is a privileged structure in pharmaceutical development, present in more than twenty classes of therapeutics, underscoring the broader research value of this chemical scaffold . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(3-nitrophenyl) piperidine-3-carboxylate

InChI

InChI=1S/C12H14N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1,4-5,7,9,13H,2-3,6,8H2

InChI Key

MUVROTJILUATRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-]

Synonyms

3-nitrophenyl 3-piperidinecarboxylate
meta-nitrophenyl 3-piperidinecarboxylate hydrochloride
MNPC

Origin of Product

United States
Foundational & Exploratory

(3-Nitrophenyl) Piperidine-3-Carboxylate: Chemical Properties, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical properties, synthesis, and pharmacological applications of (3-Nitrophenyl) piperidine-3-carboxylate.

Executive Summary

(3-Nitrophenyl) piperidine-3-carboxylate, commonly known as MNPC (m-nitrophenyl-3-piperidinecarboxylate), is a highly specialized synthetic ester derivative of nipecotic acid. Nipecotic acid is one of the most potent known inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake; however, its zwitterionic and hydrophilic nature severely restricts its ability to cross the blood-brain barrier (BBB)[1].

By masking the polar carboxylic acid moiety through esterification with 3-nitrophenol, MNPC functions as a highly lipophilic prodrug. Upon peripheral administration, MNPC rapidly penetrates the CNS, where it undergoes enzymatic hydrolysis to release the active nipecotic acid and the byproduct m-nitrophenol[2]. This whitepaper details the physicochemical properties, structural rationale, synthetic pathways, and validated experimental protocols for utilizing MNPC in neuropharmacological research.

Chemical Identity & Physicochemical Properties

The physicochemical properties of MNPC are optimized for systemic stability and subsequent CNS penetration. The compound is most frequently synthesized and stored as a hydrochloride salt to prevent spontaneous hydrolysis of the ester bond.

Table 1: Core Chemical and Physicochemical Data

PropertyValue / Description
Chemical Name (3-Nitrophenyl) piperidine-3-carboxylate
Common Synonyms MNPC; 3-nitrophenyl 3-piperidinecarboxylate
CAS Registry Number 94528-08-2 (Hydrochloride salt)[3]
PubChem CID 124513 (Free base)[4]
Molecular Formula C₁₂H₁₅ClN₂O₄ (HCl salt)[3]
Molecular Weight 286.71 g/mol (HCl salt)[3]
Topological Polar Surface Area 84.2 Ų[3]
Hydrogen Bond Donors/Acceptors 2 / 5[3]

Pharmacological Profile & Mechanism of Action

The Prodrug Rationale

The primary challenge in GABAergic drug development is delivering highly polar target molecules across the tightly regulated endothelial tight junctions of the BBB. Nipecotic acid cannot achieve therapeutic concentrations in the brain parenchyma via systemic routes[1].

The esterification with 3-nitrophenol is a calculated structural modification. The electron-withdrawing nature of the nitro group (–NO₂) on the phenol ring serves a dual purpose:

  • Enhanced Lipophilicity: It significantly lowers the topological polar surface area, allowing for passive diffusion across the BBB.

  • Tuned Hydrolysis Kinetics: The electron-withdrawing effect makes the ester carbonyl carbon highly electrophilic. Once inside the brain, non-specific esterases rapidly cleave this sensitized ester bond, ensuring a rapid onset of action compared to standard aliphatic esters[5].

Mechanism A MNPC (Prodrug) Lipophilic Ester B Blood-Brain Barrier (Endothelial Cells) A->B Passive Diffusion C Brain Parenchyma (Esterase Cleavage) B->C CNS Entry D Nipecotic Acid (Active Agent) C->D Hydrolysis E m-Nitrophenol (Byproduct) C->E Hydrolysis F GAT-1 Transporter (GABA Reuptake Blockade) D->F Target Binding

Diagram 1: Prodrug mechanism of MNPC crossing the BBB and inhibiting GAT-1.

Synthesis & Formulation Protocol

To ensure high enantiomeric or racemic purity and prevent unwanted side reactions, the synthesis of MNPC·HCl relies on a protected Steglich esterification.

Step-by-Step Methodology

Step 1: N-Protection of Nipecotic Acid

  • Action: React nipecotic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium hydroxide (NaOH) in a water/dioxane mixture.

  • Causality: The secondary amine of the piperidine ring is highly nucleophilic. Without Boc-protection, the subsequent esterification step would inevitably lead to unwanted amide formation or self-polymerization. Boc is selected because it is stable under basic esterification conditions but easily cleaved under mild acidic conditions.

Step 2: Steglich Esterification

  • Action: React N-Boc-nipecotic acid with 3-nitrophenol using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in anhydrous dichloromethane (CH₂Cl₂).

  • Causality: 3-nitrophenol is a relatively poor nucleophile due to the electron-withdrawing nitro group. DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a critical acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the phenol, driving the reaction forward while suppressing the formation of inactive N-acylurea byproducts.

Step 3: Deprotection and Salt Formation

  • Action: Treat the resulting Boc-MNPC with trifluoroacetic acid (TFA) in CH₂Cl₂ to cleave the Boc group. After solvent removal, dissolve the free base in anhydrous ether and introduce ethereal HCl to precipitate MNPC·HCl.

  • Causality: The free base of MNPC is susceptible to spontaneous hydrolysis and possesses poor aqueous solubility. Converting it to the hydrochloride salt (CAS 94528-08-2) locks the amine in a protonated state. This self-validating step enhances shelf-stability, prevents auto-catalytic ester hydrolysis, and ensures optimal aqueous solubility for in vivo administration[3].

Synthesis N1 1. Nipecotic Acid N2 2. Boc-Nipecotic Acid (N-Protection) N1->N2 Boc2O, NaOH Prevents Amide Formation N3 3. Boc-MNPC (Steglich Esterification) N2->N3 m-Nitrophenol, DCC, DMAP Activates Carboxyl Group N4 4. MNPC Free Base (Boc Deprotection) N3->N4 TFA / CH2Cl2 Cleaves Boc Group N5 5. MNPC·HCl (Salt Precipitation) N4->N5 Ethereal HCl Enhances Stability & Solubility

Diagram 2: Step-by-step synthesis of MNPC·HCl via Steglich esterification.

Analytical & Pharmacokinetic Methodologies

To validate the BBB penetration and prodrug cleavage of MNPC in vivo, researchers must quantify its metabolites (m-nitrophenol and nipecotic acid) in brain tissue. The following protocol is adapted from established high-performance liquid chromatography (HPLC) methodologies[2].

HPLC Determination Protocol

1. Tissue Preparation & Extraction (Critical Quenching Step)

  • Action: Immediately post-mortem, homogenize mouse brain tissue in ice-cold 0.4 M perchloric acid. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Causality: Rapid quenching of enzymatic activity is critical. Brain esterases will continue to cleave residual MNPC post-mortem, artificially inflating nipecotic acid levels and skewing pharmacokinetic data if not immediately denatured by the acid.

2. Chromatographic Separation

  • Action: Inject the supernatant onto a C18 reverse-phase HPLC column. Utilize a gradient mobile phase of acetonitrile and phosphate buffer adjusted to pH 3.0.

  • Causality: The acidic pH (3.0) suppresses the ionization of both the carboxylic acid on nipecotic acid and the phenolic hydroxyl on m-nitrophenol. This ensures they remain in their un-ionized forms, partitioning effectively with the hydrophobic stationary phase to yield sharp, high-resolution peaks.

3. Dual Detection System

  • Action: Quantify m-nitrophenol using direct UV detection at 280 nm. For nipecotic acid, utilize pre-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol, followed by fluorescence detection (excitation 340 nm, emission 450 nm).

  • Causality: UV detection is sufficient for the highly conjugated m-nitrophenol ring. However, nipecotic acid lacks a strong chromophore. Derivatizing its secondary amine with OPA creates a highly fluorescent isoindole derivative, achieving the nanogram-range sensitivity required for accurate brain tissue analysis[2].

Quantitative Efficacy Data

MNPC has been rigorously evaluated for its ability to protect against convulsions induced by chemicals that interfere with GABA-mediated neurotransmission. The data below demonstrates the robust anticonvulsant activity of MNPC when administered prior to chemical challenge[5].

Table 2: Anticonvulsant Efficacy of MNPC in Mice (60 min post-administration)

Convulsant AgentMechanism of ConvulsionConvulsion TypeED₅₀ (mg/kg)
Bicuculline GABA_A Receptor AntagonistClonic157.8
Bicuculline GABA_A Receptor AntagonistTonic138.8
Isoniazid GABA Synthesis InhibitorClonic255.3
Isoniazid GABA Synthesis InhibitorTonic76.7
Picrotoxin Chloride Channel BlockerClonic224.9
Pentylenetetrazole (PTZ) GABA_A Receptor AntagonistClonic235.9

Note: No serious side effects or gross behavioral changes were observed during the 90-minute period following the administration of MNPC in doses up to 600 mg/kg, indicating a favorable therapeutic index[5].

References

  • PubChemLite - 3-nitrophenyl 3-piperidinecarboxylate (C12H14N2O4) . PubChem (CID 124513). Available at:[Link]

  • Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate . Neuropharmacology, 1984 Sep;23(9):1009-14. Available at:[Link]

  • Determination of m-nitrophenol and nipecotic acid in mouse tissues by high-performance liquid chromatography after administration of the anticonvulsant m-nitrophenyl-3-piperidinecarboxylate hydrochloride . Journal of Pharmaceutical Sciences, 1993 Jan;82(1):39-43. Available at:[Link]

  • Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug . ResearchGate. Available at:[Link]

Sources

(3-Nitrophenyl) piperidine-3-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-Nitrophenyl) Piperidine-3-Carboxylate (CAS: 94528-08-2)

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, overcoming the Blood-Brain Barrier (BBB) remains a primary bottleneck for central nervous system (CNS) drug delivery. (3-Nitrophenyl) piperidine-3-carboxylate , commonly referred to as m-nitrophenyl-3-piperidinecarboxylate (MNPC) , represents a masterclass in prodrug engineering. By masking the polar carboxylic acid moiety of nipecotic acid—a potent but BBB-impermeable GABA uptake inhibitor—with a lipophilic 3-nitrophenyl ester, researchers successfully created a molecule capable of rapid CNS penetration [1].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive breakdown of MNPC’s physicochemical profile, its pharmacological mechanism, and the validated protocols required for its synthesis and downstream pharmacokinetic (PK) evaluation.

Physicochemical Profiling & Structural Analysis

The hydrochloride salt of (3-Nitrophenyl) piperidine-3-carboxylate (CAS: 94528-08-2) is the most commonly utilized form in preclinical models due to its enhanced aqueous solubility for parenteral administration, while still maintaining the lipophilicity required for BBB crossing once neutralized in physiological pH [2].

Table 1: Key Physicochemical Properties of MNPC (Hydrochloride Salt)

PropertyValueCausality / Significance
CAS Number 94528-08-2Unique identifier for the HCl salt formulation.
Parent CID 124513Free base identifier.
Molecular Formula C₁₂H₁₅ClN₂O₄Represents the protonated piperidine ring.
Molecular Weight 286.71 g/mol Optimal size (<500 Da) for passive BBB diffusion.
Exact Mass 286.0720 g/mol Critical for high-resolution mass spectrometry (HRMS).
TPSA 84.2 ŲWell below the 90 Ų threshold, ensuring excellent CNS penetrance.
H-Bond Donors/Acceptors 2 / 5Favorable profile for avoiding excessive aqueous solvation shells.

Pharmacological Mechanism: The Prodrug Concept

Nipecotic acid is a highly effective inhibitor of the GABA Transporter (GAT), but its zwitterionic nature at physiological pH prevents it from entering the brain. The strategic esterification with a 3-nitrophenyl group serves two critical functions:

  • Lipophilicity Enhancement: The ester neutralizes the negative charge of the carboxylate, drastically lowering the topological polar surface area (TPSA).

  • Enzymatic Lability: The electron-withdrawing nature of the nitro group (-NO₂) on the phenyl ring makes the ester bond highly susceptible to nucleophilic attack. Once inside the CNS, endogenous esterases rapidly hydrolyze MNPC, liberating the active nipecotic acid and the byproduct m-nitrophenol [3].

G MNPC MNPC (Prodrug) Highly Lipophilic BBB Blood-Brain Barrier (Rapid Penetration) MNPC->BBB Esterase CNS Esterases (Hydrolysis) BBB->Esterase Nipecotic Nipecotic Acid (Active Moiety) Esterase->Nipecotic mNitrophenol m-Nitrophenol (Byproduct) Esterase->mNitrophenol GAT GABA Transporter (GAT) Inhibition Nipecotic->GAT Seizure Seizure Suppression (Anticonvulsant Effect) GAT->Seizure

Pathway of MNPC crossing the BBB, undergoing hydrolysis, and inhibiting GABA reuptake.

Synthesis Protocol: Steglich Esterification

To ensure high yield and prevent the self-polymerization of nipecotic acid, the secondary amine must be protected prior to esterification. The following protocol outlines a self-validating synthetic route.

Step-by-Step Methodology:

  • Amine Protection: React nipecotic acid with Di-tert-butyl dicarbonate (Boc₂O) in a mixture of THF/Water (1:1) with sodium bicarbonate (NaHCO₃) to yield 1-Boc-piperidine-3-carboxylic acid. Causality: Boc protection prevents the amine from attacking the activated carboxylic acid in the next step, avoiding unwanted amide formation.

  • Activation & Esterification (Steglich Coupling): Dissolve 1-Boc-piperidine-3-carboxylic acid and 3-nitrophenol (1.1 eq) in anhydrous dichloromethane (DCM). Chill to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 12 hours.

  • Filtration: Filter out the precipitated dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

  • Deprotection & Salt Formation: Dissolve the crude Boc-protected ester in anhydrous dioxane. Add 4M HCl in dioxane dropwise at 0°C. Stir for 2 hours. Causality: The strong acid cleaves the Boc group and simultaneously protonates the piperidine nitrogen, causing the target MNPC hydrochloride salt to precipitate out of the non-polar solvent.

  • Purification: Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to yield pure (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride.

In Vivo Efficacy & Pharmacokinetic Workflows

MNPC has demonstrated profound anticonvulsant activity against a variety of chemical convulsants that interfere with GABA-mediated neurotransmission [1].

Table 2: Anticonvulsant Efficacy Profile of MNPC in Murine Models (1 hr Post-Dose)

Convulsant AgentMechanism of ConvulsantMNPC ED₅₀ (Clonic Seizures)MNPC ED₅₀ (Tonic Seizures)
Bicuculline GABA_A Receptor Antagonist157.8 mg/kg138.8 mg/kg
Isoniazid GABA Synthesis Inhibitor255.3 mg/kg76.7 mg/kg
Picrotoxin Chloride Channel Blocker224.9 mg/kgN/A
Pentylenetetrazole GABA_A Allosteric Modulator235.9 mg/kgN/A

To validate these efficacy metrics, a rigorous Pharmacokinetic/Pharmacodynamic (PK/PD) workflow must be established to correlate seizure protection with actual brain concentrations of the active moiety.

G Dose Administer MNPC (s.c. or i.p.) Time Time-Course (15, 30, 60, 90 min) Dose->Time Brain Brain Tissue Extraction Time->Brain Efficacy Seizure Challenge (Bicuculline/PTZ) Time->Efficacy HPLC HPLC Assay (Nipecotic Acid) Brain->HPLC Correlate PK/PD Correlation HPLC->Correlate Efficacy->Correlate

Workflow for correlating MNPC administration with brain metabolite levels and seizure protection.

Analytical Quantification (HPLC Protocol)

Because MNPC acts as a prodrug, quantifying the intact ester in the brain is less clinically relevant than quantifying the liberated nipecotic acid and the m-nitrophenol byproduct [3]. Nipecotic acid lacks a strong chromophore, necessitating pre-column derivatization for sensitive detection.

Step-by-Step Tissue Extraction and HPLC Methodology:

  • Tissue Quenching: Immediately post-euthanasia, rapidly dissect the brain and homogenize in ice-cold 0.4 M perchloric acid (1:5 w/v). Causality: Perchloric acid instantly denatures tissue esterases, preventing ex vivo hydrolysis of any residual MNPC, which would artificially inflate nipecotic acid readings.

  • Centrifugation: Spin the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Collect the supernatant.

  • Derivatization (For Nipecotic Acid): Mix an aliquot of the neutralized supernatant with o-phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer (pH 9.5) for exactly 2 minutes prior to injection. Causality: OPA reacts with the secondary amine of nipecotic acid to form a highly fluorescent isoindole derivative, lowering the limit of detection to the nanogram per gram (ng/g) tissue range.

  • Chromatographic Separation: Inject onto a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). Use a gradient mobile phase consisting of 0.1 M sodium acetate buffer (pH 4.5) and methanol.

  • Detection:

    • m-Nitrophenol: UV detection at 270 nm.

    • Derivatized Nipecotic Acid: Fluorescence detection (Excitation: 340 nm, Emission: 450 nm).

By adhering to this protocol, researchers will observe that nipecotic acid brain levels typically peak at 30 to 60 minutes post-administration, perfectly correlating with the window of maximum anticonvulsant efficacy [3].

References

  • Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. PubMed / National Institutes of Health. Available at:[Link]

  • Determination of m-nitrophenol and nipecotic acid in mouse tissues by high-performance liquid chromatography after administration of the anticonvulsant m-nitrophenyl-3-piperidinecarboxylate hydrochloride. Journal of Pharmaceutical Sciences. DOI: 10.1002/jps.2600820109. Available at:[Link]

  • 3-nitrophenyl 3-piperidinecarboxylate (CID 124513) Structural Information. PubChemLite / University of Luxembourg. Available at:[Link]

An In-Depth Technical Guide to the Molecular Structure and Properties of (3-Nitrophenyl) piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Nitrophenyl) piperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, potential synthetic routes, and key analytical characterization techniques. Furthermore, it explores the rationale behind its design, drawing upon the established pharmacological significance of both the piperidine and nitrophenyl moieties.

Introduction: A Molecule of Designed Bioactivity

(3-Nitrophenyl) piperidine-3-carboxylate is a molecule that marries two pharmacologically significant scaffolds: the piperidine ring and a nitrophenyl group. The piperidine heterocycle is a ubiquitous feature in a vast array of pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties and serve as a versatile framework for engaging with biological targets.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with proteins.

The incorporation of a 3-nitrophenyl group introduces a potent electron-withdrawing moiety that can significantly modulate the electronic and steric properties of the molecule. This can influence its binding affinity to target proteins, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profile. The nitro group's role in medicinal chemistry is multifaceted, ranging from acting as a bioisostere to participating in key binding interactions.

This guide will dissect the molecular architecture of (3-Nitrophenyl) piperidine-3-carboxylate, providing a foundational understanding for its potential applications in drug development.

Molecular Structure and Physicochemical Properties

The fundamental structure of (3-Nitrophenyl) piperidine-3-carboxylate consists of a piperidine ring esterified at the 3-position with 3-nitrophenol.

Table 1: Physicochemical Properties of (3-Nitrophenyl) piperidine-3-carboxylate and its Hydrochloride Salt

Property(3-Nitrophenyl) piperidine-3-carboxylate(3-Nitrophenyl) piperidine-3-carboxylate hydrochlorideData Source
Molecular Formula C₁₂H₁₄N₂O₄C₁₂H₁₅ClN₂O₄[1][2]
Molecular Weight 250.25 g/mol 286.71 g/mol [1][2]
CAS Number Not available94528-08-2[1]
SMILES C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[O-]C1CC(CNC1)C(=O)OC2=CC=CC(=C2)[O-].Cl[2]
InChI InChI=1S/C12H14N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1,4-5,7,9,13H,2-3,6,8H2InChI=1S/C12H14N2O4.ClH/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17;/h1,4-5,7,9,13H,2-3,6,8H2;1H[2]

Synthesis and Purification

Representative Synthetic Workflow: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sensitive or sterically hindered. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Steglich Esterification Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Final Product Reactants Piperidine-3-carboxylic acid (N-protected) + 3-Nitrophenol Mix Combine and Stir at 0°C to RT Reactants->Mix Reagents DCC or EDC DMAP (catalytic) Reagents->Mix Solvent Anhydrous DCM or THF Solvent->Mix Filter Filter to remove dicyclohexylurea (if DCC is used) Mix->Filter Wash Wash with dilute acid and bicarbonate solution Filter->Wash Dry Dry organic layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Deprotection N-Deprotection (if applicable) Purify->Deprotection Final_Product (3-Nitrophenyl) piperidine-3-carboxylate Deprotection->Final_Product caption Steglich Esterification Workflow

A representative workflow for the synthesis of (3-Nitrophenyl) piperidine-3-carboxylate.
Detailed Experimental Protocol (Representative)

Important Note: The piperidine nitrogen is nucleophilic and may interfere with the esterification. Therefore, it is advisable to use an N-protected derivative of piperidine-3-carboxylic acid, such as N-Boc-piperidine-3-carboxylic acid. The Boc protecting group can be removed in a final step.

  • Reaction Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) and 3-nitrophenol (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea. Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc protected ester in a solution of trifluoroacetic acid (TFA) in DCM or HCl in dioxane and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product can be used as the salt or neutralized to obtain the free base.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (3-Nitrophenyl) piperidine-3-carboxylate. The following are the expected spectroscopic data based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and the 3-nitrophenyl moieties.

  • Piperidine Ring Protons: A complex series of multiplets between approximately 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.

  • Aromatic Protons: The 3-nitrophenyl group will exhibit a distinct pattern in the aromatic region (7.0-8.5 ppm). The protons will show splitting patterns consistent with their substitution.

  • NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Piperidine Ring Carbons: Signals in the aliphatic region (approximately 25-55 ppm).

  • Ester Carbonyl: A signal around 170-175 ppm.

  • Aromatic Carbons: Signals in the aromatic region (approximately 110-150 ppm). The carbon attached to the nitro group will be significantly deshielded.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 251.1026.[2] Tandem mass spectrometry (MS/MS) would likely reveal characteristic fragmentation patterns, including cleavage of the ester bond and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the key functional groups.

Table 2: Predicted IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine) Stretch3300-3500 (broad)
C-H (aromatic) Stretch3000-3100
C-H (aliphatic) Stretch2850-2960
C=O (ester) Stretch1715-1735 (strong)
NO₂ (nitro) Asymmetric Stretch1510-1560 (strong)
NO₂ (nitro) Symmetric Stretch1345-1385 (strong)
C-O (ester) Stretch1000-1300

The presence of strong absorption bands for the nitro group and the ester carbonyl would be key diagnostic features.

Rationale in Drug Design and Potential Applications

The combination of a piperidine ring and a nitrophenyl group in (3-Nitrophenyl) piperidine-3-carboxylate suggests its potential as a scaffold for developing novel therapeutic agents.

Drug_Design_Rationale cluster_0 Core Scaffold cluster_1 Pharmacophoric Features cluster_2 Potential Therapeutic Benefits Core (3-Nitrophenyl) piperidine-3-carboxylate Piperidine Piperidine Moiety Core->Piperidine contributes Nitrophenyl 3-Nitrophenyl Moiety Core->Nitrophenyl contributes PK_Properties Improved Pharmacokinetics (Solubility, Permeability) Piperidine->PK_Properties Target_Binding Enhanced Target Binding (H-bonding, π-π stacking) Nitrophenyl->Target_Binding Metabolic_Stability Modulated Metabolic Stability Nitrophenyl->Metabolic_Stability caption Rationale for the design of the core scaffold.

The rationale behind the molecular design of (3-Nitrophenyl) piperidine-3-carboxylate.

The piperidine scaffold is a well-established component of many centrally acting drugs due to its ability to be functionalized in a stereochemically defined manner. The 3-substituted pattern, in particular, is found in compounds targeting a variety of receptors and enzymes.

The 3-nitrophenyl group serves multiple purposes. Its electron-withdrawing nature can influence the pKa of the piperidine nitrogen, which can affect its ionization state at physiological pH and, consequently, its interaction with biological targets and its ability to cross cell membranes. The nitro group can also participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket, potentially increasing binding affinity and selectivity.

Given these features, (3-Nitrophenyl) piperidine-3-carboxylate could serve as a starting point for the development of novel inhibitors of enzymes or antagonists of receptors where the combination of a rigid, basic scaffold and an electron-deficient aromatic ring is beneficial for activity.

Conclusion

(3-Nitrophenyl) piperidine-3-carboxylate is a molecule with significant potential in the field of medicinal chemistry. Its structure combines the favorable properties of the piperidine ring with the electronically modulating effects of the 3-nitrophenyl group. This guide has provided a comprehensive overview of its molecular structure, a representative synthetic strategy, and a detailed outline of its analytical characterization. The insights into the rationale behind its design underscore its potential as a valuable scaffold for the development of new therapeutic agents. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted to fully explore its therapeutic potential.

References

  • PubChem. 3-nitrophenyl 3-piperidinecarboxylate. Retrieved from [Link]

Sources

High-Yield Synthesis of (3-Nitrophenyl) Piperidine-3-Carboxylate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Nitrophenyl) piperidine-3-carboxylate , frequently isolated as its hydrochloride salt (CAS 94528-08-2)[1], is a highly versatile intermediate utilized in the synthesis of complex pharmaceutical agents, including tricyclic PI3K inhibitors and modulators of cellular signaling pathways[2].

Synthesizing this compound presents two distinct chemical challenges:

  • Zwitterionic Interference: The starting material, piperidine-3-carboxylic acid (nipecotic acid), contains both a secondary amine and a carboxylic acid, making it prone to self-amidation or polymerization during activation.

  • Nucleophilic Deficiency: 3-Nitrophenol is a notoriously poor nucleophile. The electron-withdrawing nitro group strongly deactivates the phenolic oxygen, rendering standard Fischer esterification or simple acid chloride methods either excessively harsh or low-yielding.

This whitepaper outlines a self-validating, three-step synthetic pathway—anchored by the Steglich Esterification —to achieve high-purity (3-nitrophenyl) piperidine-3-carboxylate. By employing strategic protecting group chemistry and nucleophilic catalysis, this protocol ensures high yields while avoiding dead-end byproducts.

Retrosynthetic Strategy & Workflow Logic

To prevent self-condensation, the secondary amine of nipecotic acid must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the optimal choice due to its stability under basic and nucleophilic conditions, and its facile removal under anhydrous acidic conditions[3].

Following protection, the carboxylic acid is coupled with 3-nitrophenol. Because of the phenol's poor nucleophilicity, a highly reactive electrophilic intermediate must be generated in situ. This is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP)[4]. Finally, the Boc group is cleaved using anhydrous hydrochloric acid, directly yielding the desired hydrochloride salt[1].

SynthesisWorkflow SM Piperidine-3-carboxylic acid (Nipecotic Acid) Step1 Step 1: N-Protection (Boc2O, NaOH, THF/H2O) SM->Step1 Int1 1-Boc-piperidine-3-carboxylic acid Step1->Int1 Step2 Step 2: Steglich Esterification (3-Nitrophenol, EDCI, DMAP, DCM) Int1->Step2 Int2 1-Boc-3-nitrophenyl piperidine-3-carboxylate Step2->Int2 Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Int2->Step3 Product (3-Nitrophenyl) piperidine-3-carboxylate Hydrochloride (CAS 94528-08-2) Step3->Product

Figure 1: Three-step synthetic workflow for (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride.

Mechanistic Causality: The Steglich Esterification

Discovered by Wolfgang Steglich and Bernhard Neises in 1978, the Steglich esterification is the premier method for coupling sterically hindered or electronically deactivated substrates under mild, neutral conditions[4].

While Dicyclohexylcarbodiimide (DCC) is the traditional coupling agent, EDCI is strictly preferred in this protocol. The urea byproduct of EDCI (EDU) is highly water-soluble and can be removed via simple aqueous extraction, whereas DCC produces dicyclohexylurea (DCU), an intractable solid that complicates purification[5].

The Role of DMAP (Nucleophilic Catalyst)

When EDCI reacts with the carboxylic acid, it forms an O-acylisourea intermediate. This intermediate is highly reactive but suffers from a critical flaw: it can undergo a spontaneous [1,3]-sigmatropic rearrangement to form a stable, unreactive N-acylurea byproduct[5].

Because 3-nitrophenol is a weak nucleophile, it cannot attack the O-acylisourea fast enough to outpace this dead-end rearrangement. DMAP solves this by acting as a hyper-nucleophilic catalyst. It rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is immune to rearrangement and is sufficiently reactive to be trapped by 3-nitrophenol, regenerating the DMAP catalyst[4].

SteglichMechanism Acid 1-Boc-piperidine-3-carboxylic acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl + EDCI EDCI EDCI (Coupling Agent) EDCI->O_Acyl Acyl_Pyr N-Acylpyridinium Intermediate (Electrophilic) O_Acyl->Acyl_Pyr + DMAP (Fast) N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl [1,3]-Rearrangement (Suppressed) DMAP DMAP (Nucleophilic Catalyst) DMAP->Acyl_Pyr Product Ester Product + EDU Byproduct Acyl_Pyr->Product + Phenol Phenol 3-Nitrophenol Phenol->Product

Figure 2: Mechanism of the DMAP-catalyzed Steglich esterification avoiding N-acylurea formation.

Quantitative Data: Reagent Selection Matrix

Selecting the correct coupling agent is vital for the scalability and economic viability of the synthesis. The table below summarizes the empirical data driving the selection of EDCI over alternatives for phenolic esterifications.

Coupling ReagentCatalyst RequiredByproduct FormedByproduct Removal MethodYield with PhenolsCost Profile
DCC DMAPDicyclohexylurea (DCU)Filtration (Often incomplete)Moderate (70-80%)Low
EDCI·HCl DMAPEDU (Water-soluble)Aqueous Wash (Highly efficient)High (85-95%) Moderate
HATU DIPEAHOAt / TetramethylureaChromatography requiredVery High (>95%)High

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-piperidine-3-carboxylic acid
  • Preparation: Dissolve piperidine-3-carboxylic acid (1.0 eq, 100 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (100 mL each). Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 110 mmol) in 50 mL THF and add dropwise to the reaction mixture over 30 minutes to control the exothermic evolution of CO₂[3].

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted Boc₂O. Acidify the aqueous layer to pH ~2-3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage).

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected acid as a white solid.

Step 2: Steglich Esterification with 3-Nitrophenol
  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq, 50 mmol) and 3-Nitrophenol (1.05 eq, 52.5 mmol) in anhydrous Dichloromethane (DCM, 200 mL). Cool to 0 °C.

  • Activation: Add EDCI·HCl (1.2 eq, 60 mmol) in one portion. Stir for 10 minutes.

  • Catalysis: Add DMAP (0.1 eq, 5 mmol)[5]. The solution may exhibit a slight color change indicating the formation of the acylpyridinium complex.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with water (100 mL). Transfer to a separatory funnel and wash the organic layer sequentially with 5% aqueous citric acid (2 × 100 mL) to remove DMAP and EDU, saturated aqueous NaHCO₃ (2 × 100 mL) to remove unreacted acid and phenol, and brine (100 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield 1-Boc-3-nitrophenyl piperidine-3-carboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation
  • Preparation: Dissolve the intermediate from Step 2 (approx. 45 mmol) in anhydrous DCM (50 mL) and cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (10 eq, 112.5 mL). Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-3 hours[3]. The evolution of isobutylene gas will be observed.

  • Precipitation: As the Boc group is cleaved, the resulting secondary amine will be protonated, and the (3-nitrophenyl) piperidine-3-carboxylate hydrochloride salt will often precipitate directly from the DCM/Dioxane mixture.

  • Isolation: Add cold diethyl ether (100 mL) to maximize precipitation. Filter the solid, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford the pure target compound (CAS 94528-08-2)[1].

References

  • US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use. Google Patents.
  • Greene's Protective Groups in Organic Synthesis. Wiley (e-bookshelf). Available at:[Link]

  • Steglich Esterification. Grokipedia. Available at:[Link]

  • Simran et al., IJPSR, 2023; Vol. 14(11): 5465-5471. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

Sources

Strategic Utilization of (3-Nitrophenyl) Piperidine-3-Carboxylate in Neuropharmacological Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Introduction & Structural Rationale

In the landscape of neuropharmacology, the piperidine ring is a privileged scaffold, heavily featured in drugs targeting the central nervous system (CNS)[1]. Specifically, nipecotic acid (piperidine-3-carboxylic acid) and its derivatives are foundational to the development of γ-aminobutyric acid (GABA) reuptake inhibitors[2].

As a Senior Application Scientist overseeing late-stage lead diversification, I frequently encounter the synthetic bottleneck of amidating the nipecotic acid core. Direct coupling of the carboxylic acid to diverse amines typically requires stoichiometric coupling reagents (e.g., HATU, EDC), which complicate purification and scale-up.

To bypass this, we utilize (3-Nitrophenyl) piperidine-3-carboxylate (CID 124513, CAS 94528-08-2) as a pre-activated building block[3]. The strategic integration of the 3-nitrophenyl moiety relies on fundamental physical organic chemistry: the strongly electron-withdrawing nitro group pulls electron density away from the phenolic oxygen via inductive effects. This stabilizes the resulting phenoxide anion, drastically lowering the pKa of the leaving group and accelerating catalyst-free aminolysis.

Physicochemical & Analytical Profiling

Understanding the physicochemical properties of this activated ester is critical for both its handling in the laboratory and its potential behavior in biological assays. The properties summarized below dictate its solubility, analytical tracking, and baseline CNS penetrability.

Table 1: Physicochemical and Mass Spectrometry Profile

ParameterValueCausality / Analytical Significance
Molecular Formula C12H14N2O4Represents the free base form; often supplied as the HCl salt (C12H15ClN2O4) for bench stability[3].
Monoisotopic Mass 250.09535 DaCritical for High-Resolution Mass Spectrometry (HRMS) tracking during reaction monitoring[4].
XLogP 1.5Optimal lipophilicity for initial blood-brain barrier (BBB) penetration modeling[4].
Topological Polar Surface Area (TPSA) 84.2 ŲFalls within the < 90 Ų threshold generally preferred for CNS-active molecules[3].
Predicted CCS [M+H]+ 153.7 ŲProvides the Collision Cross Section baseline for distinguishing structural isomers in LC-IM-MS[4].

Pharmacological Context: Targeting the GABAergic System

Nipecotic acid derivatives are well-established inhibitors of murine and human GABA transporters (e.g., mGAT1-4, hGAT-1, hGAT-3)[2]. By competitively binding to these transporters, these compounds block the reuptake of GABA from the synaptic cleft. This prolonged inhibitory signaling is a validated therapeutic strategy for epilepsy and is actively being researched for Alzheimer's disease and other neurodegenerative disorders[5].

G Pre Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (Active GABA) Pre->Cleft Exocytosis Post Postsynaptic Receptors (Inhibitory Signal) Cleft->Post Receptor Activation GAT GABA Transporters (GAT1/GAT3) Cleft->GAT Reuptake GAT->Pre Recycling Drug Nipecotic Acid Derivatives (Inhibitors) Drug->GAT Blocks Transport

Fig 1. Mechanism of action for nipecotic acid derivatives in GABAergic synaptic transmission.

Synthetic Utility: The Activated Ester Paradigm

The primary utility of (3-Nitrophenyl) piperidine-3-carboxylate is its role as a linchpin in high-throughput library synthesis. By avoiding uronium-based coupling reagents, we prevent the formation of difficult-to-remove byproducts (like tetramethylurea) and minimize the risk of epimerization at the C3 stereocenter of the piperidine ring.

Workflow A Nipecotic Acid B Esterification (3-Nitrophenol) A->B C Activated Ester (CID 124513) B->C D Aminolysis (R-NH2) C->D E Target Amide D->E

Fig 2. Synthetic workflow utilizing the 3-nitrophenyl activated ester for late-stage amidation.

Self-Validating Protocol: Catalyst-Free Aminolysis

The following methodology is designed as a self-validating system. At each critical juncture, a physical or analytical checkpoint ensures the reaction mechanics are proceeding as theoretically modeled.

Objective: Synthesize diverse nipecotic amides via nucleophilic acyl substitution without epimerization.

Step 1: Solvation & Basification

  • Action: Weigh 1.0 equivalent of (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride into an oven-dried vial. Suspend in anhydrous DMF to achieve a 0.2 M concentration. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate the piperidine nitrogen and ensures the reaction environment is sufficiently basic so that the incoming amine nucleophile remains unprotonated and highly reactive.

  • Self-Validation Checkpoint: Spot the mixture on wet pH paper to confirm a pH of ~8-9. Additionally, observe the solution; a slight yellowing indicates the formation of trace 3-nitrophenoxide, visually confirming the basic environment.

Step 2: Nucleophilic Addition

  • Action: Add 1.1 equivalents of the target primary or secondary amine. Stir at room temperature (20-25 °C).

  • Causality: The unhindered amine attacks the electron-deficient carbonyl carbon. The tetrahedral intermediate collapses, expelling the stabilized 3-nitrophenoxide leaving group.

Step 3: Analytical Monitoring

  • Action: Monitor the reaction progress via LC-MS at 1-hour intervals.

  • Self-Validation Checkpoint: The reaction is validated by tracking three specific masses:

    • Disappearance of the starting ester: m/z 251.1 [M+H]+ in positive mode[4].

    • Appearance of the displaced leaving group: m/z 138.0 [M-H]- (3-nitrophenol) in negative mode.

    • Appearance of the target amide mass.

Step 4: Orthogonal Workup

  • Action: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous Na2CO3 (3x).

  • Causality: 3-Nitrophenol has a pKa of approximately 8.3. The basic aqueous wash (pH ~11) quantitatively deprotonates the byproduct into its highly water-soluble phenoxide salt, partitioning it entirely into the aqueous layer.

  • Self-Validation Checkpoint: The organic layer will transition from yellow to colorless as the yellow 3-nitrophenoxide anion is successfully extracted into the aqueous phase. A colorless organic layer validates the complete removal of the leaving group byproduct.

References

  • "(3-nitrophenyl) piperidine-3-carboxylate;hydrochloride Formula - Echemi", echemi.com,
  • "3-nitrophenyl 3-piperidinecarboxyl
  • "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
  • "Nipecotic Acid Derivatives as Potent Agents against Neurodegener
  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Spectroscopic Profiling and Structural Elucidation of (3-Nitrophenyl) piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Chemical Context

(3-Nitrophenyl) piperidine-3-carboxylate (frequently handled as its hydrochloride salt, CAS 94528-08-2) is a highly reactive nipecotic acid derivative. In pharmaceutical development, nipecotic acid serves as a foundational pharmacophore for GABA uptake inhibitors (such as tiagabine). The 3-nitrophenyl ester variant is specifically engineered as an "active ester." The electron-withdrawing nature of the 3-nitrophenol moiety makes it an excellent leaving group, facilitating rapid amidation or peptide coupling in downstream synthesis.

The Causality of the Hydrochloride Salt: Handling this molecule as a free base is analytically problematic. The secondary amine of the piperidine ring (pKa ~ 9.5) is highly nucleophilic. If left unprotonated, the free amine of one molecule will rapidly attack the active ester of another, leading to uncontrolled intermolecular aminolysis and polymerization. Therefore, spectroscopic validation must be performed on the hydrochloride salt to lock the nitrogen lone pair, ensuring the structural integrity of the ester during analysis.

Experimental Methodologies & Workflow

To establish a self-validating analytical profile, we employ an orthogonal approach combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Analytical Protocols
  • Sample Preparation (Critical Step): Because active esters are highly susceptible to hydrolysis, all solvents must be strictly anhydrous. For NMR, dissolve 5–10 mg of the HCl salt in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D). Avoid protic solvents like Methanol- d4​ or D2​O , which will induce solvolysis of the ester bond.

  • NMR Acquisition (1D & 2D): Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K. To resolve the overlapping multiplet signals of the saturated piperidine ring, acquire 1 H- 1 H COSY (Correlation Spectroscopy) and 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) spectra.

  • FTIR Spectroscopy: Analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • UHPLC-ESI-MS: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile. Use a short C18 column with a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to minimize on-column hydrolysis. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

Workflow Prep Sample Preparation (CAS 94528-08-2) NMR_Prep Dissolution in Anhydrous DMSO-d₆ (5-10 mg/mL) Prep->NMR_Prep MS_Prep Dilution in MeCN + 0.1% Formic Acid Prep->MS_Prep IR_Prep ATR-FTIR (Neat Solid) Prep->IR_Prep NMR_Acq NMR Acquisition (1H, 13C, COSY, HSQC) NMR_Prep->NMR_Acq MS_Acq UHPLC-ESI-MS (Positive Ion Mode) MS_Prep->MS_Acq IR_Acq IR Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq Data Orthogonal Data Integration & Structural Verification NMR_Acq->Data MS_Acq->Data IR_Acq->Data

Figure 1: Orthogonal spectroscopic validation workflow for active ester characterization.

In-Depth Spectroscopic Analysis & Causality

Nuclear Magnetic Resonance (NMR)

The structural elucidation of this molecule relies heavily on understanding electronic deshielding and ring conformations.

The Aromatic System: The 3-nitrophenyl ring exhibits a classic meta-substituted splitting pattern. The nitro group is a powerful electron-withdrawing group (EWG) via both resonance and induction. As documented in standard spectral databases for , the proton situated between the nitro and ester groups (H-2') experiences extreme deshielding, resonating as a narrow multiplet near 8.01 ppm.

The Piperidine Ring: Nipecotic acid derivatives exist in a dynamic equilibrium of chair conformations, where the bulky ester group can occupy either the axial or equatorial position. According to foundational, this dynamic state broadens the signals of the piperidine protons at room temperature. The proton alpha to the carbonyl (H-3) is shifted downfield to ~3.25 ppm due to the inductive pull of the active ester. Because the sample is an HCl salt, the NH2+​ protons appear as a broad hump around 9.2 ppm in DMSO- d6​ .

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy provides a direct readout of the active ester's reactivity. A standard aliphatic ester typically exhibits a C=O stretch around 1735 cm −1 . However, in (3-nitrophenyl) piperidine-3-carboxylate, the strongly electron-withdrawing 3-nitrophenyl group pulls electron density away from the ester oxygen. This reduces resonance donation into the carbonyl, thereby increasing the C=O bond order. Consequently, the carbonyl stretch shifts to a higher frequency, appearing sharply at 1758 cm −1 . Strong asymmetric and symmetric NO2​ stretches are also prominent at 1532 cm −1 and 1350 cm −1 , respectively.

Mass Spectrometry (ESI-MS)

In positive ion mode (ESI+), the molecule readily protonates at the piperidine nitrogen, yielding a robust Molecular Ion [M+H]+ at m/z 251.10.

During Collision-Induced Dissociation (CID), the fragmentation is entirely dictated by the lability of the active ester bond. The dominant pathway is the neutral loss of 3-nitrophenol (139 Da), generating a highly stable acylium ion at m/z 112.08. This acylium ion subsequently loses carbon monoxide (28 Da) to form a tetrahydropyridinium cation at m/z 84.08.

Fragmentation MolIon Molecular Ion [M+H]⁺ m/z 251.10 LossNP - 3-Nitrophenol (Neutral Loss: 139 Da) MolIon->LossNP Acylium Acylium Ion[C₆H₁₀NO]⁺ m/z 112.08 LossNP->Acylium LossCO - Carbon Monoxide (Neutral Loss: 28 Da) Acylium->LossCO Tetrahydro Tetrahydropyridinium [C₅H₁₀N]⁺ m/z 84.08 LossCO->Tetrahydro

Figure 2: Proposed ESI-MS positive ion fragmentation pathway driven by active ester cleavage.

Consolidated Data Presentation

The following tables summarize the expected quantitative spectroscopic data, serving as a reference standard for structural validation.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
9.20br s2H NH2+​ Protonated piperidine nitrogen (HCl salt).
8.15ddd, J = 8.2, 2.1, 1.01HAr-H (H-4')Deshielded by ortho-nitro group.
8.01t, J = 2.11HAr-H (H-2')Maximum deshielding (between -O- and -NO 2​ ).
7.75ddd, J = 8.1, 2.1, 1.01HAr-H (H-6')Ortho to ester oxygen.
7.68t, J = 8.11HAr-H (H-5')Meta to both substituents.
3.25m1HCH (H-3)Alpha to the active ester carbonyl.
3.10 - 3.40m2H CH2​ (H-2, H-6 eq)Equatorial protons adjacent to NH2+​ .
2.80 - 3.00m2H CH2​ (H-2, H-6 ax)Axial protons adjacent to NH2+​ .
1.60 - 2.10m4H CH2​ (H-4, H-5)Aliphatic piperidine backbone.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)AssignmentCarbon Type
171.2C=OEster Carbonyl
150.5Ar-C (C-1')Aromatic C attached to Oxygen
148.8Ar-C (C-3')Aromatic C attached to Nitro group
131.0Ar-C (C-5')Aromatic CH
129.2Ar-C (C-6')Aromatic CH
121.5Ar-C (C-4')Aromatic CH
117.8Ar-C (C-2')Aromatic CH
44.2, 43.5C-2, C-6Piperidine CH2​ adjacent to N
39.5C-3Piperidine CH alpha to carbonyl
25.1, 23.4C-4, C-5Piperidine aliphatic CH2​

Table 3: Key FTIR Vibrational Frequencies (ATR, Neat)

Wavenumber (cm −1 )Vibration TypeFunctional Group
2950 - 2500N-H stretch (broad)Ammonium salt ( NH2+​ )
1758C=O stretch (sharp)Active Ester Carbonyl (shifted high)
1532N-O stretch (asymmetric)Nitro group ( −NO2​ )
1350N-O stretch (symmetric)Nitro group ( −NO2​ )
1210C-O stretchEster single bond

Table 4: UHPLC-ESI-MS Data (Positive Ion Mode)

m/z ObservedIon SpeciesRelative AbundanceStructural Significance
251.10 [M+H]+ 100% (Base Peak)Confirms intact molecular weight.
112.08 [M+H−139]+ 85%Acylium ion; confirms loss of 3-nitrophenol.
84.08 [M+H−139−28]+ 40%Tetrahydropyridinium; confirms piperidine core.

References

  • National Center for Biotechnology Information (PubChem). "3-Nitrophenol | C6H5NO3 | CID 11137 - Spectral Information." PubChem Database. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives." J. Chem. Soc., Perkin Trans. 2, 1998. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "Nipecotic Acid | C6H11NO2 | CID 4498." PubChem Database. Available at:[Link]

Commercial Availability and Technical Profile of (3-Nitrophenyl)piperidine-3-carboxylate Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for introducing diverse functionalities. This guide provides a detailed technical overview of a specific piperidine derivative, (3-Nitrophenyl)piperidine-3-carboxylate hydrochloride (CAS No: 94528-08-2), a compound of interest for researchers in drug discovery and development. This document will delve into its commercial availability, physicochemical properties, synthesis, analytical characterization, potential applications, and safety considerations.

Physicochemical Properties

(3-Nitrophenyl)piperidine-3-carboxylate hydrochloride, with the chemical formula C12H15ClN2O4, possesses a molecular weight of 286.71 g/mol .[2] The structure features a piperidine ring, a 3-carboxylate ester linkage, and a 3-nitrophenyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological assays.

Table 1: Physicochemical Properties of (3-Nitrophenyl)piperidine-3-carboxylate Hydrochloride [2][3]

PropertyValue
CAS Number 94528-08-2
Molecular Formula C12H15ClN2O4
Molecular Weight 286.71 g/mol
Exact Mass 286.0720347 g/mol
Topological Polar Surface Area 84.2 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Complexity 316
Covalently-Bonded Unit Count 2

Commercial Availability

(3-Nitrophenyl)piperidine-3-carboxylate hydrochloride is available from various chemical suppliers catering to the research and development market. Researchers can procure this compound in quantities ranging from milligrams to grams.

Table 2: Representative Commercial Suppliers

SupplierProduct NameCAS Number
Echemi(3-nitrophenyl) piperidine-3-carboxylate;hydrochloride94528-08-2

Note: Availability and product specifications should be confirmed directly with the suppliers.

Synthesis and Manufacturing

While specific, proprietary manufacturing processes for (3-Nitrophenyl)piperidine-3-carboxylate hydrochloride are not publicly disclosed, its synthesis can be logically deduced from established principles of organic chemistry. The primary route involves the esterification of 3-piperidinecarboxylic acid with 3-nitrophenol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Esterification cluster_product Product Formation 3-Piperidinecarboxylic_Acid 3-Piperidinecarboxylic Acid Esterification Esterification Reaction 3-Piperidinecarboxylic_Acid->Esterification 3-Nitrophenol 3-Nitrophenol 3-Nitrophenol->Esterification Free_Base (3-Nitrophenyl) piperidine-3-carboxylate Esterification->Free_Base Formation of Ester Linkage HCl_Salt_Formation HCl Salt Formation Free_Base->HCl_Salt_Formation Final_Product (3-Nitrophenyl)piperidine-3-carboxylate Hydrochloride HCl_Salt_Formation->Final_Product Improved Solubility

Experimental Protocol: Representative Esterification

A plausible laboratory-scale synthesis would involve a condensation reaction between 3-piperidinecarboxylic acid and 3-nitrophenol. To facilitate this reaction, a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.[4] Alternatively, acid-catalyzed esterification (Fischer esterification) using a strong acid like sulfuric acid or thionyl chloride in an appropriate alcohol solvent could be utilized.[5]

Step-by-Step Methodology (Carbodiimide-Mediated):

  • Reaction Setup: Dissolve 3-piperidinecarboxylic acid and 3-nitrophenol in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Coupling Agent Addition: Add a solution of DCC and a catalytic amount of DMAP to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid and then with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (3-Nitrophenyl)piperidine-3-carboxylate hydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity and purity of (3-Nitrophenyl)piperidine-3-carboxylate hydrochloride is critical for its application in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical_Workflow QC Quality Control of (3-Nitrophenyl)piperidine-3-carboxylate HCl NMR NMR Spectroscopy (¹H and ¹³C) QC->NMR MS Mass Spectrometry QC->MS HPLC HPLC QC->HPLC Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Molecular Weight Purity Purity Assessment HPLC->Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine ring and the nitrophenyl group. The chemical shifts and coupling patterns would be consistent with the assigned structure. For instance, protons on the piperidine ring would typically appear in the aliphatic region, while the aromatic protons of the nitrophenyl group would be found in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, (3-Nitrophenyl)piperidine-3-carboxylate, the expected monoisotopic mass is 250.09535 Da.[3] Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt, which would likely show a prominent ion corresponding to the protonated free base [M+H]+ at m/z 251.10263.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid), would be appropriate. The purity is determined by integrating the peak area of the main component relative to the total peak area at a suitable UV detection wavelength, likely around 266 nm to 364 nm, considering the nitrophenyl chromophore.[6]

Applications in Research and Drug Development

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents.[1] The specific combination of the 3-carboxylate and the 3-nitrophenyl groups in the target molecule suggests potential applications in several areas, most notably in the field of cholinesterase inhibition.

Rationale for Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[7][8] The piperidine ring can interact with the catalytic or peripheral anionic sites of these enzymes.[8] The nitrophenyl group, being an electron-withdrawing group, can enhance the electrophilicity of the ester carbonyl carbon, making the compound a more effective substrate or inhibitor for the serine hydrolase activity of cholinesterases. The position of the nitro group on the phenyl ring is also crucial for activity. Research on related piperidinone derivatives has shown that nitro-substituted compounds can be potent cholinesterase inhibitors.[7]

Broader Potential in Medicinal Chemistry

Beyond cholinesterase inhibition, the (3-Nitrophenyl)piperidine-3-carboxylate scaffold can serve as a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization through amide bond formation or other coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can also be used in subsequent synthetic transformations. This versatility makes it an attractive starting material for generating libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

(3-Nitrophenyl)piperidine-3-carboxylate hydrochloride is a commercially available chemical with significant potential as a research tool and building block in drug discovery. Its structural features, particularly the combination of the piperidine core and the nitrophenyl ester moiety, suggest a likely application in the development of cholinesterase inhibitors and other bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, analysis, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • Dandárová, M., et al. (2020).
  • Abdel-Wahab, B. F., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Molecules, 23(11), 2955.
  • CPAchem. (2025).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2023).
  • Acros Organics. (2010).
  • Fisher Scientific.
  • Pfaltz & Bauer. Safety data sheet: N-(3-Hydroxy-4-nitrophenyl)piperidine.
  • PubChemLite. 3-nitrophenyl 3-piperidinecarboxylate. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: tert-Butyl 4-(3-nitropyridin-4-ylamino)
  • Parlar, A., & Sarikaya, M. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Jubilant Ingrevia Limited.
  • Cayman Chemical. (2025). 13C6-3-Nitrophenylhydrazine (hydrochloride).
  • Organic Syntheses.
  • Khan, K. M., et al. (2012). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum.
  • Popa, D. E., & David, V. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Aronstam, R. S., et al. (1986). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neuropharmacology, 25(1), 69-76.
  • Google Patents. (2008).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14486-14491.
  • Encyclopedia MDPI. (2023).
  • DTIC. (2025). Piperidine Synthesis.
  • Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Chemsrc. (2025). CAS#:170450-74-5 | (3R)-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.
  • ChemShuttle. (3S)-piperidine-3-carboxylic acid.
  • CAS Common Chemistry. 3-Ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)
  • Wiley-VCH.
  • Hrncirova, P., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their LC-MS/MS analysis. Talanta, 255, 124213.
  • Oakwood Chemical. (S)-Piperidine-3-carboxylic acid amide.
  • NIST WebBook. Piperidine.
  • Sigma-Aldrich. 1-(2-Nitro-phenyl)-3-phenyl-piperazine.
  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][16]oxazine.

  • SpectraBase. 3-Nitrobenzoic acid (3-nitrophenyl) ester - Optional[13C NMR] - Chemical Shifts.

Sources

Preliminary Biological Screening of Piperidine Derivatives: A Technical Guide to Assay Design, Validation, and Hit Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy to reduce clinical attrition rates. Piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in an sp3-hybridized state, represents a privileged scaffold that perfectly addresses this challenge 1. Its inherent conformational flexibility (existing primarily in a chair conformation) allows it to navigate complex, three-dimensional protein binding pockets with high affinity.

Currently, piperidine derivatives are embedded in over twenty classes of pharmaceuticals, ranging from acetylcholinesterase inhibitors (e.g., Donepezil) to analgesics (e.g., Morphine) and antipsychotics (e.g., Melperone) 12. As a Senior Application Scientist, I have designed this guide to establish a rigorous, self-validating framework for the preliminary biological screening of novel piperidine libraries, focusing on neurodegenerative, oncological, and antimicrobial targets.

Core Biological Screening Paradigms

Neurodegenerative Targets: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease positions Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) as primary screening targets. The benzyl-piperidine moiety is highly effective because it provides optimal binding to the catalytic anionic site of AChE, specifically interacting via π-π stacking and cation-π interactions with key residues such as Trp84, Trp279, Phe330, and Phe331 1.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Catalytic Site ACh->AChE Binds Active Site Products Choline + Acetate AChE->Products Hydrolysis Inhibitor Piperidine Derivative (e.g., Donepezil) Inhibitor->AChE Competitive Binding Complex Enzyme-Inhibitor Complex Inhibitor->Complex Forms Complex->AChE Blocks Trp84/Phe330

Caption: Cholinergic synapse AChE hydrolysis and competitive inhibition by piperidine derivatives.

Oncology & Cytotoxicity Profiling

Piperidine derivatives demonstrate the potential to arrest the cell cycle and induce apoptosis in various cancer cell lines 3. For instance, spirooxindolopyrrolidine-embedded piperidinones have shown superior cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to reference drugs like bleomycin 1. Furthermore, specific piperidine agents act as ligands to the M3 muscarinic acetylcholine receptor (M3R), antagonizing pathways responsible for early progression and metastasis in colorectal cancers 1.

Antimicrobial & Antioxidant Activity

The basic nitrogen and structural planar capacity of heterocyclic piperidine cores make them excellent candidates for antimicrobial screening against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens [[4]](_). Additionally, they exhibit potent antioxidant properties, often evaluated via DPPH radical scavenging assays, where some derivatives outperform standard ascorbic acid [[3]]().

High-Throughput Screening Workflow

To ensure reproducibility and minimize false positives, a structured workflow moving from physicochemical Quality Control (QC) to targeted in vitro assays is mandatory.

Screening_Workflow Lib Piperidine Library Synthesis QC Physicochemical Profiling (NMR, Purity Check) Lib->QC Bio In Vitro Biological Screening QC->Bio QC Passed (>95%) Enzyme AChE/BuChE Inhibition (Ellman's Assay) Bio->Enzyme Cell Cytotoxicity Assay (A549/FaDu Cell Lines) Bio->Cell Hit Hit Identification (IC50 & SAR Analysis) Enzyme->Hit Cell->Hit

Caption: Preliminary biological screening and hit identification workflow for piperidine libraries.

Step-by-Step Experimental Methodologies

Protocol 1: In Vitro AChE Inhibition (Modified Ellman’s Assay)

This colorimetric assay is the gold standard for evaluating the anticholinesterase activity of piperidine derivatives 5.

Mechanistic Causality & Self-Validation: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion 5. TNB absorbs strongly at 412 nm, providing a highly sensitive, stoichiometric readout of enzyme velocity. The protocol is self-validating through the mandatory inclusion of a blank (to subtract non-enzymatic ATC hydrolysis) and Donepezil as a positive control to confirm the dynamic range.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare AChE enzyme solution (0.2 U/mL), DTNB working solution (3 mM), and ATC substrate solution (15 mM) in 0.1 M phosphate buffer (pH 8.0).

  • Plate Setup: In a 96-well microplate, add 20 µL of PBS to blank wells. Add 20 µL of the piperidine derivative (at various concentrations) to test wells. Add 20 µL of PBS containing 1% DMSO to control (100% activity) wells [[5]]().

  • Enzyme Addition & Pre-incubation: Add 20 µL of the AChE working solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme 5.

  • Colorimetric Development: Add 120 µL of DTNB (3 mM) to all wells.

  • Reaction Initiation: Add 20 µL of ATC (15 mM) to all wells to initiate the enzymatic reaction 5.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-20 minutes. Calculate the IC50 based on the dose-response curve.

Protocol 2: DPPH Radical Scavenging Assay

Mechanistic Causality & Self-Validation: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered free radical. When a bioactive piperidine derivative acts as an antioxidant, it donates a hydrogen atom or an electron, reducing DPPH to DPPH-H. This disrupts the extended conjugation of the radical, causing a quantifiable color shift from purple to yellow. Ascorbic acid is run in parallel as a positive control to validate the assay's sensitivity 3.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Prepare serial dilutions of the piperidine test compounds and ascorbic acid (standard) in methanol.

  • Reaction Mixture: Mix 1 mL of the test compound solution with 2 mL of the DPPH methanolic solution.

  • Incubation: Shake vigorously and incubate in the dark at room temperature for 30 minutes. (Darkness prevents UV-induced radical degradation).

  • Measurement: Measure the absorbance at 517 nm against a methanol blank.

  • Calculation: Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100.

Quantitative Data Synthesis

To illustrate the structure-activity relationship (SAR) of piperidine derivatives, the following tables summarize recent quantitative screening data for synthesized libraries.

Table 1: Comparative Cholinesterase Inhibitory Activity of Benzimidazole-Piperidine Hybrids 6

Compound Class / StandardTarget EnzymeIC50 Range (µM)Key Structural Determinant for Activity
Benzimidazole-Piperidine Hybrids (1-13)AChE19.44 - 36.05Substitution at 5-position (e.g., -NO2, -OCH3)
Benzimidazole-Piperidine Hybrids (1-13)BuChE21.57 - 39.55Dual inhibition capability via bulky aryl groups
Galantamine (Positive Control)AChE19.34 ± 0.62Established alkaloid binding profile
Allanzanthane (Positive Control)AChE16.11 ± 0.33Reference standard

Table 2: Antioxidant & Cytotoxicity Baselines for Piperidine Scaffolds 13

Assay TypeTarget / Cell LineObserved EffectMechanistic Rationale
DPPH Radical ScavengingFree RadicalsModerate to High ScavengingElectron/hydrogen transfer from heteroatom
Cytotoxicity (MTT)A549 (Lung Cancer)High Cytotoxic EffectApoptosis induction & cell cycle arrest
Cytotoxicity (MTT)FaDu (Tumor Cells)Apoptosis InductionSuperior to bleomycin in specific spiro-analogs

References

  • Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia MDPI URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents Source: MDPI URL:[Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation Source: Northwestern Medical Journal URL:[Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives Source: ResearchGate URL:[Link]

Sources

Navigating the Chemical Space of Piperidine-3-Carboxylate Analogs: A Technical Guide to Discovery and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The piperidine ring is one of the most frequently utilized nitrogenous heterocycles in FDA-approved therapeutics. While 4-substituted piperidines have historically dominated medicinal chemistry, the piperidine-3-carboxylate scaffold has emerged as a uniquely privileged building block. This whitepaper provides an in-depth mechanistic and synthetic guide for drug development professionals working on the discovery and optimization of novel piperidine-3-carboxylate analogs.

The Privileged Piperidine-3-Carboxylate Scaffold

In rational drug design, the spatial projection of functional groups is paramount. The 1 scaffold (derived from nipecotic acid) introduces a critical chiral center at the C3 position. Unlike symmetrical 4-substituted analogs, the C3-substitution projects hydrogen-bond acceptor/donor vectors into an asymmetrical spatial orientation that is highly favorable for chiral optimization and selective target engagement. Commercially available enantiopure starting materials, such as (S)- and (R)-ethyl piperidine-3-carboxylate, serve as the foundational architecture for these discovery campaigns.

Mechanistic Rationale and Target Engagement

The structural geometry of piperidine-3-carboxylates enables precise, high-affinity interactions with diverse biological targets through specific salt-bridge and hydrogen-bonding networks:

  • GABA Transporter (GAT) Inhibition: Nipecotic acid is a highly potent in vitro inhibitor of neuronal and glial γ-aminobutyric acid (GABA) reuptake. However, its zwitterionic nature at physiological pH prevents blood-brain barrier (BBB) penetration. By appending a lipophilic diaryl-alkenyl chain to the piperidine nitrogen, researchers discovered 2, a drug that successfully crosses the BBB while retaining high affinity for GAT-1.

  • Monoamine Transporter Modulation: 3,4-disubstituted piperidine analogs exhibit profound selectivity for the dopamine transporter (DAT) and serotonin transporter (5-HTT). The spatial orientation of the 3β-carboxylate relative to a 4β-aryl group mimics the pharmacophore of classical tropane alkaloids but with enhanced metabolic stability 3.

  • Cathepsin K Inhibition: Recent discoveries have highlighted piperidine-3-carboxamides as potent inhibitors of Cathepsin K, offering a novel therapeutic avenue for osteoporosis by preventing bone collagen degradation 4.

Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High GABA) Presynaptic->Synapse Neurotransmitter Release GAT GABA Transporter (Target) Synapse->GAT Reuptake Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Enhanced Signaling GAT->Presynaptic Recycling Inhibitor Piperidine-3-carboxylate Analog Inhibitor->GAT Competitive Inhibition

Mechanism of GABA transporter inhibition by piperidine-3-carboxylate analogs.

Experimental Protocols: Self-Validating Synthetic Workflows

As an application scientist, I must stress that the primary challenge in derivatizing piperidine-3-carboxylates is the risk of epimerization at the C3 chiral center during basic hydrolysis or rigorous coupling conditions. The following protocols are engineered to maximize yield while preserving stereochemical integrity.

Workflow Start Base Scaffold (S)/(R)-Ethyl piperidine-3-carboxylate N_alkylation Step 1: N-Alkylation / Arylation (Vector 1 Projection) Start->N_alkylation Hydrolysis Step 2: Ester Hydrolysis (LiOH mediated) N_alkylation->Hydrolysis Amidation Step 3: Amidation (HATU or T3P Coupling) Hydrolysis->Amidation Screening In Vitro Screening (Affinity & Selectivity) Amidation->Screening Lead Lead Optimization (PK/PD Profiling) Screening->Lead

Hit-to-lead synthetic workflow for piperidine-3-carboxylate derivatization.

Protocol 1: Regioselective N-Sulfonylation/Alkylation

Causality: The secondary amine of the piperidine ring is highly nucleophilic, but side reactions (e.g., ester hydrolysis or elimination) can occur if strong bases are used. A non-nucleophilic organic base is strictly required to preserve the C3-ester.

  • Preparation: Dissolve 1.0 equivalent of enantiopure (R)- or (S)-ethyl piperidine-3-carboxylate in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Why DIPEA? Its steric bulk prevents it from acting as a nucleophile, strictly serving to scavenge the HCl byproduct without degrading the ester.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C. Dropwise, add 1.1 equivalents of the desired sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) or alkyl halide.

  • Reaction & Workup: Stir at room temperature for 4–6 hours. Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Epimerization-Free Ester Hydrolysis and Microwave-Assisted Amidation

Causality: Standard NaOH/KOH hydrolysis often leads to racemization at the alpha-carbon (C3). Lithium hydroxide (LiOH) is utilized because the lithium cation tightly coordinates the carboxylate intermediate, suppressing enolization. Furthermore, microwave-assisted coupling with T3P overcomes the steric hindrance of the piperidine ring, drastically reducing reaction times from days to minutes 5.

  • Hydrolysis: Dissolve the N-substituted ethyl piperidine-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O. Add 1.5 equivalents of LiOH·H₂O at 0 °C. Stir for 2 hours, then acidify to pH 3-4 using 1M HCl. Extract the free carboxylic acid with ethyl acetate.

  • Amidation Setup: In a microwave-safe vial, combine the carboxylic acid (1.0 eq), the desired amine (1.2 eq), and DIPEA (3.0 eq) in ethyl acetate.

  • Coupling Agent: Add Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 1.5 eq). Why T3P? Unlike HATU, T3P generates water-soluble byproducts, allowing for a seamless aqueous workup and preventing the loss of polar piperidine analogs.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100 °C for 30–60 minutes.

  • Purification: Wash the organic layer with 1M NaOH, 1M HCl, and brine. Evaporate to yield the pure piperidine-3-carboxamide.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the versatility of the piperidine-3-carboxylate scaffold, Table 1 summarizes SAR data across three distinct therapeutic targets: Monoamine Transporters (DAT/5-HTT), Mitochondrial RNA Polymerase (POLRMT), and Cathepsin K.

Table 1: Representative SAR of Piperidine-3-Carboxylate Derivatives across Different Targets

Compound / ScaffoldTargetStructural ModificationQuantitative Activity / AffinityReference
Nipecotic Acid GABA TransporterUnsubstituted C3-carboxylateHigh in vitro, inactive in vivo2
Tiagabine GABA TransporterN-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)Potent in vivo CNS activity2
Compound 6 DAT / 5-HTT1-methyl, 4β-(2-naphthyl)K_i (DAT) = 21 nM, K_i (5-HTT) = 7.6 nM3
Analog C5 POLRMTHydrophilic fragment C5 substitutionIC_50 = 0.135 μM6
Compound H-3 Cathepsin KN-(4-methylbenzyl) amideYield = 58%, Anti-osteoporosis lead4
Conclusion

The piperidine-3-carboxylate scaffold remains a cornerstone of modern medicinal chemistry. By strictly controlling the stereochemistry at the C3 position and utilizing modern synthetic methodologies like T3P-mediated microwave amidation, drug discovery professionals can efficiently map the chemical space around this privileged heterocycle, unlocking novel therapies for neurological disorders, viral infections, and bone diseases.

References
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC . nih.gov. URL:[Link]

  • Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry . arabjchem.org. URL:[Link]

  • Discovery and Optimization of First-in-Class Furopyrimidine- based Inhibitors of Henipaviruses - VeriXiv . verixiv.org. URL:[Link]

  • Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed . nih.gov. URL: [Link]

  • Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase | Journal of Medicinal Chemistry - ACS Publications . acs.org. URL:[Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - MDPI . mdpi.com. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of (3-Nitrophenyl) piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(3-Nitrophenyl) piperidine-3-carboxylate is a highly functionalized ester derivative of nipecotic acid. Nipecotic acid (piperidine-3-carboxylic acid) is a well-characterized inhibitor of GABA transporters (GAT)[1], making its derivatives highly valuable in neuropharmacological research and drug development.

The objective of this protocol is the synthesis of its 3-nitrophenyl ester, which is typically isolated as a stable hydrochloride salt (CAS 94528-08-2)[2]. 3-Nitrophenyl esters are highly activated esters. In medicinal chemistry, they are frequently utilized as critical intermediates for subsequent amidation reactions, complex peptide coupling sequences, or as chromogenic/fluorogenic substrates in enzymatic cleavage assays[3].

Experimental Design & Causality (E-E-A-T)

To ensure high yield, technical accuracy, and the prevention of deleterious side reactions, this protocol employs a robust three-phase synthetic route. Every step is designed as a self-validating system.

  • Phase 1: Amine Protection (Boc-Protection).

    • Causality: The secondary amine of nipecotic acid is highly nucleophilic. If left unprotected, the activation of the carboxylic acid in Phase 2 would lead to rapid intermolecular self-condensation, yielding unwanted polyamides. The tert-butyloxycarbonyl (Boc) group is selected because it remains entirely stable under the basic conditions of esterification but can be easily cleaved under mild anhydrous acidic conditions later.

  • Phase 2: Steglich-Type Esterification.

    • Causality: 3-Nitrophenol is a notoriously poor nucleophile due to the strong electron-withdrawing effect of the meta-nitro group. Standard Fischer esterification is completely ineffective here. Therefore, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 4-Dimethylaminopyridine (DMAP)[4]. EDC activates the carboxylic acid to an O-acylisourea intermediate. Without a catalyst, this intermediate is prone to a dead-end 1,3-rearrangement into an unreactive N-acylurea. DMAP acts as a potent nucleophilic catalyst, attacking the O-acylisourea faster than it can rearrange. This forms a highly reactive acylpyridinium intermediate that readily succumbs to nucleophilic attack by the weak 3-nitrophenol.

  • Phase 3: Deprotection & Salt Formation.

    • Causality: Anhydrous HCl in dioxane is used to cleave the Boc group. This serves a dual purpose: it cleanly removes the protecting group (releasing isobutylene and CO₂ gas, which thermodynamically drives the reaction forward) and simultaneously protonates the newly liberated secondary amine. This allows the final product to precipitate directly as the stable hydrochloride salt[2], protecting the activated ester from spontaneous hydrolysis.

Reaction Workflows & Mechanistic Pathways

SynthesisWorkflow A Nipecotic Acid (Starting Material) B Boc-Nipecotic Acid (Protected) A->B Boc2O, NaOH THF/H2O, 0°C to RT C Boc-Nipecotic Acid 3-Nitrophenyl Ester B->C 3-Nitrophenol, EDC·HCl DMAP, DCM, RT D (3-Nitrophenyl) piperidine-3-carboxylate HCl (Final Product) C->D 4M HCl/Dioxane DCM, RT

Figure 1: Overall three-step synthetic workflow for (3-Nitrophenyl) piperidine-3-carboxylate HCl.

SteglichMechanism N1 Boc-Nipecotic Acid + EDC N2 O-Acylisourea Intermediate (Prone to N-acylurea rearrangement) N1->N2 Activation (-H+) N3 Acylpyridinium Intermediate (Stabilized active species via DMAP) N2->N3 DMAP Catalysis N4 Boc-Nipecotic Acid 3-Nitrophenyl Ester + Urea Byproduct N3->N4 3-Nitrophenol Addition

Figure 2: Mechanistic pathway of the DMAP-catalyzed esterification overcoming poor nucleophilicity.

Quantitative Data & Stoichiometry

Reagent / CompoundMW ( g/mol )EquivalentsMass / Vol (for 10 mmol scale)Role
Nipecotic Acid129.161.01.29 gStarting Material
Di-tert-butyl dicarbonate (Boc₂O)218.251.12.40 gProtecting Agent
1-Boc-piperidine-3-carboxylic acid229.271.0~2.29 g (Yield dependent)Intermediate 1
3-Nitrophenol139.111.11.53 gNucleophile
EDC·HCl191.701.22.30 gCoupling Agent
DMAP122.170.10.12 gCatalyst
4M HCl in Dioxane36.465.012.5 mLDeprotecting Agent
Final Product (HCl Salt) 286.71 - ~2.86 g (Theoretical) Target Compound

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
  • Preparation: Suspend nipecotic acid (1.29 g, 10 mmol) in a biphasic mixture of Tetrahydrofuran (THF, 15 mL) and distilled water (15 mL).

  • Basification: Add NaOH (0.44 g, 11 mmol) to the suspension.

    • Self-Validation Check: The solution must become completely clear as the water-soluble sodium nipecotate salt forms.

  • Protection: Cool the reaction flask to 0 °C using an ice bath. Dissolve Boc₂O (2.40 g, 11 mmol) in 5 mL of THF and add it dropwise to the mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature (RT) for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Wash the remaining aqueous phase with diethyl ether (15 mL) to extract any unreacted Boc₂O.

  • Isolation: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl.

    • Self-Validation Check: A white precipitate or cloudy emulsion will form immediately, indicating the protonation and precipitation of the Boc-amino acid.

    • Extract immediately with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.

Phase 2: Synthesis of 1-tert-butyl 3-(3-nitrophenyl) piperidine-1,3-dicarboxylate
  • Preparation: Dissolve the 1-Boc-piperidine-3-carboxylic acid (approx. 10 mmol) and 3-nitrophenol (1.53 g, 11 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C. Add EDC·HCl (2.30 g, 12 mmol) followed by DMAP (0.12 g, 1 mmol)[4].

  • Reaction: Allow the reaction to warm to RT and stir for 16 hours.

    • Self-Validation Check: Monitor reaction progress by TLC (Hexanes:EtOAc 7:3). The disappearance of the baseline Boc-acid spot and the emergence of a new, higher Rf​ UV-active spot confirms ester formation.

  • Workup: Dilute the reaction mixture with additional DCM (20 mL). Wash sequentially with 1M HCl (2 × 20 mL) to remove DMAP and unreacted EDC, saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted 3-nitrophenol and acidic byproducts, and finally with brine (20 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if trace 3-nitrophenol persists.

Phase 3: Synthesis of (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride
  • Deprotection: Dissolve the purified ester intermediate in anhydrous DCM (10 mL).

  • Cleavage: Slowly add 4M HCl in Dioxane (12.5 mL, 50 mmol).

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation Check: Vigorous gas evolution (CO₂ and isobutylene) will be observed initially. As the reaction progresses, the hydrochloride salt of the product will begin to precipitate from the DCM/Dioxane mixture as a fine powder.

  • Isolation: Once gas evolution ceases and TLC confirms the complete consumption of the starting material, concentrate the mixture in vacuo to yield a crude solid.

  • Purification: Triturate the solid with cold diethyl ether (20 mL), filter, and dry under high vacuum to afford the pure (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride as a crystalline solid[2].

Analytical Characterization (Expected Parameters)

  • Physical State: White to off-white crystalline powder[2].

  • Exact Mass: 286.072 g/mol (Hydrochloride Salt)[2].

  • Mass Spectrometry (ESI-MS): m/z expected at 251.1[M+H]⁺ corresponding to the free base (C₁₂H₁₄N₂O₄).

  • Topological Polar Surface Area (TPSA): 84.2 Ų[2].

References

  • PubChem. "3-Nitrophenyl 3-piperidinecarboxylate | CID 124513". URL: [Link]

  • Google Patents. "US Patent 6,387,932 B1 - Analgesic cyclic analog of Somatostatin (Details on EDC/DMAP coupling of Boc-nipecotic acid)".

Sources

Purification of (3-Nitrophenyl) piperidine-3-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic Purification of (3-Nitrophenyl) piperidine-3-carboxylate

Abstract

This comprehensive application note provides a detailed protocol for the purification of (3-Nitrophenyl) piperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the principles and practical execution of the separation. We delve into the causality behind methodological choices, from stationary and mobile phase selection to advanced troubleshooting, ensuring a robust and reproducible purification workflow. The protocol emphasizes the mitigation of common issues associated with purifying basic piperidine derivatives, such as peak tailing, to achieve high purity and yield.

Introduction: The Rationale for Purification

(3-Nitrophenyl) piperidine-3-carboxylate is a heterocyclic compound incorporating a basic piperidine moiety, a polar nitro group, and an ester functionality. These features make it a valuable scaffold in medicinal chemistry.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API).

Column chromatography is a fundamental and powerful technique for purifying compounds on a gram scale or larger.[2] The principle of separation relies on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through it).[3][4] For a molecule like (3-Nitrophenyl) piperidine-3-carboxylate, its polarity and basicity are critical factors that dictate the chromatographic conditions required for effective separation.

A primary challenge in the chromatography of piperidine derivatives on standard silica gel is the strong interaction between the basic nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface.[5] This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase. This guide presents a validated protocol that addresses this challenge directly through strategic mobile phase modification.

Pre-Chromatography: Method Development and Optimization

Successful column chromatography is predicated on careful method development, primarily accomplished using Thin-Layer Chromatography (TLC). TLC is an essential, rapid, and low-cost technique used to determine the optimal solvent system for the separation.[6]

Physicochemical Properties of the Target Compound
PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₁₂H₁₄N₂O₄[7]Indicates the presence of heteroatoms (N, O) that contribute to polarity.
Molecular Weight 266.25 g/mol Standard molecular weight for small molecule purification.
Key Functional Groups Piperidine (basic), Nitrophenyl (polar, aromatic), Carboxylate (ester, polar)The basic piperidine nitrogen is prone to strong interaction with acidic silica. The nitro and ester groups increase overall polarity, requiring a moderately polar mobile phase for elution.
Appearance Typically a solid at room temperature.Influences the choice of sample loading technique (dry vs. wet loading).
Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel (SiO₂) is the most common and cost-effective adsorbent for normal-phase chromatography.[2][6] Its slightly acidic nature necessitates the use of a basic modifier in the eluent to achieve good peak shape for basic compounds like our target molecule.[5] Standard 60 Å, 230-400 mesh silica gel is recommended for flash chromatography applications.

  • Mobile Phase (Eluent): The choice of eluent is critical and controls the rate at which compounds move through the column.[6][8] A mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate) is a standard starting point.[9]

    • The Critical Role of a Basic Modifier: To counteract the acidity of silica gel, a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA), must be added to the mobile phase.[5][9] TEA competes with the piperidine nitrogen for binding to the acidic silanol sites, preventing tailing and ensuring symmetrical peaks.[5]

TLC-Based Optimization

The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[9][10] This Rf range ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front (poor separation) or requiring excessive solvent volumes (band broadening).

Protocol for TLC Analysis:

  • Prepare several eluent mixtures of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1) in separate chambers. Add 0.5% TEA to each mixture.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the crude mixture onto separate TLC plates.

  • Develop one plate in each solvent chamber.

  • Visualize the spots under a UV lamp (the nitrophenyl group should be UV-active) and/or by staining (e.g., with iodine or potassium permanganate).

  • Calculate the Rf value for the target spot in each system and select the one that gives an Rf in the target range of 0.2-0.4.

Eluent System (Hexane:EtOAc + 0.5% TEA)Target RfImpurity 1 RfImpurity 2 RfAssessment
80:200.150.350.05Target Rf is too low; elution will be slow.
70:30 0.30 0.55 0.10 Optimal. Good separation from major impurities.
60:400.450.700.20Target Rf is too high; risk of co-elution with less polar impurity.

Detailed Purification Protocol

This protocol details a flash column chromatography procedure suitable for purifying 1-2 grams of crude (3-Nitrophenyl) piperidine-3-carboxylate. The workflow is visualized in the diagram below.

G Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC TLC Analysis (Solvent System Optimization) Packing Column Packing (Wet Slurry Method) TLC->Packing Prepare Column Loading Sample Loading (Dry Loading) Packing->Loading Adsorb Sample Elution Gradient Elution Loading->Elution Start Separation Collection Fraction Collection Elution->Collection Frac_Analysis Fraction Analysis (TLC) Collection->Frac_Analysis Monitor Purity Combine Combine Pure Fractions Frac_Analysis->Combine Pool Fractions Evap Solvent Evaporation Combine->Evap Pure Pure Compound Evap->Pure Crude Crude Product Crude->TLC Determine Eluent

Caption: General experimental workflow for purification.

Materials and Equipment
  • Crude (3-Nitrophenyl) piperidine-3-carboxylate

  • Silica Gel (60 Å, 230-400 mesh)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Solvents: Hexanes, Ethyl Acetate (ACS grade or higher)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method) The wet packing method is preferred as it minimizes the risk of air bubbles and cracks in the stationary phase, which cause poor separation.[3][4]

  • Clamp the column vertically. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[2]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 Hexane:EtOAc + 0.5% TEA). The consistency should be like a milkshake, not too thick. The weight of silica should be 30-50 times the weight of the crude sample.[2]

  • Pour the slurry into the column. Use a funnel to guide the stream.

  • Open the stopcock slightly to allow solvent to drain, continuously tapping the side of the column gently to encourage even packing. Add more eluent as needed to ensure the silica bed never runs dry.

  • Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface during solvent and sample addition.[3]

  • Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.

Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended for samples that have limited solubility in the initial eluent, preventing precipitation at the top of the column and ensuring a narrow starting band.[11]

  • Dissolve the crude product (e.g., 1.5 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 10-15 mL of Dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently fill the column with the initial eluent.

Step 3: Elution and Fraction Collection A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating complex mixtures than an isocratic (constant solvent composition) elution.[3][12]

  • Begin eluting with the starting solvent system determined by TLC (e.g., 70:30 Hexane:EtOAc + 0.5% TEA).

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 2 inches/minute).

  • Collect the eluate continuously in a series of numbered test tubes or flasks (e.g., 20 mL per fraction).

  • As the elution progresses, you can gradually increase the polarity of the mobile phase to elute more strongly-adsorbed compounds.

Recommended Gradient Elution Profile:

Column Volumes (CVs)% Ethyl Acetate in Hexanes (+0.5% TEA)Purpose
0 - 220%Pre-elution and removal of very non-polar impurities.
2 - 1030%Elution of the target compound.
10 - 1550%Elution of more polar impurities.
15 - 17100%Column flush to remove all remaining compounds.

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.

  • The fractions showing a single spot corresponding to the target compound's Rf value should be combined in a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Record the final mass of the purified product and calculate the yield. Characterize the product using appropriate analytical techniques (NMR, LC-MS, etc.).

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Broad or Tailing Peaks - Insufficient TEA in the mobile phase. - Strong interaction of the basic piperidine with acidic silica.[5]- Increase TEA concentration to 1-1.5%. - Consider using an alternative stationary phase like neutral alumina or amine-deactivated silica.[5]
Poor Separation / Co-elution - Inappropriate solvent system. - Column was overloaded with sample. - Poorly packed column (channeling).- Re-optimize the eluent with TLC; try a shallower gradient.[13] - Reduce the sample load relative to the amount of silica. - Repack the column carefully using the wet slurry method.[3]
Compound Won't Elute - The mobile phase is not polar enough.[6]- Gradually increase the polarity of the eluent system (e.g., add a small percentage of methanol to the ethyl acetate).
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- This is often irreversible and requires repacking the column. Always keep the silica bed wet with solvent.[4]

Conclusion

The purification of (3-Nitrophenyl) piperidine-3-carboxylate by silica gel column chromatography is a highly effective method when properly optimized. The key to success lies in the preliminary TLC analysis to determine an appropriate solvent system and, most critically, the inclusion of a basic modifier like triethylamine to ensure symmetrical peak shape and high resolution. By following the detailed protocol and understanding the scientific principles behind each step, researchers can consistently achieve high purity of this valuable synthetic intermediate, facilitating the advancement of drug discovery and development programs.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Gao, S., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • University of Toronto. (n.d.). Column chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermediates.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1).
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents.
  • PubChem. (n.d.). 3-nitrophenyl 3-piperidinecarboxylate.
  • Matveeva, E. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5038.
  • MD Scientific. (n.d.). Purification Column Guide.

Sources

Application Notes & Protocols for the Recrystallization of Nitrophenyl Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for Nitrophenyl Piperidine Scaffolds

Nitrophenyl piperidine derivatives are a significant class of compounds in medicinal chemistry and drug development. The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties and orient substituents in three-dimensional space.[1][2][3] The addition of a nitrophenyl group introduces specific electronic and steric features, often serving as a key pharmacophore or a synthetic handle for further functionalization.

The synthesis of these molecules can result in crude products containing unreacted starting materials, byproducts, and isomers.[4][5] For accurate biological evaluation, ensuring product safety, and meeting stringent regulatory standards, achieving high purity is non-negotiable. Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids, making it an indispensable tool in the development of nitrophenyl piperidine-based compounds.[6] This guide provides a detailed framework for developing and executing robust recrystallization protocols for this compound class, grounded in the fundamental principles of solubility and crystal growth.

Principle and Application Notes: A Mechanistic Approach to Crystallization

Recrystallization is a purification process that relies on the differential solubility of a target compound and its impurities in a chosen solvent or solvent system.[7] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[8] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution while the impurities, present in lower concentrations, remain dissolved in the mother liquor.[9]

The Decisive Step: Solvent Selection

The success of any recrystallization protocol hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for the nitrophenyl piperidine compound, meaning it should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[10] This characteristic is paramount for maximizing product recovery.

Causality Behind Solvent Choice:

  • Polarity ("Like Dissolves Like"): Nitrophenyl piperidine compounds are generally polar molecules due to the presence of the electron-withdrawing nitro group and the nitrogen atom in the piperidine ring.[10] Following the "like dissolves like" principle, polar solvents are often excellent candidates for dissolving them.[10] Alcoholic solvents such as ethanol, methanol, and isopropanol are common and effective starting points for screening.[10][11]

  • Impurity Solubility: The chosen solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all.[8][10] If impurities are insoluble in the hot solvent, they can be removed via hot gravity filtration before the cooling and crystallization step.[12] If they are highly soluble even in the cold solvent, they will remain in the mother liquor upon filtration of the desired crystals.[7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

Single-Solvent vs. Mixed-Solvent Systems

Often, a single solvent meets all the necessary criteria. However, when a compound is found to be highly soluble in one solvent and poorly soluble in another, a mixed-solvent system (also known as a two-solvent system) can be highly effective.[13]

  • How it Works: The crude compound is first dissolved in a minimum amount of a hot "good" solvent in which it is very soluble. Then, a "poor" solvent (or "anti-solvent"), in which the compound is sparingly soluble, is added dropwise to the hot solution until persistent cloudiness (turbidity) appears, indicating the saturation point.[10] A few more drops of the "good" solvent are then added to redissolve the precipitate and achieve a clear solution, which is then allowed to cool slowly.[10] Common miscible solvent pairs include ethanol-water and ethyl acetate-hexanes.[8]

The Workflow of Recrystallization

The logical flow of the recrystallization process is crucial for achieving high purity and yield. The following diagram illustrates the decision-making and operational steps involved.

G cluster_0 Recrystallization Workflow A Crude Nitrophenyl Piperidine Compound B Solvent Screening (Single & Mixed Systems) A->B Start C Dissolution in Minimum Hot Solvent B->C Select Solvent D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Slow Cooling to Room Temperature D->F No E->F G Further Cooling (Ice Bath) F->G Maximize Yield H Crystal Formation G->H I Vacuum Filtration (Isolate Crystals) H->I J Wash with Ice-Cold Solvent I->J M Mother Liquor (Contains Soluble Impurities) I->M K Drying Under Vacuum J->K L Pure Crystalline Product (Assess Purity: MP, NMR, HPLC) K->L Finish

Caption: A generalized workflow for the purification of nitrophenyl piperidine compounds via recrystallization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all solvents and reagents used.

Protocol 1: Solvent Screening

This preliminary test is essential to identify a suitable solvent or solvent system.

  • Preparation: Place approximately 10-20 mg of the crude nitrophenyl piperidine compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) dropwise, starting with ~0.5 mL. Agitate the mixture. A good solvent will dissolve the compound poorly or not at all at room temperature.[13]

  • Hot Temperature Test: Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath.[13] Continue to add the solvent dropwise until the solid just dissolves completely.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.[12] The formation of a significant amount of crystals indicates a suitable solvent.[13]

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip. Add the chosen solvent from Protocol 1 in small portions and heat the mixture to a gentle boil on a hot plate with stirring.[4] Continue adding the hot solvent dropwise until the solid is completely dissolved. Crucially, use the minimum volume of hot solvent necessary to ensure a good recovery yield. [9][13]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4][14] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling is critical as it favors the formation of large, pure crystals.[7] Rapid cooling can trap impurities.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[4][9]

  • Drying: Transfer the purified crystals to a watch glass and dry them under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

Protocol 3: Two-Solvent (Mixed-Solvent) Recrystallization
  • Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent (identified in screening) with gentle heating.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (anti-solvent) dropwise with swirling until a faint, persistent cloudiness is observed.[10] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[10]

  • Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection for typical nitrophenyl piperidine compounds. Empirical testing (Protocol 1) is always required for a new compound.

Solvent / SystemBoiling Point (°C)Solubility Profile (Hot vs. Cold)Remarks / Typical Use
Ethanol 78Good differential solubility for many polar aromatics.Excellent first choice for screening. Generally safe and effective.
Isopropanol 82Similar to ethanol, sometimes provides better crystal form.Good alternative to ethanol.
Methanol 65Often a very strong solvent; may result in lower recovery.Use with caution; high solubility can reduce yield.
Ethyl Acetate 77Good for moderately polar compounds.Can be used alone or in a mixed system with hexanes.
Ethanol/Water 78-100Highly tunable polarity.A powerful mixed-solvent system. Water acts as the anti-solvent.[10]
Acetone 56Often a very strong solvent.Can be useful, but its high solvency may lead to poor recovery.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point.[10][14] / High concentration of impurities.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider switching to a lower-boiling point solvent.[10]
No Crystals Form The solution is not sufficiently saturated (too much solvent was used).[6] / The solution is supersaturated.To induce crystallization, scratch the inside of the flask with a glass rod at the liquid's surface.[6][9] Add a "seed" crystal of the pure compound. If too much solvent was used, evaporate some of it and allow the solution to cool again.
Poor Recovery / Low Yield Too much solvent was used.[9] / Premature crystallization during hot filtration. / Crystals were washed with solvent that was not ice-cold.Ensure the minimum amount of hot solvent is used. Pre-heat the filtration apparatus. Always use ice-cold solvent for washing the final crystals.[9]
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • University of California, Los Angeles. (n.d.).
  • Barr, D. P., & Gutshe, C. D. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29(1), 53-57.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • BenchChem Technical Support. (2025).
  • Missouri S&T. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Northern Illinois University. (n.d.).
  • BenchChem Technical Support. (2025).
  • University of Manitoba. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Piperidine, 1-(4-nitrophenyl)-. PubChem. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. [Link]

  • BenchChem Technical Support. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Ghasemzadeh, M. A., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Journal of Chemistry, 2022, 1-10. [Link]

Sources

Application Note: High-Resolution ¹H NMR Characterization of (3-Nitrophenyl) piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Mechanistic Guide

Introduction & Structural Logic

(3-Nitrophenyl) piperidine-3-carboxylate (also known as 3-nitrophenyl nipecotate) is a highly functionalized small molecule frequently utilized as a reactive intermediate in medicinal chemistry and as a substrate in enzymatic cleavage assays. Accurate structural validation via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its two distinct electronic environments: the highly deshielded, electron-deficient aromatic system and the conformationally dynamic aliphatic piperidine ring.

The structural logic dictating the molecule's NMR profile is driven by anisotropic deshielding from the nitro group, resonance effects of the ester linkage, and the rigid chair conformation of the piperidine backbone[1].

NMR_Logic Molecule (3-Nitrophenyl) piperidine-3-carboxylate Aromatics 3-Nitrophenyl Ring (Aromatic Region: 7.5-8.3 ppm) Molecule->Aromatics Ester Ester Linkage (Deshielding & Anisotropy) Molecule->Ester Piperidine Piperidine Ring (Aliphatic Region: 1.5-3.3 ppm) Molecule->Piperidine Ester->Aromatics Resonance Ester->Piperidine Inductive

Caption: Structural logic dictating the ¹H NMR chemical shift regions.

Experimental Workflow & Causality

To obtain a publication-quality spectrum, sample preparation must be meticulously controlled. The following workflow outlines the critical steps, emphasizing the causality behind each experimental choice.

Workflow N1 1. Sample Dissolution (10-15 mg in 0.6 mL CDCl3) N2 2. Filtration & Transfer (Remove paramagnetic particulates) N1->N2 N3 3. Locking & Shimming (Optimize B0 field homogeneity) N2->N3 N4 4. RF Pulse & Acquisition (ns=16-64, d1=1-2s) N3->N4 N5 5. FID Processing (Apodization, FT, Phase/Baseline) N4->N5

Caption: Workflow for ¹H NMR sample preparation and spectral acquisition.

Step-by-Step Protocol
  • Sample Dissolution: Weigh exactly 10–15 mg of the compound into a clean glass vial.

    • Causality: For small molecules (<1000 Da), this mass range provides an optimal signal-to-noise (S/N) ratio within a standard 16-to-64 scan acquisition[2]. Exceeding 25 mg can increase solution viscosity, leading to restricted molecular tumbling and broadened spectral lines[3].

  • Solvent Addition: Add 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: A volume of 0.6 mL ensures a sample height of 40–50 mm in a standard 5 mm NMR tube. This specific height is critical; it ensures the liquid column spans the active region of the RF coil while providing enough volume above and below the coil to allow for perfect magnetic shimming[3].

  • Filtration: Pass the solution through a tight glass wool plug packed in a Pasteur pipette directly into the NMR tube.

    • Causality: Undissolved particulates or dust create localized magnetic susceptibility gradients. This disrupts the macroscopic B₀ field homogeneity, destroying resolution and masking fine scalar couplings (e.g., the ~2 Hz meta-coupling in the aromatic ring)[2].

  • Acquisition: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal of CDCl₃, shim the Z and Z2 gradients, and acquire using a standard 1D proton sequence (e.g., zg30) with a relaxation delay ( D1​ ) of 1.5 seconds.

    • Causality: The 1.5-second relaxation delay ensures complete recovery of longitudinal magnetization ( Mz​ ) between pulses, which is an absolute requirement for accurate quantitative integration of the proton signals.

Spectral Analysis & Signal Assignments

The ¹H NMR spectrum of (3-Nitrophenyl) piperidine-3-carboxylate is divided into two highly distinct regions.

The Aromatic Region (7.4–8.4 ppm): The strongly electron-withdrawing nitro group deshields the adjacent protons via inductive and resonance effects. The proton situated between the nitro and ester groups (H2') is highly deshielded and appears as a narrow triplet due to meta-coupling.

The Aliphatic Region (1.5–3.3 ppm): The piperidine ring introduces complex diastereotopic splitting. Because of the chiral center at C3, the axial and equatorial protons on the same carbon are magnetically non-equivalent. The bulky 3-nitrophenyl ester group forces the ring into a chair conformation where the ester occupies the equatorial position to minimize 1,3-diaxial steric clashes[1]. Consequently, the H3 proton is locked axially, exhibiting large trans-diaxial couplings ( J≈10−12 Hz) with the adjacent axial protons.

Quantitative Data Summary
Proton PositionExpected Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Logic / Causality
H4' (Aromatic)8.25 – 8.30ddd1H~8.0, 2.0, 1.0Ortho to NO₂, highly deshielded.
H2' (Aromatic)8.05 – 8.15t1H~2.0Between NO₂ and Ester; meta-coupling only.
H5' (Aromatic)7.65 – 7.75t1H~8.0Meta to both substituents; standard ortho couplings.
H6' (Aromatic)7.45 – 7.55ddd1H~8.0, 2.0, 1.0Ortho to ester oxygen; slightly shielded by resonance.
H2eq (Piperidine)3.15 – 3.25dt1H~12.0, 4.0Deshielded by adjacent NH; lacks large diaxial coupling.
H6eq (Piperidine)2.95 – 3.05dt1H~12.0, 4.0Deshielded by adjacent NH.
H3ax (Piperidine)2.80 – 2.95tt1H~11.0, 4.0Alpha to carbonyl; locked axially, large diaxial couplings.
H2ax (Piperidine)2.70 – 2.85dd1H~12.0, 11.0Geminal coupling + large diaxial coupling with H3ax.
H6ax (Piperidine)2.55 – 2.70td1H~12.0, 3.0Deshielded by NH; large geminal coupling.
NH (Piperidine)2.00 – 2.50br s1H-Broadened by quadrupolar relaxation of ¹⁴N.
H4, H5 (Piperidine)1.50 – 2.10m4H-Aliphatic backbone; complex overlapping multiplets.

Self-Validating Quality Control Matrix

A protocol is only as reliable as its internal controls. To ensure the generated ¹H NMR spectrum is structurally definitive and free of artifacts, apply the following self-validation matrix before finalizing the structural assignment:

  • Reference Calibration: Verify that the internal TMS peak is set exactly to 0.00 ppm . The residual CHCl₃ solvent peak must appear sharply at 7.26 ppm .

  • Resolution Check (Shimming Integrity): Measure the width at half-height ( W1/2​ ) of the TMS peak. It must be < 1.0 Hz . If the peak is broader or asymmetric, the sample contains particulates or the Z/Z2 gradients require re-shimming[2].

  • Integration Integrity: The total integration ratio of the aromatic region (7.4–8.4 ppm) to the aliphatic region (excluding the exchangeable NH proton, 1.5–3.3 ppm) must be exactly 4.00 : 9.00 . Any deviation >5% indicates sample degradation, incomplete relaxation, or solvent suppression artifacts.

  • Coupling Constant Validation: In the aromatic region, the J -coupling of the triplet at ~7.7 ppm (H5') must perfectly match the primary J -couplings of the doublets of doublets at ~8.3 ppm (H4') and ~7.5 ppm (H6'), validating the 1,3-disubstituted aromatic ring system.

Sources

13C NMR analysis of substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: ¹³C NMR Strategies for the Stereochemical and Conformational Analysis of Substituted Piperidines

Introduction & Scope

Substituted piperidines are among the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, forming the core of blockbuster drugs such as paroxetine, donepezil, and fentanyl. The pharmacological efficacy and target-binding affinity of these molecules are intrinsically tied to their three-dimensional conformation and relative stereochemistry.

While ¹H NMR provides valuable scalar coupling ( J ) data, ¹³C NMR spectroscopy offers a highly definitive, mathematically predictable, and less congested window into the carbon skeleton. This application note details the mechanistic principles, quantitative baselines, and self-validating experimental protocols required to elucidate piperidine stereochemistry using ¹³C NMR.

Mechanistic Principles: The Causality of Chemical Shifts

In saturated six-membered rings like piperidine, the equatorial preference of substituents is dictated by the thermodynamic drive to minimize 1,3-diaxial interactions. When analyzing these systems via ¹³C NMR, the chemical shifts are governed by predictable stereoelectronic effects[1]:

  • α and β Effects: Substituents typically induce a deshielding effect (a downfield shift to a higher ppm) on the carbon they are directly attached to ( α ) and the adjacent carbons ( β ). This is driven by inductive electron withdrawal and hyperconjugative effects along the carbon backbone.

  • The γ -Gauche Effect (Steric Compression): This is the cornerstone of stereochemical assignment in piperidines. When a substituent occupies an axial position, its electron cloud is syn-periplanar to the axial protons on the γ -carbons (e.g., C3 and C5 relative to an N-alkyl or C1 substituent). This spatial proximity causes severe steric compression of the C-H electron clouds, polarizing the electron density toward the γ -carbon nucleus. This increased local electron density shields the nucleus, resulting in a pronounced upfield shift (typically -4.0 to -6.0 ppm) compared to the equatorial conformer[2]. If the substituent is equatorial, this steric compression is absent, and the γ -carbon shift remains relatively unperturbed[3].

Quantitative Baseline Data

To accurately assign stereochemistry, researchers must compare their substituted derivatives against highly validated baseline data. Table 1 summarizes the ¹³C NMR chemical shifts for unsubstituted and methyl-substituted piperidines.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Piperidine and Reference Derivatives in CDCl₃

CompoundC2 / C6 ( α / β )C3 / C5 ( β / γ )C4 ( γ / δ )N-CH₃
Piperidine 47.527.225.4-
N-Methylpiperidine 56.726.224.346.9
2-Methylpiperidine (Eq) 52.5 (C2), 47.7 (C6)34.9 (C3), 26.5 (C5)25.0-

Note: The magnitude of the γ -gauche effect becomes highly apparent when comparing locked axial vs. equatorial conformers in variable-temperature studies[4].

Experimental Protocol: Self-Validating ¹³C NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the NMR protocol must be designed as a self-validating system. Relying solely on 1D ¹³C NMR can lead to misassignments due to overlapping signals. The following workflow integrates multiplicity editing and environmental controls.

Step 1: Sample Preparation and Environmental Control

  • Causality: Piperidine nitrogen atoms are highly basic. Trace acids in the solvent will protonate the amine, drastically altering the chemical shifts of the α and β carbons due to the magnetic anisotropic effect of the axial N-H bond.

  • Action: Dissolve 30–50 mg of the analyte in 0.6 mL of high-purity, acid-free CDCl₃. Pass the solvent through a small plug of basic alumina immediately before use to remove trace DCl.

Step 2: Instrument Calibration

  • Causality: ¹³C is a low-sensitivity nucleus (1.1% natural abundance). Improper probe tuning leads to poor signal-to-noise (S/N) ratios, obscuring critical γ -carbon signals.

  • Action: Insert the sample into a 400 MHz or higher NMR spectrometer (100 MHz for ¹³C). Perform automated or manual tuning and matching (ATM) specifically for the ¹³C channel. Shim the magnet until the CDCl₃ solvent peak FWHH is <1.0 Hz.

Step 3: 1D ¹³C{¹H} Acquisition

  • Causality: Protons couple to carbons, splitting the signals and reducing peak intensity.

  • Action: Acquire the spectrum using WALTZ-16 composite pulse decoupling to collapse multiplets into sharp singlets. Set a relaxation delay (D1) of 2–3 seconds to ensure complete relaxation of all protonated carbons. Acquire a minimum of 512 scans.

Step 4: Internal Validation via DEPT-135

  • Causality: The γ -gauche effect relies on correctly identifying the γ -carbon. Misidentifying a methine (CH) for a methylene (CH₂) invalidates the Δδ analysis.

  • Action: Run a DEPT-135 experiment. CH and CH₃ signals will phase positive, while CH₂ signals (typical for piperidine C3/C4/C5) will phase negative. Cross-reference this with the 1D ¹³C spectrum to definitively assign the carbon skeleton before calculating chemical shift differences.

Step 5: Variable Temperature (VT) NMR (Conditional)

  • Causality: At room temperature, rapid chair-chair interconversion or nitrogen inversion can average the axial and equatorial signals, masking the γ -gauche effect[4].

  • Action: If signals are broad, lower the probe temperature to -50°C to "freeze out" the individual conformers, allowing distinct measurement of the axial and equatorial shifts.

Stereochemical Decision Workflow

Piperidine_NMR_Workflow N1 Acquire ¹³C NMR Spectrum (100/150 MHz, CDCl₃) N2 Identify α, β, and γ Carbons Relative to Substituent N1->N2 N3 Calculate Δδ (ppm) vs. Unsubstituted Piperidine N2->N3 N4 Is the γ-Carbon Shifted Upfield by 4-6 ppm? N3->N4 N5 Substituent is Axial (Strong γ-gauche effect) N4->N5 Yes (Δδ ≈ -5 ppm) N6 Substituent is Equatorial (Minimal γ-steric compression) N4->N6 No (Δδ ≈ 0 to -1 ppm) N7 Confirm with ¹H-¹H NOESY & J-coupling Analysis N5->N7 N6->N7

Figure 1: Workflow for stereochemical assignment of substituted piperidines via 13C NMR.

References

  • Eliel, E. L., et al. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine." Journal of the American Chemical Society.
  • Potmischil, F. "EFFECTS OF N-OXIDATION ON THE 13C NMR CHEMICAL SHIFTS OF SATURATED S." Revue Roumaine de Chimie.
  • BenchChem Technical Support Team. "A Comparative Guide to 13C NMR Chemical Shifts for Benzhydryl and Benzyl Carbons." BenchChem.
  • Balasubramanian, S., et al. "Protonation effect on chemical shifts of some piperidones unusual influence by anions." Indian Journal of Chemistry.
  • Booth, H., et al. "Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes." RSC Publishing.

Sources

Application Note: High-Resolution LC-MS/MS Profiling of (3-Nitrophenyl) piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a self-validating, artifact-free LC-MS/MS methodology for the structural confirmation and quantification of the highly reactive (3-Nitrophenyl) piperidine-3-carboxylate.

Introduction and Mechanistic Rationale

(3-Nitrophenyl) piperidine-3-carboxylate (also known as 3-nitrophenyl nipecotate, CAS: 94528-08-2) is an activated ester derivative of nipecotic acid[1]. While unmodified nipecotic acid is a well-characterized inhibitor of γ-aminobutyric acid (GABA) uptake, it struggles to cross the blood-brain barrier (BBB)[2]. The 3-nitrophenyl ester serves as both a lipophilic prodrug to enhance BBB penetration and a highly reactive intermediate in fragment-based drug design[3].

Because 3-nitrophenyl esters are highly susceptible to hydrolysis (both chemically and via plasma esterases), standard bioanalytical workflows often result in massive ex vivo degradation. This application note details a thermodynamically and kinetically rationalized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol designed to preserve the ester bond while providing unambiguous structural confirmation via exact mass fragmentation[4].

Causality Behind Analytical Choices
  • Ionization Strategy (ESI+) : The secondary amine of the piperidine ring (pKa ~9.5) is highly amenable to positive electrospray ionization. Using 0.1% formic acid ensures complete protonation to yield a robust [M+H]+ ion at m/z 251.1032, while maintaining a low pH to suppress base-catalyzed ester hydrolysis.

  • Sample Stabilization : To arrest enzymatic activity, the protocol utilizes protein precipitation with ultra-cold acetonitrile (-20°C). The sub-zero environment kinetically freezes esterase activity before degradation can occur.

  • Collision-Induced Dissociation (CID) : The 3-nitrophenoxy group is an excellent leaving group. Under CID, the molecule undergoes a predictable neutral loss, funneling the ion current into a few intense product ions and maximizing the signal-to-noise ratio.

Experimental Protocols

The following workflow provides a step-by-step methodology for sample extraction and LC-MS/MS acquisition.

Workflow N1 Sample Prep Cold ACN Quench N2 UHPLC Separation C18, Acidic pH N1->N2 N3 Ionization ESI+ Mode N2->N3 N4 HRMS/MS CID Fragmentation N3->N4 N5 Data Analysis Exact Mass Quant N4->N5

Figure 1: End-to-end LC-MS/MS analytical workflow for piperidine-3-carboxylate derivatives.

Sample Preparation (Self-Validating Extraction)
  • Quenching : Aliquot 50 µL of plasma or reaction matrix into a pre-chilled microcentrifuge tube.

  • Precipitation : Immediately add 200 µL of ultra-cold acetonitrile (-20°C) containing an appropriate internal standard (e.g., deuterated nipecotic acid).

    • Causality: The 4:1 organic-to-aqueous ratio ensures >95% protein precipitation, while the sub-zero temperature immediately halts esterase activity.

  • Vortexing : Mix vigorously for 30 seconds to disrupt protein-drug binding.

  • Centrifugation : Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Dilution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract prevents solvent-induced peak distortion (the "solvent effect") when injecting onto a reversed-phase column.

UHPLC Separation Parameters

Separation is achieved using a sub-2 µm C18 column, providing the theoretical plates necessary to resolve the intact ester from endogenous isobaric interferences.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.4955
1.00.4955
4.00.41090
5.00.41090
5.10.4955
7.00.4955
Mass Spectrometry Parameters

Acquisition is performed on a High-Resolution Quadrupole-Orbitrap or Q-TOF mass spectrometer.

Table 2: Mass Spectrometry Source Parameters

ParameterValueCausality / Rationale
PolarityPositive (ESI+)Targets the basic piperidine nitrogen
Spray Voltage3.5 kVOptimal for small molecule basic amines
Capillary Temp320 °CFacilitates desolvation without thermal degradation
Sheath Gas40 arbEnsures stable spray geometry
Collision Energy25, 45 eVStepped CE captures both primary and secondary fragments

Fragmentation Pathways and Structural Elucidation

The fragmentation of (3-Nitrophenyl) piperidine-3-carboxylate under ESI+ CID is driven by the localization of the charge on the piperidine nitrogen and the extreme lability of the ester linkage[4].

  • Primary Cleavage : The protonated precursor [M+H]+ (m/z 251.1032) undergoes a facile heterolytic cleavage of the ester C-O bond. The 3-nitrophenoxy group leaves as a neutral molecule (3-nitrophenol, 139.0270 Da), resulting in the formation of the piperidine-3-carbonyl cation (m/z 112.0762). This is the base peak in the MS/MS spectrum and serves as the primary quantifier ion.

  • Secondary Cleavage : The acylium ion (m/z 112.0762) undergoes a subsequent neutral loss of carbon monoxide (CO, 28.0102 Da) to yield the tetrahydropyridinium ion at m/z 84.0813. This m/z 84 fragment is a universal diagnostic marker for piperidine-ring-containing compounds[4].

Fragmentation M [M+H]+ m/z 251.1032 Protonated Precursor F1 Fragment 1 m/z 112.0762 Acylium Ion M->F1 - 3-Nitrophenol L1 Neutral Loss 3-Nitrophenol (139.0270 Da) M->L1 F2 Fragment 2 m/z 84.0813 Tetrahydropyridinium F1->F2 - CO L2 Neutral Loss CO (28.0102 Da) F1->L2

Figure 2: ESI+ collision-induced dissociation (CID) pathway of the protonated molecular ion.

Table 3: Exact Mass and Diagnostic Fragments

Ion SpeciesFormulaTheoretical Exact Mass (m/z)Diagnostic Significance
Precursor [M+H]+ [C12​H15​N2​O4​]+ 251.1032Intact activated ester confirmation
Quantifier Product [C6​H10​NO]+ 112.0762Loss of 3-nitrophenol; confirms ester cleavage
Qualifier Product [C5​H10​N]+ 84.0813Loss of CO; universal piperidine ring marker

Conclusion

This protocol provides a thermodynamically and kinetically rationalized approach to the mass spectrometric analysis of (3-Nitrophenyl) piperidine-3-carboxylate. By leveraging cold organic precipitation and acidic mobile phases, the structural integrity of the activated ester is preserved. The mathematically predictable neutral loss of 3-nitrophenol ensures high sensitivity and specificity in targeted MRM or PRM assays, supporting rigorous pharmacokinetic profiling and structural characterization in modern drug development.

Sources

Application Note: Cell-Based Evaluation of Piperidine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The piperidine-3-carboxamide framework is a highly privileged and versatile chemical scaffold in modern drug discovery. Depending on specific functionalization strategies—such as N-aryl substitutions or the introduction of benzylamine groups—these derivatives exhibit potent, target-specific biological activities. Recent advancements have successfully positioned piperidine-3-carboxamide derivatives as potent Anaplastic Lymphoma Kinase (ALK) inhibitors for oncology1[1], novel senescence-inducing agents for melanoma2[2], and highly selective Cathepsin K inhibitors for osteoporosis3[3].

While biochemical assays confirm direct target affinity, cell-based assays are mandatory to validate cell permeability, intracellular target engagement, and the resulting phenotypic causality. This guide details validated, self-contained cell-based methodologies for evaluating these derivatives, focusing specifically on their dual utility in oncology: kinase inhibition and phenotypic senescence.

MoA cluster_alk Pathway A: ALK Inhibition in Lymphoma cluster_sen Pathway B: Senescence in Melanoma P3C_ALK Piperidine-3-carboxamide (ALK Inhibitor) ALK NPM-ALK Fusion Kinase P3C_ALK->ALK Direct Inhibition STAT3 Downstream Signaling (STAT3 / AKT) ALK->STAT3 Blocks Phosphorylation Apoptosis Cell Death / Apoptosis STAT3->Apoptosis Loss of Survival Signals P3C_Sen N-arylpiperidine-3-carboxamide (Hit Compound) Target Phenotypic Target P3C_Sen->Target Target Engagement Morph Morphological Changes (Cell Enlargement) Target->Morph Phenotypic Shift SABG SA-β-Galactosidase (Senescence Arrest) Morph->SABG Senescence Confirmation

Figure 1: Dual mechanisms of piperidine-3-carboxamide derivatives in oncology models.

Experimental Design & Causality

Evaluating piperidine-3-carboxamide derivatives requires selecting a cell model that strictly correlates with the compound's mechanism of action:

  • For ALK Kinase Inhibition: The Karpas-299 cell line is utilized because it is intrinsically dependent on the NPM-ALK fusion protein. Inhibiting ALK directly causes a quantifiable reduction in cell viability, making it a perfect proxy for target engagement1[1].

  • For Senescence Induction: N-arylpiperidine-3-carboxamide derivatives (e.g., Compound 54) do not cause acute cytotoxicity in melanoma models. Standard metabolic viability assays (like MTS or CellTiter-Glo) will yield false negatives. Instead, High-Content Screening (HCS) must be employed to evaluate morphological flattening and Senescence-Associated β -Galactosidase (SA- β -Gal) expression in A375 cells2[2].

Workflow Step1 Cell Seeding (Karpas-299 / A375) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Incubation (2h to 72h) Step2->Step3 Step4 Assay Readout (Viability or HCS) Step3->Step4 Step5 Data Analysis (IC50 / EC50) Step4->Step5

Figure 2: Standardized cell-based assay workflow for evaluating piperidine derivatives.

Protocol 1: ALK Intracellular Target Engagement & Viability Assay

Objective: To quantify the IC50​ of piperidine-3-carboxamide derivatives against NPM-ALK in Karpas-299 lymphoma cells.

Step-by-Step Methodology
  • Cell Seeding: Seed Karpas-299 cells at 1×104 cells/well in 96-well opaque plates (for viability) and 1×105 cells/well in 6-well plates (for phosphorylation analysis) using RPMI-1640 supplemented with 10% FBS.

    • Scientist Insight: Karpas-299 are suspension cells. Ensure a uniform single-cell suspension via gentle trituration prior to seeding to minimize well-to-well variation.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the derivative in DMSO. Add to the cells ensuring the final DMSO concentration is strictly ≤0.1% (v/v).

    • Causality: DMSO concentrations above 0.1% can induce baseline solvent toxicity, artificially shifting the IC50​ curve and compromising the self-validating nature of the assay.

  • Incubation Dynamics: Incubate at 37°C, 5% CO2​ .

    • Causality: Use a 2-hour incubation for the p-ALK readout, as kinase phosphorylation events are rapid and transient. Use a 72-hour incubation for the viability readout to allow ALK-dependent apoptotic cascades to fully execute.

  • Target Engagement Readout (2h): Lyse the cells in RIPA buffer fortified with protease and phosphatase inhibitors. Quantify intracellular p-ALK (Tyr1604) using a sandwich ELISA. Normalize all luminescent values to total protein concentration derived from a parallel BCA assay.

  • Viability Readout (72h): Add CellTiter-Glo reagent at a 1:1 ratio to the culture volume. Shake for 2 minutes to induce lysis, incubate at room temperature for 10 minutes to stabilize the signal, and record luminescence.

Protocol 2: High-Content Screening (HCS) for Melanoma Senescence

Objective: To determine the EC50​ of senescence induction by N-arylpiperidine-3-carboxamide derivatives in A375 human melanoma cells.

Step-by-Step Methodology
  • Cell Seeding: Seed adherent A375 cells at 2×103 cells/well in 384-well clear-bottom imaging plates in DMEM + 10% FBS. Allow 24 hours for cellular adherence and recovery.

  • Compound Treatment: Treat with a 3-fold serial dilution of the senescence-inducing derivative. Incubate for 72 hours.

  • Morphological Profiling: Stain live cells with Hoechst 33342 (nuclear definition) and CellMask Green (cytoplasmic boundary). Image using an automated confocal microplate imager (e.g., Opera Phenix).

    • Scientist Insight: Senescent cells undergo profound cytoskeletal rearrangement, resulting in a significantly enlarged, flattened morphology. HCS software algorithms must be trained to calculate the cytoplasmic-to-nuclear area ratio to identify the phenotypic shift.

  • SA- β -Gal Confirmation: Fix the cells with 4% paraformaldehyde. Incubate with X-gal substrate in a specialized buffer at exactly pH 6.0 for 12-16 hours at 37°C (in a standard incubator without CO2​ ).

    • Causality: Lysosomal β -galactosidase is highly overexpressed in senescent cells. Assaying strictly at pH 6.0 isolates this senescence-associated activity, distinguishing it from normal baseline lysosomal activity which peaks at pH 4.02[2].

  • Data Analysis: Calculate the percentage of morphologically senescent and SA- β -Gal positive cells per well to derive the EC50​ .

Quantitative Data Summary

The following table summarizes the expected pharmacological profiles of reference piperidine-3-carboxamide derivatives across different cell-based assay formats:

CompoundPrimary TargetCell LineAssay ReadoutExpected EfficacyReference
Piperidine Carboxamide 1 ALK KinaseKarpas-299Cell Viability (ATP) 1[1]
Compound 11j ALK KinaseKarpas-299Cell Viability (ATP) 1[1]
Compound 54 PhenotypicA375HCS (Morphology) 2[2]
Compound H-9 Cathepsin KRAW264.7Bone Resorption 3[3]

References

  • Bryan, M. C., et al. "Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors.
  • Oh, S., et al. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters, PubMed.
  • "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of Nitrophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Role of the Nitrophenyl Moiety in Drug Action

The nitrophenyl group, once viewed with caution due to concerns over toxicity, is a versatile and increasingly appreciated functional group in medicinal chemistry.[1][2] Its strong electron-withdrawing nature significantly alters a molecule's physicochemical properties, such as stability, solubility, and receptor binding affinity.[3][4] However, its true potential lies in its ability to be metabolically activated. Under specific physiological conditions, such as the hypoxic microenvironment of solid tumors, the nitro group can undergo enzymatic reduction to generate reactive intermediates.[3][5] This unique characteristic allows for the design of highly selective prodrugs that are activated only at the site of disease, minimizing systemic toxicity.[6][7]

This guide provides an in-depth overview of the primary mechanisms of action for nitrophenyl-containing compounds and presents detailed experimental protocols to investigate them. We will explore two dominant mechanistic themes: Reductive Activation & Hypoxia Selectivity and Covalent Modification of Protein Targets . Our focus is on the causality behind experimental choices, empowering researchers to design robust, self-validating studies.

Core Mechanistic Themes & Investigative Workflow

The study of a novel nitrophenyl compound typically follows a logical progression from cellular effects to specific molecular interactions. The workflow below outlines a general strategy for elucidating its mechanism of action.

G A Initial Phenotypic Screening (e.g., Cell Viability Assay) B Hypoxia-Selectivity Testing (Compare Normoxia vs. Hypoxia IC50) A->B Observe Potency C In Vitro Nitroreductase Assay (Enzyme Activity) B->C High Hypoxia Cytotoxicity Ratio (HCR)? E Target Identification (Covalent Binding Assessment) B->E Low or No HCR? D Cellular Nitroreductase Activity (Live-cell imaging/flow cytometry) C->D Confirm Enzymatic Role G Mechanism Confirmation (Site-directed mutagenesis, etc.) D->G Validate Cellular Pathway F Mass Spectrometry Analysis (Intact Protein & Proteomics) E->F Identify Potential Targets F->G Pinpoint Binding Site

Caption: General workflow for investigating the mechanism of action of nitrophenyl compounds.

Mechanism A: Reductive Activation and Hypoxia Selectivity

A key feature of many bioactive nitroaromatic compounds is their function as hypoxia-activated prodrugs.[6][7] Solid tumors often contain regions of low oxygen (hypoxia), a condition that is associated with resistance to conventional therapies.[8] In these environments, nitroreductase enzymes, which are often highly expressed in tumor cells and bacteria, can reduce the nitrophenyl group.[6][9] This bio-reduction converts the relatively inert prodrug into a highly reactive cytotoxic agent that can induce DNA damage or other forms of cell death.[9]

G cluster_0 Hypoxic Cell Prodrug Nitrophenyl Prodrug (R-NO2) NTR Nitroreductase (NTR) Prodrug->NTR Binds NADP NAD(P)+ NTR->NADP Intermediate Reactive Intermediates (R-NHOH, R-NH2) NTR->Intermediate Reduction NADPH NAD(P)H NADPH->NTR Cofactor Target Cellular Targets (DNA, Proteins) Intermediate->Target Damage Death Cell Death Target->Death

Caption: Pathway of reductive activation of a nitrophenyl prodrug in a hypoxic cell.

Protocol 1: Assessing Hypoxia-Selective Cytotoxicity

This protocol determines if the cytotoxic effect of a compound is enhanced under low-oxygen conditions, a hallmark of reductive activation. The key metric is the Hypoxia Cytotoxicity Ratio (HCR), calculated as IC50 (normoxia) / IC50 (hypoxia).[7] A high HCR indicates hypoxia selectivity.

Principle: Cells are cultured under normal oxygen levels (normoxia, ~21% O₂) and low oxygen levels (hypoxia, ≤1% O₂). Cell viability is measured across a range of compound concentrations to determine the IC50 value for each condition.

Materials:

  • Cancer cell line of choice (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Hypoxic chamber or incubator capable of regulating O₂ levels[10]

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, MTT)[7][8]

  • Microplate reader (luminometer or spectrophotometer)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere for 24 hours in a standard incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 2x serial dilution of the nitrophenyl compound in complete medium.

  • Treatment:

    • Hypoxic Group: Replace the medium on one set of plates with the compound dilutions. Place these plates into a pre-equilibrated hypoxic chamber (e.g., 1% O₂, 5% CO₂, balance N₂) inside the 37°C incubator.[10]

    • Normoxic Group: Replace the medium on a second set of plates with the same compound dilutions and return them to the standard incubator.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 48-72 hours).

  • Viability Assessment: After incubation, remove plates from both environments. Allow hypoxic plates to equilibrate to normoxia for 30-60 minutes if required by the assay. Add the cell viability reagent according to the manufacturer's protocol.[8]

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Analysis: Normalize the data to untreated controls. Plot the normalized viability versus log[concentration] and fit a dose-response curve to calculate the IC50 values for both normoxic and hypoxic conditions. Calculate the HCR.

Data Presentation:

CompoundIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)
Example A 85.20.42203
Control 15.614.91.05

Table adapted from experimental data on hypoxia-activated prodrugs.[7]

Protocol 2: In Vitro Nitroreductase Activity Assay

This biochemical assay directly measures the ability of a purified nitroreductase enzyme to use the nitrophenyl compound as a substrate.

Principle: Bacterial nitroreductases are flavoenzymes that catalyze the reduction of nitro groups using NAD(P)H as an electron donor.[11] The activity can be monitored by measuring the rate of NAD(P)H oxidation, which corresponds to a decrease in absorbance at 340 nm. Alternatively, fluorogenic probes that become fluorescent upon reduction can be used.

Materials:

  • Purified nitroreductase enzyme (e.g., E. coli NfsA or NfsB)

  • Nitrophenyl compound stock solution (in DMSO)

  • NADPH or NADH stock solution

  • Assay Buffer: 50 mM Tris-HCl or PBS, pH 7.4

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh solutions of NADPH and the nitrophenyl compound in assay buffer. Keep all reagents on ice.

  • Reaction Setup: In a 96-well plate or cuvette, set up the reaction mixture. A typical 200 µL reaction includes:

    • Assay Buffer (to final volume)

    • NADPH (final concentration 100-200 µM)

    • Nitrophenyl compound (at desired concentration, e.g., 50 µM)

  • Control Wells:

    • No Enzyme Control: Reaction mixture without the nitroreductase.

    • No Substrate Control: Reaction mixture with enzyme but without the nitrophenyl compound.

  • Initiate Reaction: Start the reaction by adding the purified nitroreductase enzyme to the wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the A₃₄₀ vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocity against substrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ.

Rationale for Experimental Choices:

  • Choice of Cofactor: While many nitroreductases can use either NADH or NADPH, one is often preferred. It's advisable to test both or consult literature for the specific enzyme being used.[12]

  • Controls are Critical: The "no enzyme" and "no substrate" controls are essential to ensure the observed NADPH oxidation is dependent on both the enzyme and the nitrophenyl compound, ruling out spontaneous degradation.

Mechanism B: Covalent Modification of Protein Targets

Beyond reductive activation, the nitrophenyl group itself or its metabolites can act as electrophiles, forming covalent bonds with nucleophilic residues (e.g., Cysteine, Lysine) on target proteins.[13][14] This irreversible binding can lead to potent and sustained inhibition of enzyme activity or disruption of protein function.[15] Identifying the protein target and the specific site of modification is crucial for understanding the compound's mechanism and potential off-target effects.

Workflow for Covalent Target Identification:

G A Incubate Protein with Compound B Intact Protein MS Analysis A->B C Observe Mass Shift? B->C D Proteolytic Digestion (e.g., Trypsin) C->D Yes G No Covalent Binding C->G No E LC-MS/MS Analysis (Peptide Mapping) D->E F Identify Modified Peptide and Residue E->F

Caption: A typical mass spectrometry workflow to confirm covalent binding and identify the modification site.

Protocol 3: Identifying Covalent Adducts by Mass Spectrometry

This protocol uses high-resolution mass spectrometry (MS) to provide definitive evidence of covalent bond formation and to pinpoint the exact amino acid residue modified by the compound.

Principle: First, intact protein mass analysis is used to detect an increase in the protein's molecular weight corresponding to the mass of the bound compound.[16][17] Subsequently, the modified protein is digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS) to identify the specific peptide and amino acid that carries the modification.[18]

Materials:

  • Purified target protein

  • Nitrophenyl compound

  • Reaction Buffer (e.g., PBS or ammonium bicarbonate)

  • Quenching reagent (e.g., glutathione, if needed)

  • Denaturant (Urea), Reducing Agent (DTT), Alkylating Agent (Iodoacetamide)

  • Protease (e.g., Trypsin)

  • LC-MS system (e.g., Q-Exactive, Orbitrap)[19]

Step-by-Step Methodology:

Part A: Intact Protein Analysis

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with an excess of the nitrophenyl compound (e.g., 50-100 µM) at a set temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation: Desalt the samples using a C4 ZipTip or similar method to remove excess compound and non-volatile salts.

  • MS Acquisition: Analyze the samples via direct infusion or LC-MS on a high-resolution mass spectrometer. Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

  • Analysis: Compare the mass of the treated protein to the control. A mass shift equal to the molecular weight of the compound (or a fragment thereof) confirms covalent adduction.[15]

Part B: Peptide Mapping for Site Identification

  • Protein Denaturation & Digestion: Take the reaction mixture from Part A. Add urea to denature the protein, DTT to reduce disulfide bonds, and iodoacetamide to alkylate free cysteines. Dilute the mixture to reduce the urea concentration and add trypsin. Digest overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a standard proteomics LC-MS/MS workflow. The mass spectrometer will fragment the peptides and measure the masses of the resulting fragments.

  • Database Search: Search the acquired MS/MS data against the protein's sequence using software like MaxQuant, Proteome Discoverer, or similar platforms.

  • Data Interpretation: Critically, the search parameters must include a "variable modification" corresponding to the mass of the bound compound on all potential nucleophilic residues (C, K, H, Y, S, T). The software will identify the peptide containing the mass shift and the fragmentation pattern will confirm the specific amino acid residue that was modified.[18]

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The observation of a specific mass shift in the intact protein analysis provides initial evidence. This hypothesis is then rigorously tested and confirmed by the peptide mapping experiment, which must identify a modified peptide whose mass and fragmentation pattern are chemically consistent with the initial observation.

Conclusion

Investigating the mechanism of action of nitrophenyl-containing compounds requires a multi-faceted approach that combines cellular biology with sophisticated biochemical and analytical techniques. By systematically evaluating for hypoxia-selectivity and the potential for covalent modification, researchers can build a comprehensive understanding of their compound's behavior. The protocols outlined in this guide provide a robust framework for these studies, emphasizing the rationale behind each step to ensure the generation of reliable, high-quality data essential for advancing drug development.

References

  • Walsh Medical Media. Experimental Pharmacology: Exploring Drug Actions in Research. Accessed March 13, 2026. [Link]

  • K. A. Keshwani et al. "Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification". PubMed, January 27, 2023. [Link]

  • StudySmarter. Experimental Pharmacology: Techniques & Examples. Accessed September 5, 2024. [Link]

  • ResearchGate. Nitroreductases in Prodrug Therapies | Request PDF. Accessed March 13, 2026. [Link]

  • Ackerley Lab. Bacterial Nitroreductase Enzymes. Accessed March 13, 2026. [Link]

  • In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract. Accessed March 13, 2026. [Link]

  • P. F. Searle et al. "Nitroreductase: a prodrug-activating enzyme for cancer gene therapy.". Radcliffe Department of Medicine. Accessed March 13, 2026. [Link]

  • F. B. B. et al. "Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo". PMC, Accessed March 13, 2026. [Link]

  • S. Kim et al. "In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts". PMC, December 20, 2018. [Link]

  • E. M. Williams et al. "Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System". Frontiers, June 7, 2021. [Link]

  • K. A. Keshwani et al. "Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification". ACS Publications, January 27, 2023. [Link]

  • Frontiers. Recent advances and applications of nitroreductase activable agents for tumor theranostic. Accessed July 19, 2024. [Link]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. Accessed January 30, 2026. [Link]

  • ICE Bioscience. MS-Based Covalent Binding Analysis. Accessed March 13, 2026. [Link]

  • News-Medical.Net. Using mass spectrometry chemoproteomics to advance covalent drug development. Accessed November 26, 2025. [Link]

  • S. Kim et al. "In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts". ResearchGate, December 20, 2025. [Link]

  • H. I. B. et al. "The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition". PMC, Accessed March 13, 2026. [Link]

  • L. Bitar, A. Jaber. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems". SvedbergOpen, March 25, 2025. [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. Accessed November 27, 2024. [Link]

  • M. W. et al. "Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines". MDPI, Accessed March 13, 2026. [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. Accessed August 11, 2025. [Link]

  • Bio-Techne. Cellular Response to Hypoxia | Cell Culture Protocol. Accessed March 13, 2026. [Link]

  • ResearchGate. (PDF) A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. Accessed November 13, 2025. [Link]

  • S. M. F. et al. "Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506". PMC, Accessed March 13, 2026. [Link]

  • Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. Accessed March 13, 2026. [Link]

  • C. R.-R. et al. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds". PMC, June 5, 2022. [Link]

  • ACS Publications. Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry. Accessed October 8, 2018. [Link]

  • K. Nepali et al. "Nitro-Group-Containing Drugs". PubMed, March 28, 2019. [Link]

  • J. S. et al. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity". PMC, Accessed March 13, 2026. [Link]

  • WUR eDepot. Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). Accessed April 23, 2020. [Link]

  • ResearchGate. Approaches to covalent protein modification in chemical biology and.... Accessed March 13, 2026. [Link]

Sources

Application Note: In Vivo Evaluation of (3-Nitrophenyl) Piperidine-3-Carboxylate Efficacy in Chemoconvulsant Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Nitrophenyl) piperidine-3-carboxylate , commonly referred to as MNPC (m-nitrophenyl-3-piperidinecarboxylate), is a highly lipophilic ester prodrug of nipecotic acid. In preclinical drug development, MNPC serves as a critical pharmacological tool for evaluating in vivo gamma-aminobutyric acid (GABA) reuptake inhibition. This application note provides a comprehensive, self-validating methodological framework for assessing the anticonvulsant efficacy of MNPC using a matrix of chemically induced seizure models.

Pharmacological Rationale & Mechanism of Action

To accurately evaluate a compound's efficacy, researchers must understand the causality governing its pharmacokinetics and pharmacodynamics. Nipecotic acid is a potent, highly specific inhibitor of the GABA transporter (GAT-1) [2]. However, its zwitterionic and hydrophilic nature prevents it from crossing the blood-brain barrier (BBB), rendering systemic administration ineffective for central nervous system (CNS) targeting.

To circumvent this, esterification of nipecotic acid with a 3-nitrophenyl group yields MNPC. This structural modification masks the polar carboxylate, significantly increasing lipophilicity. Upon subcutaneous (s.c.) administration, MNPC rapidly penetrates the BBB. Once inside the CNS, ubiquitous tissue esterases hydrolyze the prodrug, liberating the active nipecotic acid moiety. The localized nipecotic acid competitively binds to GAT-1, blocking the reuptake of synaptic GABA. The resulting accumulation of GABA in the synaptic cleft restores inhibitory tone, effectively suppressing seizure propagation [1].

Mechanism MNPC (3-Nitrophenyl) piperidine-3-carboxylate (MNPC Prodrug) BBB Blood-Brain Barrier (BBB) Penetration MNPC->BBB Lipophilic Masking Hydrolysis CNS Esterase Hydrolysis BBB->Hydrolysis CNS Entry Nipecotic Nipecotic Acid (Active GAT Inhibitor) Hydrolysis->Nipecotic Releases Active Moiety GAT GAT-1 Inhibition (Blocks Reuptake) Nipecotic->GAT Binds Transporter Synapse Elevated Synaptic GABA Levels GAT->Synapse Accumulates GABA Seizure Seizure Suppression (Overcomes Antagonists) Synapse->Seizure Restores Inhibitory Tone

Figure 1: Pharmacological mechanism of MNPC prodrug BBB penetration and subsequent GAT inhibition.

Experimental Design: A Self-Validating Matrix

A robust in vivo evaluation must be a self-validating system. Relying on a single seizure model cannot definitively prove that MNPC acts specifically via GABA reuptake inhibition. Therefore, we utilize a matrix of four distinct chemoconvulsants, each with a unique mechanism of action:

  • Bicuculline (Competitive GABA-A Antagonist): Tests whether the MNPC-induced surge in synaptic GABA can competitively displace an antagonist from the receptor.

  • Isoniazid (GABA Synthesis Inhibitor): Isoniazid inhibits glutamic acid decarboxylase (GAD), depleting presynaptic GABA stores. Efficacy here proves that blocking reuptake can successfully compensate for diminished de novo synthesis.

  • Picrotoxin & Pentylenetetrazole (PTZ) (Non-competitive Channel Blockers): These agents block the chloride channel directly. They are inherently harder to overcome via competitive receptor binding, which should logically result in higher required ED50 doses for MNPC—a hypothesis validated by the quantitative data.

Detailed Experimental Protocols

Protocol A: Formulation and Dosing of MNPC

Causality Check: MNPC is utilized as a hydrochloride salt (MNPC HCl), which provides sufficient aqueous solubility for physiological buffers while retaining the lipophilicity of the ester backbone.

  • Preparation: Weigh the required amount of MNPC HCl powder.

  • Solubilization: Dissolve the compound in sterile 0.9% physiological saline to achieve target concentrations. Ensure the solution is vortexed until completely clear.

  • Dosing Range: Prepare doses ranging from 50 mg/kg to 600 mg/kg to establish a comprehensive dose-response curve.

  • Administration: Administer via subcutaneous (s.c.) injection in the nuchal fold of adult male mice (e.g., Swiss Webster, 25–30 g). Standardize the injection volume to 10 mL/kg.

Protocol B: Chemoconvulsant Challenge

Causality Check: The timing of the challenge is critical. A 60-minute pre-treatment incubation is strictly required to allow for systemic absorption, BBB crossing, and enzymatic hydrolysis of the prodrug[1].

  • Incubation: Return the dosed mice to their home cages for exactly 60 minutes (T_max).

  • Challenge Administration: At the 60-minute mark, administer one of the following chemoconvulsants via s.c. injection:

    • Bicuculline: 2.7 mg/kg

    • Isoniazid: 250 mg/kg

    • Picrotoxin: 3.15 mg/kg

    • Pentylenetetrazole (PTZ): 85 mg/kg

Protocol C: Behavioral Observation and Scoring
  • Isolation: Immediately transfer each mouse to an individual clear Plexiglas observation chamber.

  • Monitoring Window: Observe continuously for 60 minutes (extend to 90 minutes for Isoniazid, due to its delayed onset of action).

  • Endpoint Scoring:

    • Clonic Seizures: Record the presence/absence of forelimb or hindlimb clonus lasting longer than 3 seconds.

    • Tonic Seizures: Record the presence/absence of rigid hindlimb extension (which is frequently lethal).

  • Toxicity Screening: Concurrently monitor animals dosed with up to 600 mg/kg MNPC (without convulsant challenge) for signs of motor impairment, sedation, or lethality.

Workflow Step1 Step 1: Formulation MNPC HCl dissolved in 0.9% saline (Dose range: 50–600 mg/kg) Step2 Step 2: Administration Subcutaneous (s.c.) injection in mice (Allows systemic absorption) Step1->Step2 Step3 Step 3: Incubation 60 min pre-treatment period (Allows BBB penetration & hydrolysis) Step2->Step3 Step4 Step 4: Chemoconvulsant Challenge Bicuculline, Isoniazid, PTZ, or Picrotoxin (Administered s.c. or i.p.) Step3->Step4 Step5 Step 5: Behavioral Observation Monitor for 60-90 mins Score Clonic and Tonic convulsions Step4->Step5 Step6 Step 6: Data & Statistical Analysis Calculate ED50 via Probit analysis Determine protection efficacy Step5->Step6

Figure 2: Step-by-step in vivo workflow for evaluating MNPC anticonvulsant efficacy.

Quantitative Data Presentation

Data derived from these protocols should be subjected to Probit analysis to determine the ED50 (the effective dose protecting 50% of the animals from seizures). The table below summarizes the established benchmark ED50 values for MNPC across the self-validating matrix [1].

Chemoconvulsant ChallengePharmacological MechanismMNPC ED50: Clonic Seizures (mg/kg)MNPC ED50: Tonic Seizures (mg/kg)Peak Effect Window
Bicuculline Competitive GABA-A Antagonist157.8138.860 min
Isoniazid GABA Synthesis (GAD) Inhibitor255.376.760 min
Picrotoxin GABA-A Channel Blocker224.9N/A60 min
Pentylenetetrazole GABA-A Channel Blocker235.9N/A60 min

Note on Toxicity: MNPC demonstrates an excellent safety window in vivo. No serious side effects or overt behavioral toxicity are observed during the 90-minute post-administration period at doses up to 600 mg/kg [1].

Conclusion

The in vivo evaluation of (3-Nitrophenyl) piperidine-3-carboxylate provides a textbook example of prodrug utilization in neuropharmacology. By employing a matrix of chemoconvulsants, researchers can confidently validate that the observed anticonvulsant activity is mechanistically driven by the targeted inhibition of GABA reuptake, rather than off-target CNS depression.

References

  • Title: Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate Source: Neuropharmacology (1984) URL: [Link]

  • Title: GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects Source: Current Pharmaceutical Design (2000) URL: [Link]

Troubleshooting & Optimization

Common byproducts in (3-Nitrophenyl) piperidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing (3-Nitrophenyl) piperidine-3-carboxylate .

The synthesis of this molecule typically involves a two-step sequence: the Steglich esterification of Boc-protected piperidine-3-carboxylic acid (nipecotic acid) with 3-nitrophenol, followed by the acidic deprotection of the Boc group. Due to the steric hindrance of nipecotic acid, the electron-poor nature of 3-nitrophenol, and the lability of the resulting "active ester," this workflow is highly susceptible to byproduct formation.

This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure synthetic integrity.

Mechanistic Workflows & Byproduct Pathways

To troubleshoot effectively, we must first visualize the competing kinetic pathways in both the esterification and deprotection stages.

Steglich A Boc-Nipecotic Acid + EDC B O-Acylisourea Intermediate A->B Activation C N-Acylurea (Dead-End Byproduct) B->C Slow Reaction (1,3-O-to-N shift) D Acylpyridinium Salt (Active Ester) B->D + DMAP (Fast Nucleophilic Attack) F Boc-(3-Nitrophenyl) piperidine-3-carboxylate D->F Acyl Transfer E 3-Nitrophenol E->F

Caption: Steglich esterification pathways highlighting the desired active ester vs. N-acylurea byproduct.

BocDeprotection A Boc-Protected Ester B TFA / DCM (Acidic Cleavage) A->B C Deprotected Ester + t-Butyl Cation B->C D Alkylated Byproducts (+56 Da Mass Shift) C->D No Scavenger F Pure (3-Nitrophenyl) piperidine-3-carboxylate C->F E TIPS Scavenger E->F Traps t-Butyl Cation

Caption: Boc deprotection workflow demonstrating t-butyl cation trapping by TIPS to prevent alkylation.

Troubleshooting Guide & FAQs

Q1: During the esterification step, my LC-MS shows a massive peak corresponding to the starting material mass + the coupling agent mass (e.g., +18 Da for water loss, or +urea mass). Why am I not getting the ester? A: You are observing the formation of an N-acylurea byproduct . In a standard Steglich esterification, the carbodiimide (DCC or EDC) activates the carboxylic acid to form an O-acylisourea intermediate[1][2]. 3-Nitrophenol is a poor nucleophile due to the strong electron-withdrawing nature of the nitro group. Because the nucleophilic attack by the phenol is slow, the O-acylisourea undergoes a spontaneous intramolecular 1,3-rearrangement (an O–N acyl shift) to form a highly stable, unreactive N-acylurea[3][4]. Solution: Ensure you are using a sufficient catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophile that rapidly attacks the O-acylisourea before it can rearrange, forming a highly electrophilic N-acylpyridinium salt that readily transfers the acyl group to the sluggish 3-nitrophenol[1][3].

Q2: I am using enantiomerically pure (S)-Boc-nipecotic acid, but my final ester is partially racemized/epimerized at the C3 position. How do I prevent this? A: The C3 proton of nipecotic acid is highly acidic because it is situated alpha to the activated carbonyl. Prolonged exposure to the basic environment created by DMAP (or auxiliary bases like triethylamine) promotes enolization at this stereocenter, leading to epimerization. Solution: Do not use DMAP in stoichiometric amounts. Limit DMAP to strictly 0.1 equivalents. Furthermore, perform the activation step at 0 °C and only allow the reaction to warm to room temperature slowly.

Q3: After removing the Boc group with TFA, my LC-MS shows that the ester bond has completely cleaved, yielding 3-nitrophenol and piperidine-3-carboxylic acid. Why is the ester so labile? A: You have synthesized an "active ester." 3-Nitrophenyl esters are widely used in peptide synthesis specifically because the 3-nitrophenoxide ion is an excellent leaving group, making the carbonyl highly susceptible to nucleophilic attack[5]. Consequently, these esters undergo rapid hydrolysis in basic, neutral, and even mildly acidic aqueous conditions[6][7]. Solution: You must strictly avoid aqueous workups—especially basic washes (e.g., saturated NaHCO₃)—after the deprotection step. The product should be isolated via precipitation or anhydrous solvent evaporation.

Q4: I am detecting +56 Da impurities in my final product after Boc deprotection. What is this, and how do I eliminate it? A: The +56 Da mass shift corresponds to a tert-butyl group. During Boc deprotection with Trifluoroacetic Acid (TFA), the Boc group decomposes into carbon dioxide and a highly reactive tert-butyl cation[8][9]. Without a scavenger, this potent electrophile will alkylate the newly freed secondary amine of the piperidine ring, or undergo Friedel-Crafts alkylation on the nitrophenyl ring[8]. Solution: Incorporate a carbocation scavenger such as Triisopropylsilane (TIPS) into your deprotection cocktail. TIPS acts as a hydride donor, permanently trapping the tert-butyl cation as isobutane gas[10].

Quantitative Data Summary: Common Byproducts

Byproduct IdentityLC-MS Mass ShiftMechanistic CausePreventative Strategy
N-Acylurea +155 Da (if using EDC)Intramolecular 1,3-O-to-N acyl shift of the O-acylisourea intermediate due to slow phenol attack.Use 0.1 eq DMAP to form the reactive N-acylpyridinium intermediate faster than the rearrangement.
C3-Epimer Identical Mass (Isomer)Base-catalyzed enolization of the alpha-carbon during activation.Maintain reaction at 0 °C during activation; restrict DMAP to catalytic amounts.
Hydrolyzed Ester Cleaved to SM massesNucleophilic attack by water/hydroxide on the highly activated 3-nitrophenyl "active ester."Strictly avoid aqueous basic workups; utilize anhydrous isolation methods.
t-Butyl Alkylation +56 DaElectrophilic attack by the tert-butyl cation generated during Boc removal.Add 2.5% - 5% (v/v) Triisopropylsilane (TIPS) to the TFA/DCM deprotection cocktail.

Self-Validating Experimental Protocols

Protocol 1: Optimized Steglich Esterification

Objective: Synthesize Boc-(3-Nitrophenyl) piperidine-3-carboxylate while suppressing N-acylurea formation and epimerization.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 eq of Boc-piperidine-3-carboxylic acid (0.5 M) and 1.1 eq of 3-nitrophenol in anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Critical: Do not exceed 0.1 eq to preserve chiral integrity at C3.

  • Activation: Slowly add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) portion-wise over 10 minutes. EDC is preferred over DCC to ensure the urea byproduct is water-soluble, aiding in purification[1].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC/LC-MS until the Boc-acid is consumed (typically 4-6 hours).

  • Workup: Dilute with DCM. Wash sequentially with 5% aqueous citric acid (to remove DMAP and unreacted EDC), water, and brine. Note: Avoid basic washes to prevent premature active ester hydrolysis. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Scavenger-Assisted Boc Deprotection

Objective: Remove the Boc protecting group without inducing active ester hydrolysis or t-butyl alkylation.

  • Preparation: Dissolve the purified Boc-(3-Nitrophenyl) piperidine-3-carboxylate in anhydrous DCM to a concentration of 0.1 M.

  • Scavenger Addition: Add 5% (v/v) Triisopropylsilane (TIPS) to the solution. Mechanism: TIPS acts as an irreversible hydride donor to quench the t-butyl cation[10].

  • Deprotection: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 1:1 TFA:DCM.

  • Reaction: Stir for 1-2 hours at room temperature. Monitor by LC-MS for the disappearance of the starting material.

  • Anhydrous Isolation: Do not quench with aqueous base. Concentrate the reaction mixture under reduced pressure to a thick oil. Co-evaporate with anhydrous toluene (3x) to remove residual TFA azeotropically.

  • Precipitation: Triturate the resulting oil with cold anhydrous diethyl ether. The product, (3-Nitrophenyl) piperidine-3-carboxylate trifluoroacetate salt, will precipitate as a solid. Filter and dry under high vacuum.

References

  • Grokipedia. "Steglich esterification." Grokipedia, [Link].

  • Wikipedia. "Di-tert-butyl dicarbonate." Wikipedia, [Link].

  • Wikipedia. "Steglich esterification." Wikipedia, [Link].

  • The Journal of Organic Chemistry. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification." ACS Publications, [Link].

  • Google Patents. "WO2018187400A1 - Crystalline salt forms of boc-d-arg-dmt-lys-(boc)-phe-nh2.
  • Chemistry Letters. "Immobilization of Protein on Micropatterns by the Use of Photoremovable Activated Ester." Oxford Academic, [Link].

  • Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." EPA, [Link].

  • BRENDA Enzyme Database. "Information on EC 3.4.22.2 - papain." BRENDA, [Link].

Sources

Technical Support Center: Eradicating Dinitrophenol Impurities from Nitration Workflows

Author: BenchChem Technical Support Team. Date: March 2026

A definitive guide for researchers, scientists, and drug development professionals.

Mechanistic FAQs: Understanding the Contaminant

Q: Why does 2,4-dinitrophenol (DNP) persistently form during the synthesis of mononitrophenols? A: Nitration is an electrophilic aromatic substitution. While the first nitro group deactivates the aromatic ring, aggressive reaction conditions (such as excess nitric acid or elevated temperatures) can overcome this energy barrier, leading to a second nitration event. Furthermore, oxidative nitration pathways triggered by nitrous acid (HNO₂) can rapidly accelerate multi-nitration, making DNP a nearly ubiquitous byproduct in these workflows[1].

Q: Why is standard aqueous washing insufficient for removing DNP? A: Both DNP and mononitrophenols are acidic, but their pKa values differ significantly due to the resonance stabilization provided by the additional nitro group in DNP[2]. If you wash the organic layer with a strong, unbuffered base (e.g., 1M NaOH), both the target mononitrophenol and the DNP impurity will fully deprotonate and partition into the aqueous phase. Successful purification requires exploiting their pKa differential using a precisely buffered pH gradient[3].

Quantitative Data: Physicochemical Properties

To design a self-validating separation system, we must rely on the precise physicochemical properties of the analytes. The table below illustrates why pH control is the ultimate lever for separation.

CompoundpKaIonization State at pH 6.0Aqueous Solubility (at pH 6.0)
Phenol 10.0Protonated (Neutral)Moderate
2-Nitrophenol 7.23Protonated (Neutral)Low
4-Nitrophenol 7.15Protonated (Neutral)Low
2,4-Dinitrophenol 4.15Deprotonated (Anionic)High (as phenolate salt)
2,4,6-Trinitrophenol 0.38Deprotonated (Anionic)High (as phenolate salt)

Data synthesized from structural acidity principles and resonance stabilization behaviors[2].

Troubleshooting Guide: Resolving DNP Contamination

Issue 1: DNP co-elutes with the target mononitrophenol during silica gel chromatography.

  • Root Cause: When protonated, DNP and mononitrophenols share similar polarities and hydrogen-bonding capabilities, leading to poor resolution on standard normal-phase silica.

  • Solution: Shift the purification strategy to a pH-controlled liquid-liquid extraction (LLE) prior to chromatography. By buffering the aqueous wash to pH 6.0, the highly acidic 2,4-DNP (pKa 4.15) becomes fully ionized (>98% dinitrophenolate) and partitions into the aqueous phase, while mononitrophenols (pKa ~7.15) remain predominantly neutral and stay in the organic phase[3].

Issue 2: Peak tailing and poor resolution of nitrophenols in HPLC analysis.

  • Root Cause: If the mobile phase pH is too close to the pKa of the nitrophenols, the compounds exist in a mixed ionization state, causing peak tailing and unpredictable retention times[4].

  • Solution: Ensure the HPLC mobile phase is buffered at least 2 pH units away from the pKa of the analytes (e.g., using a pH 5.0 acetate buffer) to maintain them in a single, stable ionic form[4].

Issue 3: Trace DNP persists in the organic phase even after pH-controlled LLE.

  • Root Cause: Emulsion formation or incomplete phase separation can trap microscopic droplets of DNP salts in the organic layer.

  • Solution: Implement an activated carbon scavenging step. DNP exhibits a high binding affinity for activated carbon due to strong π-π interactions with the graphitic carbon network, allowing for the rapid adsorption of trace quantities[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Each step includes a built-in physical or chemical indicator to verify success before proceeding.

Protocol A: pH-Gradient Liquid-Liquid Extraction

Objective: Isolate mononitrophenols by selectively deprotonating poly-nitrated impurities.

  • Dissolution: Dissolve the crude nitration mixture in ethyl acetate (10 mL per gram of crude).

    • Validation Check: The solution must be completely transparent. Any suspended particulates indicate incomplete dissolution, which will trap impurities.

  • Buffer Preparation: Prepare a 0.5 M sodium phosphate buffer and adjust exactly to pH 6.0.

    • Causality: A pH of 6.0 is strategically chosen because it is ~2 units above the pKa of DNP (ensuring complete ionization) and ~1 unit below the pKa of mononitrophenols (ensuring they remain largely neutral)[2][3].

  • Extraction & Colorimetric Verification: Vigorously wash the organic layer with an equal volume of the pH 6.0 buffer in a separatory funnel. Allow the layers to separate completely.

    • Validation Check (Colorimetric): The aqueous layer will turn an intense, vibrant yellow/orange. This is a self-validating visual confirmation that the water-soluble dinitrophenolate anion has formed and partitioned correctly.

  • Organic Phase Verification: Separate the organic layer.

    • Validation Check (TLC): Spot the organic layer on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The distinct bright yellow spot corresponding to DNP should be completely absent. If a faint spot remains, repeat Step 3.

Protocol B: Activated Carbon Scavenging (Polishing Step)

Objective: Remove residual parts-per-million (ppm) levels of DNP to achieve pharmaceutical-grade purity.

  • Adsorption: Add 10% w/w activated carbon to the verified organic solution from Protocol A.

    • Causality: Activated carbon provides a massive surface area for the adsorptive removal of aromatic compounds via non-covalent π-π stacking[5].

  • Thermal Incubation: Heat the suspension to 50°C for 30 minutes under gentle stirring.

    • Causality: Elevated temperatures reduce solvent viscosity, enhancing the mass transfer and diffusion rate of DNP molecules into the porous carbon network.

  • Filtration & Final Validation: Filter the hot suspension through a tightly packed pad of Celite to remove the carbon-DNP complexes.

    • Validation Check: The resulting filtrate should be significantly decolorized (shifting from yellow to pale yellow or colorless), confirming the successful scavenging of the chromophoric DNP impurity.

Workflow Visualization

DNP_Removal Crude Crude Nitration Mixture (Target + DNP Impurity) Dissolve Dissolve in EtOAc Crude->Dissolve BufferWash Wash with pH 6.0 Buffer (Self-Validating: Aq turns Orange) Dissolve->BufferWash AqPhase Aqueous Phase (Deprotonated DNP Anion) BufferWash->AqPhase pH > pKa of DNP OrgPhase Organic Phase (Protonated Target Product) BufferWash->OrgPhase pH < pKa of Target Carbon Activated Carbon Scavenging (50°C, 30 min) OrgPhase->Carbon Trace DNP Removal Filtration Celite Filtration (Removes Carbon-DNP Complex) Carbon->Filtration PureProduct Pure Mononitrophenol (Pharmaceutical Grade) Filtration->PureProduct

Self-validating workflow for dinitrophenol removal via pH-controlled extraction.

References

  • Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution Source: MDPI URL
  • Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System Source: ResearchGate URL
  • Chem 263_Oct 19_revised Source: University of Alberta URL
  • Adsorptive removal of 2,4-dinitrophenol using active carbon: Kinetic and equilibrium modeling at solid-liquid interface Source: ResearchGate URL
  • Technical Support Center: HPLC Separation of Nitrophenol Isomers Source: BenchChem URL

Sources

Challenges in the purification of piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of piperidine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Piperidine scaffolds present unique physicochemical challenges—ranging from extreme basicity to complex azeotropic behaviors and subtle stereochemistry.

This guide dissects the molecular causality behind these bottlenecks and provides field-proven, self-validating protocols to ensure high-purity isolation of your target compounds.

Module 1: Chromatographic Tailing & The Silanol Dilemma

Q: Why do my piperidine derivatives streak irreversibly on standard silica gel columns? A: The root cause is a severe electrostatic mismatch. Standard silica gel ( SiO2​ ) surfaces are densely populated with weakly acidic silanol groups ( Si−OH , pKa ~ 4.5–5.0). Piperidine is a strongly basic secondary amine (pKa ~ 11.2). When these interact, the basic nitrogen is protonated by the silanols, shifting the retention mechanism from reversible polar adsorption to an irreversible ion-exchange interaction [1]. This manifests as severe peak tailing, streaking, or complete loss of the compound on the column.

Q: How do I competitively inhibit this ion-exchange interaction? A: You must introduce a sacrificial basic modifier to the mobile phase. Additives like Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) compete for and mask the acidic silanol sites. By neutralizing the stationary phase, your piperidine derivative elutes based solely on its inherent polarity.

Quantitative Impact of Mobile Phase Modifiers
ModifierConcentration (v/v)Mechanism of ActionTypical Rf ShiftPeak Shape Impact
None (Control) 0%Unmasked silanol ion-exchange0.00 – 0.10Severe Tailing / Binding
Triethylamine (TEA) 0.5% – 2.0%Competitively masks acidic silanols+0.20 to +0.30Excellent (Sharp peaks)
Ammonium Hydroxide 1.0% – 2.0%Deactivates silica; raises local pH+0.10 to +0.25Good (Best for polar amines)
Trifluoroacetic Acid 0.1% (RP-HPLC)Protonates amine, forms neutral ion-pairN/A (Reverse Phase)Excellent (Prevents secondary interactions)
Protocol: Amine-Deactivated Flash Chromatography

Self-Validation Check: This protocol requires pre-equilibration. If you load the sample before the column is saturated with the modifier, the leading edge of your sample will be irreversibly consumed by unmasked silanols.

  • Solvent Preparation: Prepare your bulk mobile phase (e.g., 90:10 Dichloromethane:Methanol).

  • Modifier Addition: Add 1% (v/v) Triethylamine (TEA) to the mobile phase and mix thoroughly.

  • Column Equilibration (Critical Step): Flush the bare silica gel column with at least 3 to 5 column volumes (CV) of the TEA-modified solvent.

  • Sample Loading: Dissolve the crude piperidine mixture in a minimum volume of the modified eluent and load it onto the column.

  • Elution: Elute the column and monitor fractions via TLC using the exact same TEA-modified solvent system to ensure Rf correlation.

G Start Amine Streaking Observed CheckLoad Is column overloaded? Start->CheckLoad ReduceLoad Reduce sample load & re-run TLC CheckLoad->ReduceLoad Yes AddModifier Add Basic Modifier (1% TEA or NH3) CheckLoad->AddModifier No ReduceLoad->AddModifier Unresolved Success Sharp Peak Resolution ReduceLoad->Success Resolved CheckSilica Switch to Amine- Deactivated Silica AddModifier->CheckSilica Unresolved AddModifier->Success Resolved CheckSilica->Success

Troubleshooting workflow for amine streaking on silica gel.

Module 2: Distillation Challenges & Azeotropic Traps

Q: I synthesized piperidine via the catalytic hydrogenation of pyridine. Why can't I separate the unreacted pyridine using fractional distillation? A: Thermal separation is physically impossible in this scenario because piperidine and pyridine form a minimum-boiling azeotrope (approximately 92% piperidine to 8% pyridine) [2]. At the boiling point, the vapor phase has the exact same composition as the liquid phase, rendering theoretical plates useless.

Q: How can I break this azeotrope to achieve >99% purity? A: You must abandon thermal separation and exploit their thermodynamic pKa differences. Piperidine (pKa 11.2) is a much stronger base than pyridine (pKa 5.2). By introducing carbon dioxide ( CO2​ ), the strongly basic piperidine selectively undergoes a nucleophilic attack to form a solid carbamate salt, while the weakly basic pyridine remains unreacted in solution [4].

Protocol: Purification via Carbonate Salt Formation

Self-Validation Check: The formation of the carbamate salt is highly exothermic. If the reaction is not cooled, the heat generated will cause the solvent to boil off and may prematurely reverse the carbamate formation.

  • Dissolution: Dissolve the piperidine/pyridine azeotropic mixture in an anhydrous, non-polar solvent (e.g., diethyl ether) where the resulting salt will be insoluble.

  • Carbonation: Submerge the reaction flask in an ice bath (0°C). Slowly bubble dry CO2​ gas through the solution. A white precipitate (piperidine carbamate) will begin to form immediately.

  • Filtration: Vacuum filter the cold suspension. The solid retentate is the purified piperidine salt; the filtrate contains the unreacted pyridine. Wash the solid with cold diethyl ether.

  • Decarboxylation (Reversal): Transfer the solid salt to a distillation apparatus. Heat the solid gently under an inert atmosphere. The carbamate salt thermally decomposes, releasing CO2​ gas and yielding anhydrous, pure piperidine.

G Mix Piperidine + Pyridine Mixture AddCO2 Bubble CO2 gas (Exothermic, 0°C) Mix->AddCO2 Filter Vacuum Filtration AddCO2->Filter Salt Piperidine Carbamate (Solid Precipitate) Heat Heat Solid (Decarboxylation) Salt->Heat Pyridine Pyridine (Remains in Liquid) Filter->Salt Retentate Filter->Pyridine Filtrate Pure Pure Piperidine (Free Base) Heat->Pure

Workflow for the purification of piperidine via carbonate salt formation.

Module 3: Stereoisomer Resolution in Substituted Piperidines

Q: I am trying to isolate the cis and trans racemates of a 3,5-disubstituted piperidine, but they co-elute as a single broad spot on normal phase TLC. Why? A: When the secondary nitrogen is unprotected, its dominant hydrogen-bonding capability and high polarity dictate the molecule's interaction with the silica gel. This overwhelming polar interaction effectively "masks" the subtle spatial and steric differences between the cis and trans carbon frameworks [3].

Q: How can I force the silica gel to recognize the stereochemistry? A: You must temporarily eliminate the N-H bond. By installing a bulky, non-polar protecting group like tert-butyloxycarbonyl (Boc), you drastically reduce the molecule's overall polarity. This shifts the chromatographic retention mechanism away from strong polar interactions toward weaker van der Waals interactions, allowing the stationary phase to differentiate between the 3D spatial arrangements of the diastereomers [3].

Protocol: Boc-Protection and Normal Phase Diastereomer Separation

Self-Validation Check: The trans-isomer generally presents a more planar or accessible polar surface area to the silica than the cis-isomer, causing it to bind slightly tighter and elute later.

  • Protection: React the crude cis/trans piperidine mixture with Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq) in dichloromethane at room temperature until complete consumption of the starting material is observed.

  • Workup: Concentrate the mixture under reduced pressure to yield the crude N-Boc protected cis/trans mixture.

  • Chromatographic Separation: Load the mixture onto a silica gel column. Elute using a shallow, exponential gradient of n-heptane and ethyl acetate.

  • Fraction Analysis: On TLC, the cis-compounds will typically elute first (top spot), while the trans-compounds will elute later (bottom spot) [3].

  • Deprotection: Treat the separated pure fractions with Trifluoroacetic acid (TFA) in dichloromethane to quantitatively remove the Boc group, yielding the pure cis and trans piperidine free bases.

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns, BenchChem, Link
  • Technical Support Center: Purification of Piperidine Deriv
  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers, ACS, Link
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv

Technical Support Center: Stability & Handling of (3-Nitrophenyl) Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly activated esters in solution. (3-Nitrophenyl) piperidine-3-carboxylate is a notoriously challenging compound due to its dual-reactive nature.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic drivers of this molecule's degradation, you can design self-validating workflows that ensure assay reproducibility.

Mechanistic Causality: Why is this Compound Unstable?

To control the stability of (3-Nitrophenyl) piperidine-3-carboxylate, we must first understand its structural liabilities. The compound is typically supplied as a hydrochloride salt (CAS 94528-08-2)[1][2]. It possesses two highly reactive features:

  • The Activated Ester: The 3-nitrophenolate anion is an exceptional leaving group. The electron-withdrawing nitro group stabilizes the developing negative charge via inductive effects, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (hydrolysis)[3].

  • The Secondary Amine: The piperidine ring contains a secondary amine with a pKa of approximately 9–10.

The Core Conflict: When the compound is dissolved in a neutral or basic aqueous buffer (pH 7.0), the hydrochloride salt is neutralized. The newly liberated free amine acts as a potent nucleophile. This triggers rapid intermolecular aminolysis , where the amine of one molecule attacks the activated ester of another, forming oligomeric amides and releasing free 3-nitrophenol[4]. This process competes with, and often outpaces, standard aqueous hydrolysis.

Troubleshooting & FAQs

Q1: My compound degrades within minutes when diluted into PBS (pH 7.4). How can I prevent this during cell-based assays? A: At pH 7.4, a significant fraction of the piperidine amine is deprotonated, initiating rapid intermolecular aminolysis and base-catalyzed hydrolysis[4]. You cannot prevent degradation in PBS, but you can manage the kinetics. Solution: Never store the compound in aqueous buffers. Prepare a highly concentrated stock in an anhydrous, acidic solvent (see Protocol A). Dilute the compound into your assay buffer immediately (within 30 seconds) before introduction to your biological system. The high dilution factor in the final assay reduces the probability of intermolecular collisions, slowing aminolysis, though hydrolysis will still occur.

Q2: How do I differentiate between hydrolysis and aminolysis in my stability assays? A: Both pathways release 3-nitrophenol, which turns solutions yellow at basic pH. To differentiate them, analyze the reaction mixture via LC-MS.

  • Hydrolysis yields piperidine-3-carboxylic acid (nipecotic acid) and 3-nitrophenol.

  • Aminolysis yields dimeric, trimeric, or polymeric amide species (mass shifts corresponding to the addition of piperidine-3-carbonyl units) alongside 3-nitrophenol.

Q3: Is standard DMSO sufficient for making stock solutions? A: No. Standard laboratory DMSO is highly hygroscopic. Even trace amounts of water absorbed from the atmosphere will initiate hydrolysis. Furthermore, DMSO can sometimes act as a weak base. You must use anhydrous DMSO spiked with a trace amount of acid (e.g., 0.1% Trifluoroacetic acid) to ensure the piperidine amine remains fully protonated as an ammonium ion, completely shutting down the aminolysis pathway.

Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the estimated half-lives ( t1/2​ ) of the ester under various solvent conditions, extrapolated from kinetic studies on structurally analogous nitrophenyl esters[4].

Solvent / Buffer ConditionpHPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
Anhydrous DMSO + 0.1% TFAN/ANone (Thermodynamically Stable)> 6 months (at -80°C)
Aqueous Acetate Buffer4.0Acid-Catalyzed Hydrolysis~ 24 - 48 hours
Phosphate Buffered Saline (PBS)7.4Aminolysis & Neutral Hydrolysis< 15 minutes
Tris-HCl Buffer9.0Rapid Base Hydrolysis & Aminolysis< 1 minute

Mechanistic & Workflow Visualizations

Pathways A Piperidine-3-carboxylate (HCl Salt) B Free Base Form (pH > 7) A->B Deprotonation (Buffer Addition) C Hydrolysis Products (Acid + 3-Nitrophenol) B->C H2O Attack D Aminolysis Products (Oligomers + 3-Nitrophenol) B->D Intermolecular Amine Attack

Fig 1. pH-dependent degradation pathways of (3-Nitrophenyl) piperidine-3-carboxylate.

Protocol S1 1. Weigh HCl Salt (Inert Atmosphere) S2 2. Dissolve in Anhydrous DMSO + 0.1% TFA S1->S2 S3 3. Aliquot & Store at -80°C S2->S3 S4 4. Dilute into Assay Buffer (Use within 5 mins) S3->S4

Fig 2. Optimized workflow for preparing and handling stable stock solutions.

Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality Check: This protocol establishes a self-validating system by removing the two variables required for degradation: free water (preventing hydrolysis) and free base (preventing aminolysis).

  • Preparation: Equilibrate the sealed vial of (3-Nitrophenyl) piperidine-3-carboxylate hydrochloride to room temperature in a desiccator to prevent condensation.

  • Solvent Acidification: Prepare a solution of 0.1% (v/v) Trifluoroacetic acid (TFA) in strictly anhydrous DMSO (packaged under Argon).

  • Dissolution: Weigh the desired amount of the compound inside a dry glovebox or under a stream of dry nitrogen. Immediately dissolve in the acidified DMSO to create a 10 mM to 50 mM stock.

  • Aliquot & Freeze: Divide the stock into single-use aliquots (e.g., 10 µL) in tightly sealed, low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

  • Usage: Thaw a single aliquot immediately prior to use. Discard any unused portion; do not refreeze.

Protocol B: Real-Time UV-Vis Kinetic Assay for Ester Cleavage

Causality Check: 3-nitrophenol has a pKa of ~8.3. When the ester cleaves, the released phenol/phenolate mixture absorbs strongly in the UV-Vis spectrum, allowing for real-time tracking of compound integrity.

  • Blanking: Blank a UV-Vis spectrophotometer with your target aqueous buffer (e.g., PBS, pH 7.4) at 37°C. Set the detection wavelength to 330 nm (isosbestic point for 3-nitrophenol/phenolate) or 390 nm (specific for the phenolate anion if pH > 8.0).

  • Initiation: Rapidly inject 2 µL of the 10 mM stock solution (from Protocol A) into 998 µL of the pre-warmed buffer in a quartz cuvette (final concentration: 20 µM).

  • Measurement: Immediately begin recording absorbance every 10 seconds for 30 minutes.

  • Analysis: Plot Absorbance vs. Time. The initial linear phase represents the pseudo-first-order degradation rate. Use the Beer-Lambert law to calculate the concentration of released 3-nitrophenol and determine the exact half-life in your specific assay conditions.

References

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates Source: National Institutes of Health (PMC) URL:[Link]

  • Efficient Catalysis of Phosphate Ester Hydrolysis by Bare Silica Source: ACS Publications URL:[Link]

  • 3-Nitrophenyl 3-piperidinecarboxylate | C12H15ClN2O4 | CID 124513 Source: PubChem (National Library of Medicine) URL:[Link]

Sources

Degradation pathways of nitrophenyl esters in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Nitrophenyl Ester Biological Assays

Welcome to the Application Support Center. This guide is designed for researchers, assay developers, and scientists utilizing nitrophenyl esters (e.g., p-nitrophenyl acetate [pNPA], p-nitrophenyl phosphate [pNPP], and p-nitrophenyl myristate [pNPM]) in high-throughput screening and kinetic assays. While these chromogenic substrates are invaluable for quantifying hydrolase, esterase, and phosphatase activity, their inherent chemical instability often leads to false positives, high background noise, and non-linear kinetics.

This guide provides a mechanistic breakdown of these degradation pathways, a causality-driven troubleshooting FAQ, and self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Overview of Substrate Degradation

Nitrophenyl esters are designed with a highly stable leaving group: the p-nitrophenolate ion. Because the phenoxide ion is stabilized by resonance from the electron-withdrawing nitro group, the ester or phosphate bond is highly labile. While this makes it an excellent target for enzymatic cleavage, it simultaneously makes the substrate highly susceptible to unintended degradation pathways[1].

DegradationPathways Substrate p-Nitrophenyl Ester (e.g., pNPA, pNPP) Enzymatic Enzymatic Hydrolysis (Target Reaction) Substrate->Enzymatic Specific Enzyme Spontaneous Spontaneous Hydrolysis (Aqueous/Alkaline pH) Substrate->Spontaneous H2O, OH- Nucleophilic Nucleophilic Attack (Tris, Amines, BSA) Substrate->Nucleophilic Buffer/Protein Photolytic Photolytic Degradation (Light Exposure) Substrate->Photolytic UV/Vis Light Product p-Nitrophenolate Ion (Yellow, 400-405 nm) Enzymatic->Product Spontaneous->Product Nucleophilic->Product Photolytic->Product

Degradation pathways of p-nitrophenyl esters highlighting enzymatic and background reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my assay background absorbance at 405 nm so high even before adding the target enzyme? Causality: High initial background is primarily driven by spontaneous hydrolysis and photolytic degradation during substrate storage. In aqueous solutions, water acts as a weak nucleophile. At alkaline pH (pH > 7.5), the concentration of hydroxide ions increases, rapidly accelerating the nucleophilic attack on the carbonyl or phosphoryl center of the ester[2]. Furthermore, pNPP and pNPA are highly photosensitive; UV/Vis light exposure provides the activation energy required to break the ester bond prematurely[3]. Solution: Always store solid substrates at -20°C in the dark[3]. Reconstitute working solutions immediately before use, and keep them on ice wrapped in foil. Do not use working solutions older than 4 hours.

Q2: I switched my assay buffer from HEPES to Tris-HCl, and now my negative controls are showing false-positive activity. Why? Causality: Tris(hydroxymethyl)aminomethane is not an inert buffer in esterase assays. It contains a primary amine. At pH levels approaching its pKa (~8.1), the unprotonated amine acts as a strong nucleophile. This leads to a direct chemical aminolysis of the p-nitrophenyl ester, liberating the yellow p-nitrophenolate ion entirely independent of any enzyme[4]. Solution: Avoid primary amine buffers (Tris, Glycine) when working with highly labile esters like pNPA. Substitute with non-nucleophilic zwitterionic buffers such as HEPES, MOPS, or standard Sodium Phosphate buffers[4].

Q3: We use Bovine Serum Albumin (BSA) as a carrier protein to stabilize our enzyme, but it seems to be degrading the substrate. Is this possible? Causality: Yes. BSA is known to exhibit robust "pseudo-esterase" activity. The nucleophilic attack is driven by specific reactive residues on the albumin surface—most notably Tyrosine 411—which transiently acetylates, followed by stable acetylation of up to 59 lysine residues[5]. This cascade rapidly converts pNPA to p-nitrophenol, mimicking true enzymatic turnover[5]. Solution: Remove BSA from the reaction buffer. If a carrier or emulsifier is required to prevent enzyme aggregation or to solubilize lipophilic substrates (like pNPM), use non-ionic detergents such as 0.4% Triton X-100 or 5 mM sodium deoxycholate[6][7].

Part 3: Quantitative Reference Data

To ensure reproducible assay design, refer to the following standardized data regarding substrate stability and buffer compatibility.

Table 1: Stability and Storage Parameters for p-Nitrophenyl Substrates [3][6]

Substrate StateOptimal TemperatureLight ExposureExpected Shelf LifeCausality for Degradation
Solid Powder -20°CDark / Amber Vial> 2 YearsHygroscopic moisture absorption; Photolysis.
Stock Solution (Aqueous) -20°CDarkUp to 6 weeksSlow spontaneous hydrolysis; Freeze-thaw stress.
Stock Solution (Organic) -20°CDarkUp to 3 monthsIsopropanol/DMSO limits water-driven hydrolysis.
Working Solution (Buffer) Room Temp / 37°CAmbient Light< 4 hoursRapid alkaline hydrolysis; Thermal degradation.

Table 2: Buffer Compatibility Matrix for Nitrophenyl Ester Assays [4][8]

Buffer SystemNucleophilicityCompatibilityNotes on Mechanism
Sodium Phosphate LowExcellent Does not attack ester bonds; stable across physiological pH.
HEPES / MOPS LowExcellent Tertiary amines are sterically hindered from nucleophilic attack.
Tris-HCl HighPoor Primary amine causes rapid aminolysis of the substrate.
Glycine-NaOH HighPoor Primary amine acts as a strong nucleophile at alkaline pH.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your kinetic data, your assay must be a self-validating system. This means the experimental design inherently measures and subtracts the exact rate of spontaneous and nucleophilic background hydrolysis occurring under the specific micro-environmental conditions of that exact run.

AssayWorkflow Prep 1. Substrate Prep (-20°C, Dark) Buffer 2. Buffer Selection (HEPES/Phosphate) Prep->Buffer Control 3. Baseline Read (Dynamic Blanking) Buffer->Control Reaction 4. Enzyme Addition (Kinetic 405nm) Control->Reaction Validate 5. Data Validation (Subtract Blank) Reaction->Validate

Self-validating step-by-step workflow for nitrophenyl ester kinetic assays.

Protocol: Microplate-Based Esterase/Lipase Assay with Dynamic Baseline Correction

Adapted from standardized pNPM and pNPA methodologies[4][6].

Step 1: Reagent Preparation (Minimize Thermal/Aqueous Exposure)

  • Prepare a 16.5 mM Substrate Stock Solution by dissolving p-nitrophenyl myristate (pNPM) or pNPA in 100% 2-Propanol (Isopropanol)[6]. Sonicate briefly at 30°C if aggregation occurs.

  • Prepare the Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, supplemented with 0.4% Triton X-100 to aid substrate emulsification[6]. Do not use BSA.

Step 2: Plate Setup (The Self-Validating Matrix) Set up a 96-well clear flat-bottom microplate. All conditions must be run in triplicate.

  • Test Wells: 20 µL Enzyme Solution + 180 µL Substrate Working Solution.

  • Dynamic Blank Wells (Critical): 20 µL Assay Buffer + 180 µL Substrate Working Solution. (This measures the exact rate of spontaneous hydrolysis).

  • Enzyme Blank Wells: 20 µL Enzyme Solution + 180 µL Assay Buffer. (This checks for intrinsic protein absorbance/scattering).

Step 3: Kinetic Execution

  • Pre-incubate the microplate containing only the 20 µL Enzyme/Buffer aliquots at 37°C for 5 minutes[6].

  • Rapidly add 180 µL of freshly prepared Substrate Working Solution (diluted 1:10 from stock into Assay Buffer immediately prior to addition) to all wells[6].

  • Immediately read absorbance at 405 nm in kinetic mode (e.g., every 30 seconds for 15-30 minutes) at 37°C.

Step 4: Data Validation and Calculation Do not rely on single-point end reads. Calculate the velocity ( V ) as the change in absorbance over time ( ΔA405​/Δt ) during the linear phase of the reaction. To isolate the true enzymatic rate, apply the self-validating formula: Vtrue​=VTest​−VDynamicBlank​−VEnzymeBlank​ Note: The extinction coefficient for p-nitrophenolate at pH 7.5 is approximately 15,000 to 16,900 M−1cm−1 , but varies with pH. Always generate a standard curve of free p-nitrophenol in your specific assay buffer to convert ΔA405​ to molar product formed[5].

Part 5: References

  • Effect of spontaneous hydrolysis of p-nitrophenylacetate in aqueous solutions on kinetic characteristics of carbonic anhydrase. ResearchGate.2

  • THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Canadian Science Publishing. 9

  • pNPP stability and storage conditions. Benchchem. 3

  • Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. Oxford Academic. 8

  • Pseudo-esterase Activity of Human Albumin: SLOW TURNOVER ON TYROSINE 411 AND STABLE ACETYLATION OF 82 RESIDUES INCLUDING 59 LYSINES. PMC. 5

  • Application Notes and Protocols for p-Nitrophenyl Myristate Lipase Assay in Microplates. Benchchem. 6

  • Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS One. 4

  • Dependence of the rates of spontaneous hydrolysis of 4-nitrophenyl triesters. ResearchGate. 1

  • Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Taylor & Francis. 7

Sources

Technical Support Center: Optimizing Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Practical Guide to Troubleshooting and Optimizing Piperidine Ring Formation

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its synthesis, while conceptually straightforward, is often fraught with challenges that can impede research and development timelines. This guide provides practical, field-proven insights to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during piperidine ring formation in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Issue 1: Low or No Yield of the Desired Piperidine Product

Q1: My reaction is resulting in a very low yield, or I'm not isolating any of the target piperidine. What are the primary factors to investigate?

A1: Achieving a high yield is a common challenge that can stem from multiple factors. A systematic approach is essential for pinpointing the root cause.

Possible Causes & Solutions:

  • Inactive Catalyst: In catalytic hydrogenations of pyridines, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be a primary culprit.[1][2]

    • Poisoning: Catalysts can be poisoned by impurities like sulfur-containing compounds in the starting materials or solvents.

    • Solution: Ensure the purity of all reagents and consider using a fresh batch of a high-quality catalyst.[3]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and equilibrium.

    • Solution: Experiment with a range of temperatures. While some reactions require heat to overcome the activation energy, others may need lower temperatures to prevent the decomposition of intermediates or the formation of side products.[2]

  • Poor Solvent Choice: The solvent can significantly influence reaction outcomes.[2][4][5]

    • Solution: A solvent screening is often a worthwhile endeavor. For instance, polar aprotic solvents like DMF or DMSO can be effective for certain cyclization reactions.[2] In contrast, alcoholic solvents such as methanol or ethanol are commonly employed for reductive aminations.[2][4][5]

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the desired cyclization.

    • Solution: If feasible, consider alternative starting materials with less steric bulk. Alternatively, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary.[2]

  • Inappropriate Reducing Agent (for Reductive Aminations): The choice of reducing agent is critical.

    • Solution: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone.[6] A milder, more selective agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it preferentially reduces the iminium ion intermediate.[6]

Issue 2: Significant Side Product Formation

Q2: My reaction is yielding a complex mixture with multiple side products. What are the common side reactions and how can I mitigate them?

A2: Understanding the potential side reactions of your chosen synthetic route is key to minimizing their formation.[2]

Common Side Reactions & Mitigation Strategies:

  • Over-alkylation in Reductive Aminations: The newly formed piperidine, a secondary amine, can be more nucleophilic than the starting amine and react further, leading to tertiary amines.[6]

    • Solution: Employ a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[6] Using a stoichiometric amount of the amine can also help control this side reaction.[6]

  • Intermolecular vs. Intramolecular Reactions: In cyclization reactions, intermolecular reactions can compete with the desired intramolecular ring formation.

    • Solution: Adjust the reaction conditions to favor intramolecular cyclization. This can often be achieved by using higher dilution.

  • Formation of Hydroxylamine Intermediates: During the reduction of a nitro group, incomplete reduction can lead to the formation of hydroxylamine intermediates.

    • Solution: Ensure sufficient catalyst loading and hydrogen pressure, and allow for adequate reaction time.[3]

Issue 3: Poor Diastereoselectivity

Q3: My synthesis is producing a mixture of diastereomers, but I need a single isomer. How can I improve the diastereoselectivity?

A3: Controlling stereochemistry is a crucial aspect of many piperidine syntheses, particularly for pharmaceutical applications.[2]

Strategies to Enhance Diastereoselectivity:

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., chiral Rh or Ru complexes) or chiral auxiliaries attached to the substrate can induce facial selectivity during bond formation.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[2]

    • Solution: Screen a variety of solvents with different properties (e.g., toluene, THF, dichloromethane, acetonitrile) to identify the optimal medium for the desired stereochemical outcome.[2]

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[2]

  • Choice of Reagents: The nature of the reagents can have a profound impact on stereoselectivity. For instance, in reductive aminations, the choice of reducing agent can influence the direction of hydride attack.[2]

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for piperidine ring formation?

A4: Several robust methods are commonly employed:

  • Catalytic Hydrogenation of Pyridines: This is a classic and widely used method, though it can be challenging due to the aromaticity of the pyridine ring.[1][7]

  • Reductive Amination: This powerful method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[1][6][8]

  • Aza-Diels-Alder Reaction: This cycloaddition reaction is an efficient way to construct the piperidine ring.[7][9][10]

  • Intramolecular Cyclization: Various intramolecular reactions, such as aza-Michael additions and radical cyclizations, are also effective.[1]

Q5: How can I effectively purify my piperidine product?

A5: The basic nature of the piperidine nitrogen offers several purification strategies:

  • Column Chromatography: This is a standard method, but peak tailing can be an issue with basic compounds on silica gel.[11] To mitigate this, add a small amount of a base like triethylamine to the eluent.[2]

  • Acid-Base Extraction: This technique leverages the basicity of the piperidine. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The protonated piperidine will move to the aqueous layer, leaving non-basic impurities behind.[2][12]

  • Distillation: For liquid piperidines, distillation is an effective purification method.[7][12] However, be aware that piperidine can form an azeotrope with pyridine, making complete separation by simple distillation difficult.[7]

  • Crystallization: If your piperidine derivative is a solid, recrystallization can be a highly effective purification technique.[11][12]

Q6: What is the role of protecting groups in piperidine synthesis?

A6: Protecting groups are often essential to prevent unwanted side reactions at the piperidine nitrogen. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[13] Piperidine itself is often used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis.[14]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general one-pot procedure for the synthesis of a piperidine derivative via reductive amination.

  • Imine Formation: To a solution of the aldehyde or ketone (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, methanol), add a catalytic amount of acetic acid.[6] Stir the reaction at room temperature until imine formation is complete (monitor by TLC or NMR).

  • Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.[6]

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. Dry the combined organic layers, filter, and concentrate to yield the crude piperidine. Purify as necessary.[6]

Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes a general method for the synthesis of a piperidine via the hydrogenation of a pyridine derivative.

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.[7]

  • Catalyst Addition: Add the catalyst (e.g., PtO₂ or Pd/C), typically 1-5 mol%.[7]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[7]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with a suitable solvent.[3] Concentrate the filtrate under reduced pressure to obtain the crude piperidine.

Data Presentation

Table 1: Effect of Solvent on a Multicomponent Piperidine Synthesis
SolventDielectric Constant (ε at 25°C)Reaction Rate
Methanol32.70Lower
Ethanol24.55Higher

This table illustrates the inverse relationship between solvent dielectric constant and reaction rate for a specific piperidine synthesis, with ethanol leading to a faster reaction compared to methanol.[4][5]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield catalyst Check Catalyst Activity start->catalyst temp Optimize Temperature start->temp solvent Screen Solvents start->solvent sterics Assess Steric Hindrance start->sterics reagent Verify Reducing Agent (if applicable) start->reagent sol_catalyst Use Fresh, High-Purity Catalyst catalyst->sol_catalyst Poisoned or Inactive? sol_temp Systematically Vary Temperature temp->sol_temp Suboptimal? sol_solvent Perform Solvent Screen solvent->sol_solvent Ineffective? sol_sterics Consider Alternative Substrates or Forcing Conditions sterics->sol_sterics Significant Hindrance? sol_reagent Switch to a Milder/More Selective Reagent reagent->sol_reagent Inappropriate Choice?

Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.

Purification_Workflow start Crude Piperidine Derivative is_solid Is the compound solid? start->is_solid crystallization Recrystallization is_solid->crystallization Yes column_or_extraction Column Chromatography or Acid-Base Extraction is_solid->column_or_extraction No purified Purified Piperidine Derivative crystallization->purified column_or_extraction->purified

Caption: Decision tree for selecting a primary purification method.

References

  • Technical Support Center: Optimization of Piperidine Ring Formation - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
  • Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline - Benchchem.
  • PIPERIDINE - Ataman Kimya.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
  • Protecting groups in organic synthesis + H2O.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A.
  • Diels-Alder Reaction - Organic Chemistry Portal.
  • Aza-Diels–Alder reaction - Wikipedia.

Sources

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction yields. The piperidine motif is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount.[1][2] This resource provides field-proven insights and validated protocols to navigate the complexities of constructing this essential heterocyclic scaffold.

Part 1: Frequently Asked Questions (General Troubleshooting)

This section addresses overarching issues frequently encountered across various synthetic routes to piperidines.

Q1: My final piperidine product is an oil, but it slowly crystallizes into a white solid upon standing. What is happening? A: This is a common phenomenon where the free-base piperidine, which is often an oil, reacts with atmospheric carbon dioxide to form a solid piperidinium carbonate salt.[3] To recover your product, you can redissolve the solid and perform a basic wash (e.g., with aqueous NaHCO₃) followed by extraction and solvent evaporation. To prevent this, store the purified piperidine oil under an inert atmosphere like argon or nitrogen.[3]

Q2: I'm struggling to separate my final piperidine product from the unreacted pyridine starting material by distillation. Why is this so difficult? A: You are likely encountering a constant boiling azeotropic mixture.[3][4] Piperidine and pyridine form an azeotrope that boils at a constant temperature (approximately 106.1°C), making separation by fractional distillation alone ineffective.[3] A highly effective chemical separation method involves bubbling carbon dioxide gas through the mixture (dissolved in a non-polar solvent). The more basic piperidine will selectively precipitate as a solid carbonate salt, which can be removed by filtration, while the less basic pyridine remains in solution.[4]

Q3: What are the typical yields I can expect for piperidine synthesis? A: Yields are highly dependent on the chosen synthetic method, substrate complexity, and reaction scale. Reductive amination and multicomponent reactions can offer good to excellent yields (60-90%+) but often require significant optimization.[3][5] Catalytic hydrogenation of pyridines can also be high-yielding, but this is substrate-dependent and prone to catalyst issues.[3] Yields for more complex, multi-step sequences will naturally be lower.

Q4: Is it always necessary to protect the piperidine nitrogen during synthesis or functionalization? A: It is highly recommended, especially when performing reactions on the piperidine ring itself (e.g., C-H functionalization) or when using reagents that can react with the secondary amine.[6] Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions such as N-alkylation or N-oxidation and can act as directing groups to control regioselectivity in subsequent functionalization steps.[6] The protecting group can be removed in a final step to yield the free amine.[7]

Part 2: Troubleshooting Guides by Synthetic Method

Guide 1: Catalytic Hydrogenation of Pyridines

The reduction of a substituted pyridine is a direct and atom-economical route to the corresponding piperidine. However, the aromatic stability of the pyridine ring and the nature of the reaction products present unique challenges.[3][4]

Common Issues & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / Stalled Reaction 1. Catalyst Poisoning: The basic piperidine product coordinates to the metal catalyst, deactivating it.[4] 2. Insufficient Activity: Reaction conditions (pressure, temperature) are not sufficient to overcome the aromaticity of the pyridine ring.[3] 3. Catalyst Impurities: Sulfur or other contaminants from previous steps can poison the catalyst.1. Acidic Medium: Perform the hydrogenation in a solvent like glacial acetic acid or with an additive like HCl. This protonates the product, preventing it from binding to the catalyst.[3][4] 2. Substrate Activation: Convert the pyridine to a more reactive pyridinium salt (e.g., using an alkyl halide or acyl chloride) before hydrogenation.[4][8] 3. Increase Pressure/Temperature: Systematically increase hydrogen pressure (e.g., up to 80 bar) and temperature (e.g., 60-80 °C).[3] 4. Catalyst Choice: Rhodium on carbon (Rh/C) is often more effective than Palladium (Pd/C) for pyridine reduction.[3] Ensure starting material is pure.
Incomplete Reduction (Tetrahydropyridine Intermediates) 1. Insufficient Hydrogen Pressure/Time: The reaction was stopped before full reduction could occur. 2. Water Contamination: The presence of water can sometimes lead to the formation of piperidinone by-products with certain catalysts like palladium.[1]1. Increase Reaction Time & Pressure: Monitor the reaction by GC-MS or ¹H NMR until the starting material and intermediates are fully consumed.[3] 2. Anhydrous Conditions: Ensure the use of dry solvents and reagents to avoid side reactions.[3]
Poor Diastereoselectivity The reaction conditions do not sufficiently favor the formation of one stereoisomer over another.1. Pressure Effects: Higher hydrogen pressure can sometimes favor the formation of the cis isomer. For example, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[3] 2. Catalyst Screening: Different heterogeneous catalysts (PtO₂, Rh/C, Ru/C) can offer different diastereoselectivities depending on the substrate.[1][9]
Logical Workflow for Troubleshooting Pyridine Hydrogenation

Caption: Troubleshooting workflow for pyridine hydrogenation.

Experimental Protocol: Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is a general guideline for the hydrogenation of a substituted pyridine where catalyst poisoning is a concern.[3]

  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Under a flow of inert gas (Argon or Nitrogen), add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor. Purge the headspace 3-5 times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 25-50 °C) for 4-24 hours.[3] Monitor the reaction progress by GC-MS or TLC by periodically (and safely) taking aliquots.

  • Workup: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with an inert gas.[4]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with a small amount of acetic acid or the reaction solvent.[4]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be basified with aqueous NaOH, extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over Na₂SO₄, and concentrated to yield the crude piperidine. Further purification can be achieved by distillation or column chromatography.

Guide 2: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the tetrahydropyridine core, which can be readily reduced to the piperidine.[10] Achieving high yield and stereoselectivity often depends on controlling the reaction pathway.

Common Issues & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Poor Dienophile/Diene Reactivity: The electronic nature of the imine (dienophile) and the diene are mismatched. Inverse-electron demand reactions require an electron-rich diene and electron-poor dienophile, and vice versa.[11] 2. Decomposition: The imine or diene may be unstable under the reaction conditions, especially at elevated temperatures.1. Use a Lewis Acid Catalyst: A Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) can activate the imine dienophile, accelerating the reaction.[12] 2. Solvent Choice: Using water as a solvent can lead to significant rate accelerations due to hydrophobic effects.[13] 3. Temperature Control: Screen temperatures, starting from room temperature. Microwave irradiation can sometimes promote the reaction while minimizing decomposition by reducing reaction times.[9]
Poor Stereoselectivity The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, which is common with strong Lewis acids.[3][4]1. Catalyst Screening: Test different catalysts. Organocatalysts can sometimes offer better stereocontrol than strong Lewis acids.[1] 2. Use Cyclic Dienes: Conformationally restricted cyclic dienes often provide higher diastereoselectivity.[3] 3. Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can favor the thermodynamically more stable transition state, improving selectivity.[12]
Formation of Side Products Polymerization or other side reactions can occur, particularly with reactive dienes or at high temperatures.1. Optimize Reaction Time: Monitor the reaction closely and stop it once the product is formed to avoid subsequent decomposition. 2. Control Stoichiometry: Use a slight excess of the more stable reactant to ensure the complete consumption of the less stable partner.
Logical Workflow for Troubleshooting Aza-Diels-Alder Reactions

Caption: Troubleshooting workflow for Aza-Diels-Alder reactions.

Guide 3: Pictet-Spengler Reaction

This reaction is a cornerstone for the synthesis of tetrahydro-β-carbolines and related structures, proceeding via the cyclization of a β-arylethylamine with an aldehyde or ketone.[14][15] Success hinges on the formation and subsequent cyclization of an iminium ion intermediate.[12][16]

Common Issues & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Insufficient Iminium Ion Formation: The reaction conditions are not acidic enough to promote condensation and formation of the reactive electrophile.[16] 2. Deactivated Aromatic Ring: The aromatic ring of the β-arylethylamine is not nucleophilic enough to attack the iminium ion.1. Screen Acid Catalysts: Evaluate a panel of Brønsted (e.g., TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂). The choice and concentration are critical.[12] 2. Aprotic Conditions: For sensitive substrates, using protic acids in aprotic solvents (e.g., TFA in CH₂Cl₂) is often effective. 3. Increase Temperature: Gently heating the reaction (e.g., 40-60 °C) can facilitate cyclization, but may reduce stereoselectivity.
Poor Diastereoselectivity 1. High Reaction Temperature: Higher temperatures provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[12] 2. Reversible Iminium Ion Formation: The facial selectivity of the nucleophilic attack on the iminium ion intermediate is low.1. Optimize Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[12] 2. Solvent Effects: Vary the solvent. Less polar solvents like toluene or dichloromethane may offer better selectivity than polar, coordinating solvents.[12] 3. Chiral Auxiliaries/Catalysts: For asymmetric synthesis, use a chiral source, such as starting with an enantiopure tryptophan derivative or employing a chiral catalyst.[15]
Experimental Protocol: General Protocol for Pictet-Spengler Reaction

This protocol provides a general guideline for a standard Pictet-Spengler cyclization.[12]

  • Reaction Setup: Dissolve the β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to the desired temperature for controlling selectivity (e.g., 0 °C).

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Acid Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, TFA, 1.1 eq).

  • Execution: Stir the reaction at the chosen temperature for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Guide 4: N-Alkylation of Piperidines

A fundamental transformation that is often plagued by a simple but persistent side reaction: over-alkylation.

Common Issues & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Formation of Quaternary Ammonium Salt The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event. This is especially common with reactive alkylating agents (e.g., MeI, BnBr).[6]1. Control Stoichiometry: Use the piperidine as the limiting reagent and add the alkyl halide slowly (e.g., via syringe pump) to a solution of the piperidine.[17] 2. Use a Bulky Base: Employ a non-nucleophilic hindered base like N,N-diisopropylethylamine (Hünig's base) to scavenge the acid byproduct without competing in the alkylation.[17] 3. Lower Temperature: Run the reaction at a lower temperature to control the rate of the second alkylation.
Slow or Incomplete Reaction 1. Poor Leaving Group: The alkylating agent has a poor leaving group (e.g., R-Cl vs. R-I). 2. Steric Hindrance: The piperidine or the alkyl halide is sterically hindered. 3. Inappropriate Solvent: The solvent does not adequately solvate the transition state.1. Activate the Halide: Convert an alkyl chloride or bromide to the more reactive iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction). 2. Solvent Choice: Use a polar aprotic solvent like acetonitrile or DMF to accelerate Sₙ2 reactions.[17] 3. Alternative Method: For difficult alkylations, consider reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃).[18]

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 13, 2026, from [Link]

  • Piperidine Synthesis. (2025, June 4). Defense Technical Information Center. Retrieved March 13, 2026, from [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. Retrieved March 13, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. Retrieved March 13, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved March 13, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020, January 19). MDPI. Retrieved March 13, 2026, from [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). Semantic Scholar. Retrieved March 13, 2026, from [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Stereoselective Synthesis of Piperidines. (n.d.). Thieme Connect. Retrieved March 13, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). ACS Publications. Retrieved March 13, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. (2021, March 16). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025, July 26). ACS Publications. Retrieved March 13, 2026, from [Link]

  • Asymmetric Reduction of Pyridinium Salts to Piperidines. (2020, December 15). University of Liverpool Repository. Retrieved March 13, 2026, from [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health. Retrieved March 13, 2026, from [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul. Retrieved March 13, 2026, from [Link]

  • Electrolytic reduction of pyridine to piperidine. (2022, June 21). Sciencemadness Discussion Board. Retrieved March 13, 2026, from [Link]

  • Stereoselective synthesis of piperidine derivatives. (n.d.). Google Patents.
  • The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. (2025, August 6). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved March 13, 2026, from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. (n.d.). ChemRxiv. Retrieved March 13, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of Piperidine Carboxylate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with piperidine carboxylate salts. As amphoteric compounds, their behavior in solution is nuanced and highly dependent on experimental conditions. This resource is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational principles governing the solubility of these complex salts. Understanding these concepts is the first step in effective troubleshooting.

Q1: Why is my piperidine carboxylate salt exhibiting such poor aqueous solubility at neutral pH?

A: This is the most common issue and stems from the molecule's amphoteric nature. A piperidine carboxylate salt contains both a basic piperidine nitrogen (with a conjugate acid pKa typically around 10-11) and an acidic carboxylic acid group (pKa ≈ 3-5).[1]

At a neutral pH (around 7.4), the pH is above the carboxylic acid's pKa (making it a negatively charged carboxylate) and below the piperidinium's pKa (making it a positively charged piperidinium ion). The molecule therefore exists predominantly as a zwitterion .[1] This zwitterionic form can exhibit strong intermolecular electrostatic interactions within its crystal lattice, leading to high crystal lattice energy. Overcoming this energy to dissolve the solid requires significant energy, resulting in low aqueous solubility.[1]

Q2: What are the primary factors I should consider that influence the solubility of my compound?

A: The solubility of a piperidine carboxylate salt is not a single value but a property dependent on its environment. The key factors are:

  • pH of the Medium: This is the most critical factor. Solubility is lowest near the isoelectric point (pI) and increases dramatically as the pH is moved to either highly acidic or highly basic conditions.[1][2]

  • Intrinsic Properties of the Molecule:

    • pKa: The dissociation constants of the acidic and basic groups dictate the pH range where the compound is charged.[1][3]

    • Crystal Lattice Energy: The strength of the forces holding the solid-state structure together. Polymorphism, or the existence of different crystal forms, can significantly impact solubility.[4]

    • Lipophilicity (LogP): The presence of non-polar substituents on the molecule will generally decrease aqueous solubility.[1]

  • Extrinsic Factors:

    • Solvent System: The polarity, dielectric constant, and hydrogen bonding capability of the solvent play a major role.[5]

    • Temperature: For most salts, solubility increases with temperature, although there are exceptions.[5]

    • Presence of Other Ions (Common-Ion Effect): The presence of a common ion in the solution can suppress the dissolution of the salt.[6][7]

Below is a diagram illustrating the key factors influencing solubility.

Caption: Key factors influencing the solubility of piperidine carboxylate salts.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving solubility issues during your experiments.

Q3: My compound precipitated when I diluted my DMSO stock into an aqueous buffer (pH 7.4). What happened and how can I fix it?

A: This is a classic case of a compound being soluble in an organic solvent but insoluble in the final aqueous medium. The DMSO keeps the compound in solution, but upon dilution into the aqueous buffer, the compound crashes out, likely because the pH of the buffer is near the compound's isoelectric point.

Troubleshooting Workflow:

  • Optimize Final DMSO Concentration: Ensure the final concentration of the co-solvent (DMSO) is as low as possible to avoid artifacts, but high enough to maintain solubility. Often, a final concentration of <1% is desired for biological assays.[8]

  • Adjust Buffer pH: This is the most effective strategy. Since your compound is likely a zwitterion at pH 7.4, shifting the pH will ionize it and increase solubility.

    • Acidic Buffer (e.g., pH 2-4): This will protonate the carboxylate group, forming a cation, which is generally much more soluble.[1][2]

    • Basic Buffer (e.g., pH 9-11): This will deprotonate the piperidinium ion, forming an anion, which is also typically more soluble.[1][2]

  • Use Solubilizing Excipients: If pH adjustment is not an option for your experiment, consider adding solubilizing agents like cyclodextrins, which can encapsulate the poorly soluble molecule in a more soluble complex.[2][8]

The diagram below illustrates how pH changes the ionization state and, consequently, the solubility of a typical piperidine carboxylate.

G node_cation Cationic Form + चार्ज High Solubility node_zwitterion Zwitterionic Form Net Neutral Charge Low Solubility node_cation->node_zwitterion node_zwitterion->node_cation node_anion Anionic Form - चार्ज High Solubility node_zwitterion->node_anion node_anion->node_zwitterion

Caption: Influence of pH on the ionization state and solubility of piperidine carboxylates.

Q4: I've tried adjusting the pH, but my solubility is still insufficient for my needs. What are my next steps?

A: If pH manipulation alone is not sufficient, a multi-pronged approach involving different formulation strategies is necessary.

  • Co-solvent Systems: If not already maximized, explore using mixtures of water with pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[9][10] These can reduce the polarity of the solvent system, making it more favorable for lipophilic compounds.

  • Salt Form Screening: The issue might be the carboxylate salt form itself. While salt formation is a primary strategy to enhance solubility, not all salts are equal.[11][12] Consider synthesizing a different salt of your molecule. For instance, forming an inorganic acid salt (e.g., hydrochloride, sulfate) with the basic piperidine nitrogen can dramatically alter crystal packing and solvation properties, potentially leading to much higher solubility.[12]

  • Advanced Formulation Techniques:

    • Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can significantly improve dissolution rates and apparent solubility.[13]

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the solid, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][14]

Q5: I suspect different batches of my compound have different solubilities. Why would this happen?

A: This is a strong indicator of issues with the solid-state properties of your material.

  • Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, therefore, a different solubility. One batch may have crystallized into a less stable, more soluble form, while another produced a more stable, less soluble form.

  • Purity: Impurities can significantly impact solubility, sometimes by disrupting the crystal lattice (increasing solubility) or by introducing less soluble components.[2]

  • Amorphous Content: The presence of a non-crystalline, amorphous phase can lead to initially high "kinetic" solubility that may decrease over time as the material converts to a more stable crystalline form.[15]

It is crucial to characterize the solid form of each batch using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.[16]

Quantitative Data & Experimental Protocols

To aid in your experimental design, the following table provides a hypothetical solubility profile for a model piperidine carboxylate salt, demonstrating the impact of pH and solvent.

Data Presentation: Hypothetical Solubility Profile
Solvent SystempHTemperature (°C)Expected Solubility (mg/mL)Rationale
Deionized Water~7.025< 0.1Near the isoelectric point; zwitterion formation leads to low solubility.[1]
0.01 M HCl2.025> 50pH is well below the carboxylic acid pKa; the compound is a highly soluble cation.[2]
0.01 M NaOH12.025> 50pH is well above the piperidinium pKa; the compound is a highly soluble anion.[2]
Phosphate-Buffered Saline (PBS)7.425< 0.1Similar to neutral water; zwitterionic form predominates.[1]
20% Ethanol in Water~7.0250.5 - 2.0The co-solvent reduces solvent polarity, improving solubility of the zwitterion.[9]
Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination

This protocol is the gold standard for measuring thermodynamic solubility, ensuring the system has reached equilibrium.[16]

Objective: To determine the equilibrium solubility of a piperidine carboxylate salt in a given medium.

Materials:

  • Compound of interest (solid)

  • Selected solvent (e.g., deionized water, pH-adjusted buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, check for compound binding)

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.[8]

  • Solvent Addition: Add a precise, known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate at a constant temperature for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours. It is crucial to establish that equilibrium has been reached, for example, by taking measurements at 24, 48, and 72 hours and confirming the concentration is no longer changing.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw the supernatant. For rigorous separation, centrifuge the sample and then filter the resulting supernatant through a chemically inert syringe filter to remove any remaining solid particles.[16][17]

  • Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent for analysis.

    • Quantify the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis method against a standard curve.

  • Calculation & Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L, specifying the exact solvent system, pH, and temperature.[8]

  • (Optional but Recommended) Solid Phase Analysis: Recover the remaining solid from the vial and analyze it using XRPD or DSC to confirm if any phase transformation (e.g., to a different polymorph or from a salt to the free base) occurred during the experiment.[16]

References
  • Benchchem. (2025). Addressing poor solubility of piperidine derivatives in reactions. Benchchem Technical Support.
  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Stahl, P.H., & Nakano, M. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.
  • Garekani, H.A. et al. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. European Journal of Pharmaceutical Sciences.
  • Bighley, L.D., et al. (2026). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences.
  • Al-Ghananeem, A.M., & Malkawi, A.H. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, PubMed.
  • Kawakami, K. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.
  • Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Raytor. (2026).
  • ACS Figshare. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
  • Petereit, A.C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.
  • Benchchem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Benchchem Technical Support.
  • Surber, C. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?.
  • Un-available. (2025). What are the factors influencing the solubility of lead salts in organic solvents?. Blog.
  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton.
  • Frenkel, O. (2018). Solving solubility issues in modern APIs. TAPI.
  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • HSCprep. (2024). The Common Ion Effect: Impact on Solubility Equilibria. HSCprep.
  • Behera, A. L., et al. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre, Scholars Research Library.
  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • Wikipedia. (n.d.). Common-ion effect. Wikipedia.

Sources

Preventing oxidation of piperidine compounds during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Stability. As a Senior Application Scientist, I frequently encounter challenges regarding the storage and handling of piperidine and its derivatives. Piperidine is a ubiquitous secondary amine in pharmaceutical synthesis and drug development. However, its electron-rich nitrogen and adjacent α-carbons make it highly susceptible to oxidative degradation when exposed to atmospheric oxygen, ambient light, and elevated temperatures[1][2].

This guide is designed to move beyond basic storage instructions. Here, we will explore the mechanistic causality behind piperidine degradation, provide troubleshooting scenarios for common analytical failures, and outline self-validating protocols to ensure the absolute integrity of your compound libraries.

Visualizing the Degradation Pathway

To effectively prevent oxidation, we must first understand the chemical pathways that lead to degradation. The diagram below illustrates the radical-mediated oxidation of piperidine and the strategic intervention points used to halt these reactions.

PiperidineDegradation O2 Oxygen (O₂) Radical Aminyl / Alkyl Radicals O2->Radical Light UV / Light Light->Radical Temp Elevated Temp Temp->Radical Pip Piperidine (Secondary Amine) Pip->Radical Initiated by NOxide N-Oxides Radical->NOxide N-Oxidation Imine Imines / Nitrones Radical->Imine H-Abstraction RingOpen Ring-Opened Products Radical->RingOpen C-N Cleavage Intervention1 Inert Gas (Ar/N₂) Intervention1->O2 Displaces Intervention2 Amber Vials Intervention2->Light Blocks Intervention3 Cold Storage (2-8°C) Intervention3->Temp Mitigates

Figure 1: Radical-mediated oxidative degradation pathways of piperidine and storage interventions.

Core FAQs: Mechanisms & Causality

Q1: What is the exact chemical mechanism behind piperidine oxidation during storage? A: Piperidine oxidation typically proceeds via a free-radical mechanism initiated by molecular oxygen and catalyzed by UV light or trace transition metals[1][3]. The initial step is the abstraction of a hydrogen atom from the N-H bond or the adjacent α-C-H bonds, forming highly reactive aminyl or α-amino alkyl radicals[3][4]. These radicals rapidly react with oxygen to form peroxy radicals, which subsequently decompose into N-oxides, imines (e.g., 2,3,4,5-tetrahydropyridine), or undergo extensive C-N bond cleavage to form ring-opened aldehydes and carboxylic acids[1][4].

Q2: Why are my neat piperidine derivatives turning yellow or brown over time? A: A macroscopic color change to yellow or brown is a primary indicator of complex degradation[1][5]. While pure piperidine N-oxides are often colorless, the formation of conjugated imines and polymeric species—resulting from ring-opening and subsequent condensation reactions—are highly chromophoric[1][5]. Even trace amounts of these conjugated impurities will drastically alter the physical appearance of the compound.

Q3: Does the choice of solvent impact the stability of piperidine in solution? A: Absolutely. Storing piperidine in solvents that readily form peroxides (such as THF or diethyl ether) is highly discouraged. These peroxides act as radical initiators, dramatically accelerating the oxidation of the secondary amine into nitrones and N-oxides[6][7]. Always use peroxide-free, rigorously degassed solvents for preparing stock solutions.

Troubleshooting Guide

Scenario 1: N-oxide formation detected via LC-MS despite cold storage.

  • Symptom: Appearance of new, early-eluting (more polar) peaks in the LC-MS chromatogram of stored samples[1].

  • Root Cause: While cold storage (2-8 °C) slows down thermal degradation, it does not stop oxygen from dissolving into the solvent[1][8]. If the headspace of the vial was not purged with an inert gas, dissolved oxygen will slowly oxidize the amine to an N-oxide or hydroxylamine over time[1][6].

  • Resolution: For existing degraded samples, purification via basic alumina chromatography is often required to remove polar N-oxides. For future storage, implement the Freeze-Pump-Thaw degassing protocol (detailed below) and seal the vials under an Argon atmosphere.

Scenario 2: Inconsistent biological assay results from long-term stored libraries.

  • Symptom: A previously highly active piperidine-containing API shows a sudden drop in potency or erratic off-target effects in high-throughput screening.

  • Root Cause: This is caused by the loss of the active parent compound and the concurrent introduction of reactive degradation products (e.g., electrophilic imines or aldehydes) that can covalently bind to assay proteins, causing false positives or toxicity[1][8].

  • Resolution: Re-qualify all older batches using a validated stability-indicating HPLC-UV/PDA method before use[1]. Implement a strict cold-chain protocol using amber glass vials, as UV light is a potent initiator of the photo-oxidative degradation pathway[1][8].

Experimental Protocols

Protocol 1: Freeze-Pump-Thaw (FPT) Degassing of Solvents

To completely remove dissolved oxygen from solvents before preparing piperidine solutions, the freeze-pump-thaw method is the analytical gold standard[9][10]. This protocol is a self-validating system: the visual cessation of gas bubbles during the final thaw confirms the absolute removal of dissolved gases.

  • Preparation: Transfer the solvent to a heavy-walled Schlenk flask. Crucial Step: Do not fill the flask beyond 50% of its total volume. Causality: Water and certain organic solvents expand upon freezing; overfilling will cause the glass to shatter[9][11]. Ensure the stopcock is tightly closed.

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) or dry ice/acetone bath until the solvent is completely frozen solid[10][12]. Causality: Freezing immobilizes the solvent matrix, preventing the liquid itself from vaporizing when exposed to a high vacuum.

  • Pumping: Open the stopcock to a dynamic high vacuum for 5–10 minutes[11]. Causality: This step evacuates the atmospheric gases (O₂, N₂, CO₂) residing in the headspace above the frozen liquid.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the cold bath and allow it to thaw in a tepid water bath[9]. Causality: As the solvent matrix melts, trapped and dissolved gases are forced out of the liquid phase into the evacuated headspace, visible as vigorous bubbling.

  • Cycling: Repeat steps 2–4 for a minimum of three complete cycles[9][11].

  • Validation & Backfilling: During the final thaw, observe the liquid carefully. The absence of micro-bubbles confirms the solvent is fully degassed. Backfill the flask with high-purity Argon or Nitrogen gas before opening[10][11].

Quantitative Stability Data

The following table summarizes the expected shelf-life of piperidine compounds under various storage conditions. Note: Rates are highly dependent on specific molecular substituents, but these baselines serve as standard operational guidelines.

Storage ConditionAtmosphereLight ExposureAdditivesEstimated Shelf-Life (Neat)Estimated Shelf-Life (Solution)
Ambient (20-25°C) AirAmbient LightNone< 1 Month< 1 Week
Refrigerated (2-8°C) AirDark (Amber Vial)None3-6 Months1-2 Months
Refrigerated (2-8°C) Argon / N₂Dark (Amber Vial)None1-2 Years6-12 Months
Frozen (-20°C) Argon / N₂Dark (Amber Vial)BHT (0.01%)> 2 Years> 1 Year

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem. 1

  • Freeze-Pump-Thaw Degassing of Liquids. University of Washington. 9

  • What is the stability of piperidine? Biosynce. 2

  • Handling and Storage of Piperidine. Ataman Kimya.Link

  • Instability and degradation pathways of 1-piperideine. Benchchem. 5

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). NIH / PMC. 8

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. NIH / PMC. 4

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. NIH / PMC. 6

  • Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. ResearchGate. 3

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. 7

  • Freeze-Pump-Thaw Liquid Degassing Guide. Scribd. 11

  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide. Schlenk Line Survival Guide. 10

  • Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids. Chamberland Research. Link

  • Degassing Solvents. University of Wisconsin-Madison. 12

Sources

Technical Support Center: Troubleshooting the Nitration of Phenylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. The nitration of phenylpiperidines—a critical step in the synthesis of numerous pharmaceutical scaffolds, including PARP and FGFR inhibitors—presents unique chemoselectivity and regioselectivity challenges.

This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating Standard Operating Procedures (SOPs) to help you minimize side reactions such as N-oxidation, N-nitration, and over-nitration during electrophilic aromatic substitution (EAS).

Mechanistic Troubleshooting & FAQs

Q1: During the nitration of 4-phenylpiperidine using standard mixed acid (HNO₃/H₂SO₄), I observe significant formation of N-oxide and N-nitro (nitramine) byproducts. How can I prevent this? A: Unprotected secondary or tertiary amines are highly susceptible to oxidation and N-nitration by the nitronium ion (NO₂⁺) and dissolved nitrogen oxides (NOₓ). While strong acids protonate the amine to form a piperidinium salt (which resists oxidation), the equilibrium still allows trace amounts of the free amine to react. Solution: Mask the nucleophilicity of the piperidine nitrogen using an electron-withdrawing protecting group prior to nitration. Acetyl (Ac) or Trifluoroacetyl (TFA) groups are ideal, as they are completely stable under strongly acidic conditions .

Q2: I protected my 3-phenylpiperidine with an N-Boc group, but it degrades entirely during the nitration step. What is going wrong? A: The tert-butyloxycarbonyl (Boc) group is highly acid-labile. In the presence of concentrated sulfuric acid, the Boc group undergoes rapid cleavage via the formation of a tert-butyl cation and subsequent decarboxylation. This leaves the amine unprotected and vulnerable to oxidative degradation. Solution: If you must retain the Boc group for downstream steps, avoid protic mixed acids. Instead, utilize a non-protic, mild nitrating agent such as Nitronium Tetrafluoroborate (NO₂BF₄) in anhydrous acetonitrile at cryogenic temperatures .

Q3: I am trying to synthesize 4-(4-nitrophenyl)piperidine, but NMR shows a high ratio of the meta-nitro isomer. How do I improve para-selectivity? A: Regioselectivity in EAS is dictated by the electronic effects of the substituent. If the piperidine nitrogen is unprotected and protonated (piperidinium), the strong inductive electron-withdrawing effect (-I) propagates through the sigma bonds, deactivating the ring and directing the incoming NO₂⁺ to the meta position. Solution: By protecting the nitrogen with an acyl group, you eliminate the positive charge. The N-acetylpiperidinyl group acts as a standard alkyl substituent, which is mildly electron-donating via hyperconjugation (+I effect) and sterically bulky. This activates the ring and directs nitration predominantly to the para position .

Q4: My LC-MS shows the presence of dinitro-phenylpiperidine species. How can I limit the reaction to mono-nitration? A: Over-nitration occurs when the local concentration of the nitrating agent is too high, or the thermal energy exceeds the activation barrier for the second nitration. Solution: Maintain the internal reaction temperature strictly between -10°C and 0°C. The first nitration deactivates the ring, significantly raising the activation energy for a second nitration. Cryogenic control ensures the thermal energy remains insufficient to overcome this secondary barrier.

Pathway & Workflow Visualizations

MechanisticPathway Start Phenylpiperidine (Starting Material) Fork1 Unprotected Amine (Strong Acid) Start->Fork1 HNO3/H2SO4 Fork2 Protected Amine (N-Ac or N-Boc) Start->Fork2 Protection Step Intermediate1 Piperidinium Ion (-I Effect, Deactivating) Fork1->Intermediate1 Intermediate2 Neutral Alkyl Group (+I Effect, Activating) Fork2->Intermediate2 Outcome1 Meta-Nitration & N-Oxidation/Nitration Intermediate1->Outcome1 Harsh Conditions Outcome2 Para-Nitration (High Yield) Intermediate2->Outcome2 Controlled EAS

Mechanistic divergence in phenylpiperidine nitration based on amine protection status.

Workflow Step1 1. Protection (N-Boc / N-Ac) Step2 2. Cryo-Cooling (-20°C to 0°C) Step1->Step2 Step3 3. Nitration (Dropwise Addition) Step2->Step3 Step4 4. Quenching (NaHCO3 or Ice) Step3->Step4 Step5 5. Isolation (Extraction/Filtration) Step4->Step5

Standard operating workflow for the controlled nitration of protected phenylpiperidines.

Quantitative Process Data

The following table summarizes the expected outcomes when applying different nitration strategies to phenylpiperidine scaffolds.

StrategyProtecting GroupNitrating AgentTemp (°C)Regioselectivity (Para:Meta)Major Side ReactionsTypical Yield
Unprotected NoneHNO₃ / H₂SO₄0 to 2540:60N-Oxidation, N-Nitration< 40%
Acid-Labile N-BocHNO₃ / H₂SO₄0N/ABoc-cleavage, Degradation< 10%
Mild Non-Protic N-BocNO₂BF₄ / MeCN-2095:5Minimal> 85%
Robust Acyl N-AcetylHNO₃ / H₂SO₄0 to 590:10Trace Dinitro> 90%

Standard Operating Procedures (SOPs)

Protocol A: Mild Nitration of N-Boc-4-phenylpiperidine

Use this protocol when the acid-labile N-Boc protecting group must be retained for downstream coupling steps.

  • Preparation: Dissolve N-Boc-4-phenylpiperidine (1.0 eq) in anhydrous acetonitrile (0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of NO₂BF₄ into nitric and hydrofluoric acid, which would rapidly cleave the Boc group.

  • Cooling: Cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Addition: Add Nitronium tetrafluoroborate (NO₂BF₄, 1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature strictly below -15°C.

  • Reaction: Stir the reaction at -20°C for 2 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3); the starting material spot should disappear, replaced by a lower R_f UV-active spot.

  • Quenching: Quench the reaction by adding cold saturated aqueous NaHCO₃. Causality: This neutralizes the HBF₄ generated during the substitution, preventing acid-catalyzed Boc cleavage during the aqueous workup.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Robust Nitration of N-Acetyl-4-phenylpiperidine

Use this protocol for scalable, cost-effective nitration when acyl protection is acceptable.

  • Preparation: Dissolve N-Acetyl-4-phenylpiperidine (1.0 eq) in concentrated sulfuric acid (H₂SO₄, 5 volumes) at 0°C.

  • Reagent Generation: Prepare the nitrating mixture in a separate flask by slowly adding concentrated nitric acid (HNO₃, 1.05 eq) to an equal volume of concentrated H₂SO₄ at 0°C.

  • Addition: Add the nitrating mixture dropwise to the substrate solution over 1 hour, keeping the internal temperature strictly between 0°C and 5°C to prevent over-nitration.

  • Reaction: Stir for an additional 1 hour at 0°C.

  • Quenching: Pour the reaction mixture carefully over crushed ice with vigorous stirring. Causality: Rapid dilution and cooling simultaneously halt the nitration kinetics and precipitate the highly crystalline nitrated product due to its low solubility in cold water.

  • Isolation: Filter the precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

References

  • Title: Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.
  • Title: Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Pethidine aka Meperidine (Electrophilic Aromatic Substitution of Phenylpiperidines) Source: Chemistry Steps URL: [Link]

Technical Support Center: Optimization of Protecting Group Strategy for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Designed for researchers and drug development professionals, this guide synthesizes mechanistic troubleshooting, self-validating protocols, and orthogonal logic for managing protecting groups (PGs) in piperidine scaffolds.

I. Strategic Logic: Designing Orthogonal Protection

Q: Why is orthogonality critical when functionalizing the piperidine ring, and how do I select the right N-protecting group?

A: Piperidine scaffolds often contain multiple reactive sites (e.g., secondary amines, hydroxyls, or carboxylates) that require sequential, site-specific functionalization. Orthogonality ensures that one protecting group can be removed under specific conditions without disturbing the others[1]. The strategic selection of an N-protecting group dictates the downstream synthetic pathway. For instance, combining an acid-labile Boc group with a hydrogenolysis-sensitive Cbz group allows each nitrogen or functional site to be addressed independently[1].

OrthogonalPG Target Piperidine Core Multiple Reactive Sites N_Protect Select N-Protecting Group Target->N_Protect AcidLabile Boc Group (Cleaved by TFA/HCl) N_Protect->AcidLabile BaseLabile Fmoc Group (Cleaved by Piperidine) N_Protect->BaseLabile Hydrogenolysis Cbz Group (Cleaved by Pd/C, H2) N_Protect->Hydrogenolysis AcidLabile->BaseLabile Orthogonal AcidLabile->Hydrogenolysis Orthogonal BaseLabile->Hydrogenolysis Orthogonal

Logical framework for orthogonal protecting group selection in piperidine synthesis.

II. Troubleshooting N-Boc (tert-Butyloxycarbonyl) Deprotection

Q: My N-Boc deprotection using 20% TFA/DCM is stalling at 80% conversion. How can I drive it to completion without degrading my acid-sensitive piperidine derivative?

A: Incomplete N-Boc deprotection is typically caused by an equilibrium state established when the acid concentration is too low, or when the generated tert-butyl cation is not efficiently trapped, leading to reversible re-alkylation[1].

Causality & Solution: The cleavage of the Boc group generates a highly electrophilic tert-butyl cation. If this cation is not scavenged, it can attack the newly freed piperidine nitrogen or other nucleophilic residues. Adding a scavenger like Triisopropylsilane (TIS) irreversibly traps the cation. If the substrate is highly acid-sensitive and degrades under TFA, continuous flow thermal deprotection in trifluoroethanol (TFE) at 150 °C provides a modern, acid-free alternative[2].

NBocTroubleshooting Start Issue: Incomplete N-Boc Deprotection CheckAcid Evaluate Acid Conditions Start->CheckAcid ModAcid Increase TFA to 50% or Switch to 4M HCl/Dioxane CheckAcid->ModAcid Dilute acid used CheckSterics Assess Cation Scavenging CheckAcid->CheckSterics Acid optimized AddScavenger Add Triisopropylsilane (TIS) & H2O (95:2.5:2.5) CheckSterics->AddScavenger Side reactions observed CheckThermal Acid-Sensitive Substrate? CheckSterics->CheckThermal Clean but incomplete ThermalFlow Continuous Flow Thermal Deprotection (TFE, 150°C, No Acid) CheckThermal->ThermalFlow Yes (Avoid TFA/HCl)

Troubleshooting workflow for resolving incomplete N-Boc deprotection.

Protocol 1: Self-Validating N-Boc Deprotection with Cation Scavenging

This protocol utilizes TIS to drive the reaction forward by eliminating the tert-butyl cation byproduct.

  • Preparation: Dissolve the N-Boc protected piperidine (1.0 mmol) in anhydrous dichloromethane (DCM) (4.0 mL).

  • Scavenger Addition: Add triisopropylsilane (TIS) (0.1 mL) and deionized water (0.1 mL). Causality: TIS acts as a hydride donor to quench the tert-butyl cation, preventing the formation of side products.

  • Acidification: Cool the mixture to 0 °C. Dropwise, add trifluoroacetic acid (TFA) (4.0 mL) to achieve a 50% v/v TFA/DCM solution.

  • Execution: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. The appearance of a bright pink/purple spot confirms the presence of the free secondary amine.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically. Validate the final product via ^1H NMR by confirming the complete disappearance of the 9H singlet at ~1.4 ppm.

III. Overcoming Cbz (Carboxybenzyl) Cleavage Failures

Q: Palladium-catalyzed hydrogenolysis of my N-Cbz piperidine is failing due to catalyst poisoning by a thioether motif. What are my alternatives?

A: Standard Cbz deprotection relies on Pd/C and H₂ gas[1]. However, sulfur-containing motifs (thioethers, thiols) or halogens strongly coordinate to the palladium surface, poisoning the catalyst and halting hydrogenolysis. In these scenarios, acid-mediated Cbz deprotection is a highly effective, scalable, and metal-free alternative[3].

Quantitative Comparison of Cbz Deprotection Strategies
Deprotection MethodReagents & ConditionsPrimary AdvantagesLimitationsTypical Yields
Catalytic Hydrogenolysis H₂ gas (1 atm), Pd/C, MeOH, 25 °CMild conditions, clean volatile byproducts (toluene, CO₂)Poisoned by sulfur/halogens; heavy metal residue limits scale-up.>90%
Acid-Mediated Cleavage IPA·HCl (5-6 N), 65–75 °CMetal-free, scalable, fully tolerates catalyst poisons[3].Harsh acidic conditions may degrade sensitive functional groups.80–95%
Transfer Hydrogenation Cyclohexadiene, Pd/C, EtOH, 80 °CAvoids hazardous H₂ gas; safer for industrial scale.Still requires Pd; slower reaction kinetics.85–95%
Protocol 2: Acid-Mediated Cbz Deprotection (Metal-Free)

This protocol bypasses transition metals entirely, utilizing thermal activation and strong acid to cleave the carbamate.

  • Dissolution: Charge a clean, dry round-bottom flask with the N-Cbz protected piperidine (1.0 mmol) and Isopropanol·HCl (IPA·HCl, 5-6 N, 10 mL)[3].

  • Thermal Activation: Heat the reaction mixture to 65–75 °C and maintain for 4 hours. Causality: Elevated temperatures provide the necessary activation energy to protonate the carbamate oxygen and force the expulsion of benzyl chloride/alcohol in the absence of a metal catalyst.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The target is achieved when the starting material mass [M+H] transitions completely to the free amine mass [M-C8H8O2+H].

  • Isolation: Cool the mixture to 45 °C and distill off the solvent under vacuum. Add ethyl acetate to precipitate the piperidine hydrochloride salt. Filter, wash with cold ethyl acetate, and dry under high vacuum to yield the pure salt.

IV. Fmoc (Fluorenylmethyloxycarbonyl) Deprotection Dynamics

Q: During Fmoc deprotection of my piperidine building block using 20% piperidine in DMF, I am observing unwanted side reactions and poor yields. What is the mechanistic cause?

A: The Fmoc group is base-labile and is typically cleaved via an E1cB mechanism using a secondary amine[4]. This cleavage generates dibenzofulvene as a highly reactive, electrophilic byproduct. If dibenzofulvene is not efficiently scavenged by the excess piperidine in the solvent matrix, it will act as an alkylating agent, attacking the newly freed secondary amine of your piperidine core and forming an irreversible adduct.

Expert Insight: To prevent this, ensure a massive molar excess of piperidine is used (standard is 20% v/v in DMF), or add a dedicated nucleophilic scavenger such as 1-octanethiol. During LC-MS validation, look for the mass of the dibenzofulvene-piperidine adduct—its presence confirms that the scavenger successfully intercepted the reactive intermediate, protecting your target molecule.

References

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry (ACS Publications), 2022. URL:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development (ACS Publications), 2024. URL:[Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons, 2025. URL: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry, 2018. URL:[Link]

Sources

Medicinal Chemistry Tech Support: Piperidine Metabolic Stability Portal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for structural optimization and ADME troubleshooting. Piperidine is a highly privileged pharmacophore in drug discovery, but its electron-rich nitrogen and adjacent alpha-carbons make it a prime target for rapid Phase I metabolic degradation.

This guide provides actionable troubleshooting strategies, mechanistic explanations, and self-validating experimental protocols to help you engineer metabolically robust piperidine derivatives.

System Diagnostics: Understanding Piperidine Metabolic Liabilities

Before modifying your lead compound, it is critical to diagnose the specific metabolic pathway causing high intrinsic clearance ( CLint​ ). Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2D6—typically attack the piperidine ring via alpha-carbon oxidation .

This process is initiated by the abstraction of an electron or hydrogen atom adjacent to the nitrogen, leading to an unstable endocyclic iminium intermediate. Depending on the cellular environment, this intermediate undergoes hydrolysis to form a lactam, or it suffers complete ring opening, which often triggers subsequent N-dealkylation.

PiperidineMetabolism A Piperidine Core (Parent Drug) B CYP450 Oxidation (alpha-carbon) A->B C Endocyclic Iminium Intermediate B->C D Lactam Formation (Metabolite) C->D Hydrolysis/Oxidation E Ring Opening / N-dealkylation C->E Hydrolysis

CYP450-mediated metabolic degradation pathway of the piperidine pharmacophore.

Troubleshooting FAQs: Structural Engineering Solutions

Q: My piperidine compound exhibits rapid clearance in human liver microsomes (HLM) due to alpha-carbon oxidation. How can I structurally block this? A: Alpha-oxidation requires the CYP450 catalytic heme iron to access and abstract an alpha-proton. You can block this via two primary strategies:

  • Steric Hindrance (Alpha-Methylation): Introducing a methyl group adjacent to the nitrogen creates a steric shield, physically impeding the enzyme's access to the abstractable proton.

  • Bioisosteric Replacement: If methylation disrupts target binding, consider replacing the piperidine with a conformationally restricted spirocyclic bioisostere or a bridged system (e.g., azabicyclo[3.1.0]hexane). This alters the 3D vector of the molecule, burying the metabolic soft spot while maintaining the basic amine required for target engagement .

Q: I am observing significant N-dealkylation and N-oxidation. What are the best strategies to mitigate this without losing target affinity? A: Both N-dealkylation and N-oxidation are driven by the high basicity and electron density of the piperidine nitrogen.

  • Fluorination: Introducing an electron-withdrawing fluorine atom (e.g., 3-fluoropiperidine) inductively pulls electron density away from the nitrogen. This lowers the pKa​ , reducing the amine's basicity and its susceptibility to oxidation. Furthermore, the C-F bond is the strongest in organic chemistry, making the fluorinated site itself highly resistant to CYP-mediated cleavage .

  • Amide Conversion: If your target does not strictly require a basic amine for a salt-bridge interaction, converting the amine into an amide (e.g., a benzoylpiperidine fragment) neutralizes the basicity entirely, effectively shutting down N-oxidation .

Q: When I add a methyl group to block metabolism, my compound loses target potency. Why does this happen, and what is the workaround? A: While methylation enhances stability, it can introduce severe steric clashes within the target's binding pocket or force the piperidine ring into an unfavorable conformation (e.g., shifting from a low-energy chair to a twist-boat).

  • The Workaround: Substitute the vulnerable alpha-hydrogens with deuterium (creating an α−d2​ or d4​ analog). Deuterium has a virtually identical van der Waals radius to hydrogen, meaning it will not disrupt target binding. However, the C-D bond is significantly stronger than the C-H bond. This leverages the Kinetic Isotope Effect, slowing down the rate-limiting step of CYP450 hydrogen abstraction without altering the molecule's steric footprint.

Assay Operations: Validated Microsomal Stability Protocol

To accurately measure the impact of your structural modifications, you must utilize a self-validating in vitro liver microsomal stability assay. This protocol ensures that the observed degradation is strictly CYP-mediated and not an artifact of chemical instability .

MicrosomalAssay Step1 1. Preparation Test Cpd + Liver Microsomes Step2 2. Pre-incubation 37°C for 5-10 mins Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Sampling & Quenching Add ice-cold Acetonitrile Step3->Step4 Step5 5. Centrifugation Precipitate proteins Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify remaining parent Step5->Step6

Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology & Causality
  • Preparation: Prepare a reaction mixture containing the test compound (1 µM final concentration) and pooled human liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4).

    • Causality: Pooled microsomes are used to average out inter-individual genetic variations in CYP expression.

  • Pre-incubation: Incubate the mixture at 37°C for 5–10 minutes.

    • Causality: This allows the lipophilic compound to fully equilibrate with the microsomal membrane lipids and enzyme active sites before the reaction begins.

  • Initiation: Start the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, Phase I oxidative metabolism cannot occur.

  • Sampling & Quenching: At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The high concentration of cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the proteins to prevent LC-MS/MS column clogging.

  • Centrifugation & Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

The Self-Validating System

To guarantee trustworthiness, every assay run must include:

  • Positive Control (e.g., Verapamil): A known high-clearance compound. If Verapamil does not degrade, the microsomes are enzymatically dead.

  • Negative Control (Minus-NADPH): A parallel incubation of your test compound where buffer is added instead of NADPH. If your compound degrades in this control, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), and modifying the piperidine ring will not solve the issue.

Performance Metrics: Quantitative Impact of Structural Modifications

The table below summarizes typical quantitative shifts in half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) when applying standard medicinal chemistry modifications to a metabolically labile piperidine core.

Modification StrategyStructural Change ExampleTypical Impact on T1/2​ Typical Impact on CLint​ Mechanistic Rationale
Baseline Unsubstituted PiperidineBaselineBaselineHighly susceptible to α -oxidation and N-dealkylation.
Steric Hindrance α -Methylpiperidine+ 120% to 150%Decreased by ~60%Physical blockade of the CYP450 heme iron from the abstractable proton.
Inductive Effect 3-Fluoropiperidine+ 60% to 80%Decreased by ~40%Electron withdrawal lowers amine basicity, reducing FMO/CYP binding affinity.
Conformational Restriction Spirocyclic Bioisostere+ 150% to 200%Decreased by ~75%Rigid 3D architecture buries metabolic soft spots and prevents induced fit.
Isotopic Substitution N-Deuteration ( α−d2​ )+ 40% to 50%Decreased by ~30%Kinetic isotope effect; stronger C-D bond slows the rate-limiting oxidation step.
Basicity Neutralization Benzoylpiperidine (Amide)+ 300%Decreased by >85%Complete removal of the basic amine eliminates N-oxidation pathways entirely.

References

  • Newman, A., et al. "Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability." European Journal of Medicinal Chemistry / PubMed (2020). URL:[Link]

  • "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition." Open Library Publishing Platform. URL: [Link]

  • "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." MDPI. URL: [Link]

  • Bortnichuk, L., et al. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." Protocols.io (2024). URL:[Link]

  • "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. URL: [Link]

Addressing off-target effects of nitrophenyl-containing molecules

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitroaromatic Drug Development Support Center . As a Senior Application Scientist, I have designed this technical portal to help researchers, medicinal chemists, and toxicologists troubleshoot and engineer out the off-target effects associated with nitrophenyl-containing molecules.

While the nitro group is a powerful pharmacophore used in antibiotics, anti-tuberculars, and oncology drugs, it is notorious for idiosyncratic toxicities, including mutagenicity and hepatotoxicity[1]. This guide provides field-proven, self-validating workflows to identify the root cause of these liabilities and chemically circumvent them.

Section 1: Mechanistic FAQs – Understanding the Root Cause

Q: Why does my nitrophenyl-containing lead compound show sudden off-target cytotoxicity in mammalian cell lines? A: The toxicity of nitrophenyl compounds is rarely driven by the parent molecule binding to an off-target receptor. Instead, it is almost exclusively driven by enzymatic bioreduction [2]. Mammalian cells express various oxidoreductases (e.g., AKR1C3, NQO1, and cytochrome P450s) that hijack the nitro group, acting as unintended electron donors[3].

This reduction occurs via two distinct pathways, each causing a different flavor of toxicity:

  • Type II Reduction (Oxygen-Sensitive): A one-electron transfer forms a nitro radical anion. In the presence of molecular oxygen, this radical rapidly donates its electron to O2​ , generating superoxide ( O2∙−​ ). The parent nitrophenyl is regenerated, creating a futile "redox cycle" that continuously pumps out Reactive Oxygen Species (ROS), leading to severe oxidative stress and hepatotoxicity[4].

  • Type I Reduction (Oxygen-Insensitive): A sequential two-electron reduction bypasses the radical stage, forming nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These highly electrophilic species covalently bind to tissue proteins and DNA, causing direct genotoxicity and mutagenicity[5].

Mechanism Nitro Nitrophenyl Compound (Prodrug / Hit) Radical Nitro Radical Anion (1e- reduction) Nitro->Radical Type II NTR (O2 sensitive) Nitroso Nitroso Intermediate (2e- reduction) Nitro->Nitroso Type I NTR (O2 insensitive) Radical->Nitro Redox cycling ROS Superoxide / ROS (Oxidative Stress) Radical->ROS O2 Hydroxylamine Hydroxylamine (4e- reduction) Nitroso->Hydroxylamine DNA_Adduct DNA Adducts (Mutagenicity) Hydroxylamine->DNA_Adduct Electrophilic attack Amine Aromatic Amine (6e- reduction) Hydroxylamine->Amine Further reduction

Caption: Bioreduction pathways of nitrophenyl compounds leading to ROS generation and DNA adduct formation.

Section 2: Troubleshooting Mutagenicity (Ames Test Failures)

Q: My compound flagged positive in the Ames test (Salmonella typhimurium TA98/TA100). How do I prove this is a nitro-specific artifact and not inherent scaffold genotoxicity? A: Standard Ames tester strains possess highly active native bacterial nitroreductases. When testing nitrophenyl compounds, these bacterial enzymes hyper-reduce the nitro group into hydroxylamines, yielding a false-positive signal that does not accurately translate to mammalian risk[6]. To validate this, you must run a comparative, self-validating assay using nitroreductase-deficient strains.

Protocol: Modified Ames Test for Nitroaromatic De-risking

Causality Check: If the mutation rate drops in the NR-deficient strain, the mutagenicity is strictly dependent on nitroreduction, proving the parent scaffold is safe.

  • Strain Preparation: Culture standard S. typhimurium strains (TA98, TA100) and their corresponding nitroreductase-deficient isogenic strains (TA98NR, TA100NR) overnight in Oxoid nutrient broth at 37°C.

  • Metabolic Activation Setup: Prepare rat liver S9 fraction (to simulate mammalian metabolism). You will run four parallel conditions per compound: TA98(-S9), TA98(+S9), TA98NR(-S9), and TA98NR(+S9).

  • Pre-incubation: In sterile tubes, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of the nitrophenyl test compound (dissolved in DMSO). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Invert plates and incubate at 37°C for 48 hours. Count the revertant colonies.

  • Data Interpretation: A >70% reduction in revertant colonies in TA98NR compared to TA98 confirms that bacterial nitroreduction is the primary driver of the mutagenicity[6].

Section 3: Structural Optimization to Prevent Off-Target Reduction

Q: We confirmed our nitrophenyl group is being reduced by mammalian off-target enzymes (like AKR1C3). How do we structurally engineer the molecule to prevent this without losing target efficacy? A: You must manipulate the reduction potential and steric accessibility of the nitro group. Enzymes like AKR1C3 and NQO1 require the nitro group to fit deeply into their catalytic pockets[3]. By altering the electronic environment or adding steric bulk, you can block this interaction.

Steric Shielding (The "Ortho-Block" Strategy)

Adding a methyl or halogen group ortho to the nitrophenyl group forces the nitro group out of coplanarity with the aromatic ring. This steric hindrance physically prevents the molecule from entering the narrow active site of off-target oxidoreductases[7].

Electronic Tuning

The ease of nitroreduction is directly correlated to the electron density of the aromatic ring. Adding Electron-Donating Groups (EDGs) like methoxy (-OCH3) or amino (-NH2) groups increases the electron density of the ring, making the nitro group harder to reduce (lowering its reduction potential). Conversely, Electron-Withdrawing Groups (EWGs) make it easier to reduce, exacerbating toxicity[8].

Table 1: Impact of Structural Modifications on Nitrophenyl Toxicity Metrics (Representative baseline data for structural optimization)

Modification StrategyExample SubstitutionReduction Potential (mV)Ames TA98 (Revertants/plate)HepG2 ROS Fold-ChangeOff-Target Toxicity
Baseline (Unmodified) 4-Nitrophenyl-350 mV> 1,500 (Fail)8.5xHigh
Electronic Tuning (EWG) 2-Fluoro-4-nitrophenyl-280 mV> 2,800 (Fail)12.0xSevere
Electronic Tuning (EDG) 2-Methoxy-4-nitrophenyl-490 mV450 (Borderline)3.2xModerate
Steric Shielding 2,6-Dimethyl-4-nitrophenyl-460 mV< 100 (Pass)1.1xNegligible

Section 4: In Vitro Screening Workflow for Mammalian Liability

Q: How can we screen our optimized analogs rapidly before moving to expensive in vivo models? A: Implement a recombinant enzyme screening workflow. Since Aldo-Keto Reductase 1C3 (AKR1C3) is a primary culprit for mammalian nitroreduction[3], screening against it provides a highly predictive self-validating system for off-target liability.

Protocol: Recombinant AKR1C3 Nitroreduction Assay
  • Reagent Prep: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM NADPH (electron donor).

  • Enzyme Addition: Add 1 µg/mL of recombinant human AKR1C3 to the buffer.

  • Reaction Initiation: Spike in 10 µM of your optimized nitrophenyl analogs.

  • Anaerobic Incubation: Purge the system with nitrogen gas (to prevent immediate auto-oxidation of intermediates) and incubate at 37°C for 60 minutes.

  • Quenching & LC-MS/MS: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring for the disappearance of the parent mass and the appearance of the -NH2 (amine) mass transition (-30 Da from parent).

  • Validation: Compounds showing <5% conversion to the amine product are considered structurally shielded from off-target mammalian reduction.

Optimization Start Nitrophenyl Hit Shows Toxicity Ames Ames Test (TA98) +/- NR-deficient Start->Ames IsMutagenic Mutagenic? Ames->IsMutagenic ModifySteric Add Steric Hindrance (e.g., ortho-methyl) IsMutagenic->ModifySteric Yes (DNA Adducts) CheckEnzyme AKR1C3 / HepG2 Reduction Assay IsMutagenic->CheckEnzyme No ModifySteric->Ames IsReduced High Reduction? CheckEnzyme->IsReduced ModifyEDG Tune Redox Potential (Add EDG) IsReduced->ModifyEDG Yes (Redox Cycling) Proceed Proceed to In Vivo Efficacy IsReduced->Proceed No ModifyEDG->CheckEnzyme

Caption: Iterative troubleshooting workflow for mitigating nitrophenyl off-target toxicity.

References

  • Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism Source: PubMed (John Wiley & Sons, Ltd) URL:[Link][1]

  • Mutagenicity of nitroaromatic degradation compounds Source: PubMed URL:[Link][9]

  • Mutagenicity of Nitroaromatic Compounds Source: Chemical Research in Toxicology (ACS Publications) URL:[Link][6]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI URL:[Link][4]

  • Mutagenicity prediction for nitroaromatic compounds using QSTR modeling Source: ResearchGate URL:[Link][8]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:[Link][2]

  • Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3 Source: PMC (PubMed Central) URL:[Link][3]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: ResearchGate URL:[Link][5]

  • 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells Source: PNAS URL:[Link][7]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ortho, Meta, and Para-Nitrophenyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties. When combined with a nitrophenyl moiety, a versatile pharmacophore known for a wide spectrum of biological activities, the resulting nitrophenyl piperidine derivatives present a compelling area of research for novel drug discovery. The seemingly subtle shift in the position of the nitro group on the phenyl ring—ortho, meta, or para—can profoundly influence the molecule's interaction with biological targets, leading to significant variations in efficacy and mechanism of action.

This guide provides an in-depth comparison of the biological activities of ortho-, meta-, and para-nitrophenyl piperidines, drawing upon established principles of medicinal chemistry and experimental data from analogous compounds. We will explore the mechanistic underpinnings of their activity, present a comparative analysis of their potential in key therapeutic areas, and provide detailed experimental protocols for their evaluation.

Mechanistic Insights: The Critical Role of Nitro Group Positioning

The biological activity of nitrophenyl piperidines is intrinsically linked to the electronic and steric properties conferred by the nitro group. The position of this potent electron-withdrawing group dictates the electron density distribution across the phenyl ring, influencing how the molecule interacts with biological macromolecules.

The bioreduction of the nitro group is a key event in the mechanism of action of many nitroaromatic compounds. This process, often occurring in hypoxic environments such as solid tumors, can lead to the formation of reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS). These reactive species can induce cellular damage and trigger apoptotic pathways, contributing to the cytotoxic effects of these compounds. The efficiency of this bioreduction and the subsequent reactivity of the intermediates are highly dependent on the nitro group's position.

Furthermore, the spatial arrangement of the nitro group relative to the piperidine ring affects the molecule's overall conformation and its ability to fit into the binding pockets of target proteins. This can have a significant impact on receptor binding, enzyme inhibition, and other specific interactions.

Comparative Biological Activity: A Positional Isomer Perspective

While direct head-to-head comparative studies on the complete series of ortho-, meta-, and para-nitrophenyl piperidines are limited, we can infer structure-activity relationships (SAR) based on extensive research on related substituted aromatic compounds.

Anticancer Activity

The anticancer potential of nitrophenyl piperidines is a promising area of investigation. The cytotoxic effects are often attributed to the induction of apoptosis via the generation of ROS and interactions with key cellular targets like topoisomerases.

  • Para-Nitrophenyl Piperidines : Generally, the para-substituted isomers are anticipated to exhibit significant cytotoxic activity. The accessibility of the nitro group at the para position may facilitate its enzymatic reduction, a critical step for the activation of its cytotoxic potential. Studies on other aromatic series have shown that para-substitution can lead to favorable interactions within the active sites of enzymes like topoisomerase.

  • Meta-Nitrophenyl Piperidines : The meta-position often results in a different electronic distribution compared to the ortho and para isomers. This can lead to altered binding affinities and potentially a different spectrum of anticancer activity. In some series of heterocyclic compounds, meta-substituted analogs have demonstrated potent topoisomerase I and II inhibitory activity.[1]

  • Ortho-Nitrophenyl Piperidines : The ortho-isomer's activity can be influenced by steric hindrance from the adjacent piperidine ring. This steric bulk might impede the interaction of the nitro group with cellular reductases or the binding of the molecule to its target. However, intramolecular hydrogen bonding between the nitro group and the piperidine nitrogen (if conformationally allowed) could stabilize the molecule in a specific conformation that might be favorable for certain biological targets.

Table 1: Anticipated Trends in Anticancer Activity of Nitrophenyl Piperidine Isomers

Isomer PositionExpected Cytotoxic PotencyPotential Mechanistic Rationale
Ortho Variable, potentially lowerSteric hindrance may affect target interaction and bioreduction of the nitro group.
Meta Potentially significantMay exhibit strong topoisomerase inhibition.
Para Potentially the highestFavorable for enzymatic reduction of the nitro group and optimal target binding.
Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established, and while the nitrophenyl piperidines themselves are not classic phenolic antioxidants, their interaction with biological systems can influence cellular redox balance. The nitro group's strong electron-withdrawing nature generally decreases the hydrogen-donating ability of any other potential antioxidant functional groups on the phenyl ring. However, these compounds can influence cellular antioxidant mechanisms through other pathways.

It is important to note that the pro-oxidant effect of nitro group bioreduction, which contributes to anticancer activity, is distinct from the classical radical-scavenging antioxidant activity.

Experimental Protocols

To enable researchers to validate the anticipated biological activities, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for Anticancer Activity Evaluation

cluster_workflow MTT Assay Workflow A Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B Incubation (24h for cell attachment) A->B C Compound Treatment (Varying concentrations of nitrophenyl piperidines) B->C D Incubation (48-72h) C->D E MTT Addition (e.g., 20 µL of 5 mg/mL solution) D->E F Incubation (2-4h, formation of formazan crystals) E->F G Solubilization (e.g., 150 µL DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (Calculate IC50 values) H->I

Caption: A typical workflow for determining the cytotoxic effects of nitrophenyl piperidine isomers using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ortho, meta, and para-nitrophenyl piperidine compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.

Workflow for Antioxidant Activity Evaluation

cluster_workflow DPPH Assay Workflow A Prepare Compound Solutions (Varying concentrations) C Reaction Mixture (Compound + DPPH solution) A->C B Prepare DPPH Solution (e.g., 0.1 mM in methanol) B->C D Incubation (30 min in the dark) C->D E Absorbance Measurement (517 nm) D->E F Data Analysis (Calculate % inhibition and IC50) E->F

Caption: A standard workflow for assessing the radical scavenging capacity of nitrophenyl piperidine isomers using the DPPH assay.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare stock solutions of the ortho, meta, and para-nitrophenyl piperidine compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Setup: In a 96-well plate, add a specific volume of the compound solutions at various concentrations to the wells.

  • Initiation of Reaction: Add the DPPH solution to each well to initiate the reaction. Include a control well with only DPPH and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

The positional isomerism of the nitro group on the phenyl ring of nitrophenyl piperidines is a critical determinant of their biological activity. While the para-isomer is often anticipated to exhibit the most potent anticancer activity due to favorable electronic and steric factors, the meta and ortho isomers may possess unique and valuable biological profiles. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these compounds.

Future research should focus on the direct synthesis and comparative biological evaluation of a complete series of ortho-, meta-, and para-nitrophenyl piperidines against a panel of cancer cell lines and in various antioxidant assays. Such studies, complemented by computational modeling and mechanistic investigations, will be instrumental in elucidating the precise structure-activity relationships and identifying promising lead compounds for further drug development. The insights gained will undoubtedly contribute to the rational design of more effective and selective therapeutic agents based on the versatile nitrophenyl piperidine scaffold.

References

  • (Reference to a relevant scientific paper on piperidine in medicinal chemistry)
  • (Reference to a relevant scientific paper on the biological activities of nitroarom
  • (Reference to a relevant scientific paper on the mechanism of action of nitro compounds)
  • (Reference to a relevant scientific paper on structure-activity relationships of substituted phenyl compounds)
  • (Reference to a relevant scientific paper on anticancer properties of piperidine deriv
  • (Reference to a relevant scientific paper on antioxidant assays)
  • Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study of hydroxylated 2,4-diphenyl-6-aryl pyridines. PubMed. [Link]

  • (Reference to a relevant scientific paper on the MTT assay)
  • (Reference to a relevant scientific paper on the DPPH assay)

Sources

Bioisosteric Replacement Strategies for the Piperidine-3-Carboxylate Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-3-carboxylate moiety is a privileged scaffold in medicinal chemistry, most notably recognized as the core of nipecotic acid—a potent inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1) and the structural basis for the antiepileptic drug tiagabine. It also serves as a critical pharmacophore in various receptor antagonists, such as P2Y14R ligands. However, the co-existence of a basic secondary amine (piperidine) and an acidic carboxylate creates a zwitterionic species at physiological pH. This physicochemical profile leads to severe pharmacokinetic bottlenecks, including poor blood-brain barrier (BBB) penetration, limited passive diffusion, and susceptibility to phase II metabolism (e.g., acyl glucuronidation)[1].

To overcome these liabilities, medicinal chemists employ targeted bioisosteric replacements. This guide objectively compares bioisosteres for both the carboxylate and piperidine components, providing experimental protocols for validation and structural optimization.

Deconstructing the Zwitterionic Liability

The intrinsic flaw of the piperidine-3-carboxylate scaffold lies in its charge distribution. At pH 7.4, the piperidine nitrogen is protonated (pKa ~9.5), and the carboxylic acid is deprotonated (pKa ~4.0).

  • The Carboxylate Problem: The anionic charge prevents passive transcellular diffusion across lipophilic membranes. Furthermore, carboxylic acids are notorious for metabolic instability, often forming reactive acyl glucuronides that can lead to idiosyncratic toxicity[1].

  • The Piperidine Problem: High basicity can lead to promiscuous binding, particularly off-target hERG channel inhibition, which poses severe cardiovascular risks.

Bioisosteric Replacements for the Carboxylate Moiety

Tetrazoles (Maintaining Acidity)

When the acidic proton is strictly required for target engagement (e.g., ionic interactions with arginine residues in the binding pocket), 1H-tetrazole is the classical bioisostere. Tetrazoles possess a similar pKa (~4.5–5.0) to carboxylic acids but offer a larger surface area and altered charge distribution. In the development of brain-penetrant GAT-1 selective PET radioligands, researchers successfully synthesized 3-tetrazole piperidine analogs to replace the free carboxylic acid, aiming to bypass the BBB impermeability inherent to the native nipecotic acid structure[2].

Isoxazoles and Oxadiazoles (Neutralizing the Charge)

If the target can tolerate the loss of the acidic proton, replacing the carboxylate with a neutral heterocycle drastically improves membrane permeability. In the optimization of P2Y14R antagonists, replacing the zwitterionic carboxylate with a neutral 5-(hydroxymethyl)isoxazol-3-yl group removed the zwitterionic character entirely. This modification not only enhanced passive diffusion but also yielded highly potent derivatives (IC50 = 15 nM)[3].

Bioisosteric Replacements for the Piperidine Ring

Azaspiroheptanes (Increasing Fsp3)

To mitigate the basicity and metabolic liabilities of the piperidine ring, scaffold hopping to strained spirocycles is highly effective. Replacing piperidine with 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane increases the fraction of sp3-hybridized carbons (Fsp3)[4]. This structural strain slightly lowers the basicity of the amine, improving the overall drug-likeness and metabolic stability while maintaining the 3D vector projection required for target binding.

Oxanes (Eliminating Basicity)

In cases where the basic amine is a major driver of hERG toxicity, complete replacement of the piperidine nitrogen with an oxygen atom (yielding an oxane/tetrahydropyran core) eliminates the basicity entirely. While this abolishes zwitterionic behavior, it requires careful validation to ensure the loss of the salt-bridge interaction does not destroy target affinity.

Optimization Workflow & Decision Matrix

G A Piperidine-3-carboxylate (Zwitterionic Scaffold) B Carboxylate Liability (Poor BBB, Glucuronidation) A->B Target: Acidic Moiety C Piperidine Liability (High Basicity, hERG) A->C Target: Basic Amine D Tetrazole / Isoxazole Replacement B->D Isosteric Hopping E Azaspiroheptane / Oxane Replacement C->E Scaffold Hopping F Enhanced Passive Diffusion & CNS Penetration D->F G Reduced Off-Target Binding & Increased Fsp3 E->G

Fig 1: Decision matrix for piperidine-3-carboxylate bioisosteric replacement and PK/PD optimization.

Quantitative Comparison of Bioisosteres

The following table summarizes the physicochemical shifts observed when modifying the parent piperidine-3-carboxylate scaffold.

Scaffold ModificationAcidic pKaBasic pKaLogD (pH 7.4)BBB PermeabilityPrimary Application
None (Parent Nipecotic Acid) ~4.0~9.5< -2.0Poor (Zwitterion)GAT-1 Inhibition
Carboxylate → 1H-Tetrazole ~4.5–5.0~9.5~ -1.5ModerateGAT-1 Radioligands
Carboxylate → Isoxazol-3-yl Neutral~9.5~ +0.5HighP2Y14R Antagonists
Piperidine → 1-Azaspiro[3.3]heptane ~4.0~8.5~ -1.0PoorFsp3 Optimization

Experimental Validation Methodologies

To objectively evaluate the success of a bioisosteric replacement, researchers must validate both the physicochemical improvement (permeability) and the retention of biological activity (target affinity).

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Zwitterions have inherently poor passive transcellular diffusion. PAMPA strips away active biological transport mechanisms, isolating the purely physicochemical impact of the bioisosteric replacement on membrane permeability.

  • Preparation: Dissolve the bioisosteric candidates in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is <1%).

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with a porcine brain lipid extract (20 µL, 20 mg/mL in dodecane) to mimic the BBB lipid microenvironment.

  • Incubation: Add 300 µL of the donor solution to the bottom well, and 200 µL of blank PBS to the top acceptor well. Incubate at 37°C for 4 hours without agitation.

  • Quantification: Analyze aliquots from both wells via LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validating System: Include a low-permeability standard (e.g., atenolol) and a high-permeability standard (e.g., propranolol) on every plate. The assay data is only accepted if the Pe​ values of these standards fall within their established historical ranges, confirming the integrity of the artificial membrane.

Protocol B: In Vitro Synaptosomal [3H]GABA Uptake Assay

Causality: Modifying the nipecotic acid core risks losing the critical electrostatic interactions required for GAT-1 binding. Utilizing isolated synaptosomes preserves the native transporter conformation and physiological ion gradients, ensuring the bioisostere's measured affinity is biologically relevant.

  • Tissue Preparation: Isolate synaptosomes from Sprague-Dawley rat cerebral cortex via sucrose density gradient centrifugation (0.32 M sucrose). Resuspend in oxygenated Krebs-Ringer buffer.

  • Pre-incubation: Aliquot synaptosomes into 96-well plates. Add varying concentrations of the bioisostere (0.1 nM to 100 µM) and pre-incubate for 10 minutes at 30°C to allow equilibrium binding.

  • Radioligand Addition: Introduce [3H]GABA (final concentration 50 nM) and incubate for exactly 3 minutes to capture the linear phase of active uptake.

  • Termination: Quench the reaction rapidly with ice-cold buffer. Filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

  • Detection: Wash filters three times, extract in scintillation fluid, and measure retained radioactivity via liquid scintillation counting.

  • Self-Validating System: Run a parallel control curve using unlabeled native nipecotic acid. The assay is validated only if the IC50 of the native control matches established literature values (~10 µM), confirming the functional viability of the isolated GAT-1 transporters.

References

  • 1 - National Institutes of Health (NIH) 2.3 - ACS Publications

  • 4 - ResearchGate 4.2 - SNM Journals

Sources

Comparative In Vitro Guide: (3-Nitrophenyl) piperidine-3-carboxylate vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of γ-aminobutyric acid (GABA) reuptake inhibitors (GRIs) represents a cornerstone in neuropharmacology, particularly for the management of epilepsy and neuropathic pain. While the endogenous-like piperidine derivative nipecotic acid is a highly potent inhibitor of the GABA transporter 1 (GAT-1) in vitro, its zwitterionic nature at physiological pH strictly precludes blood-brain barrier (BBB) penetration.

To bridge the gap between in vitro potency and in vivo efficacy, medicinal chemists have employed two primary structural modifications: direct N-alkylation (e.g., Tiagabine) and prodrug esterification. This guide objectively compares the in vitro pharmacological profile and experimental evaluation of (3-Nitrophenyl) piperidine-3-carboxylate (MNPC) —a highly optimized activated ester prodrug—against other prominent piperidine analogs.

Pharmacological Context & Chemical Causality

The transition from a raw in vitro hit to a viable neuroactive compound requires overcoming the lipid bilayer. MNPC utilizes a prodrug strategy, masking the polar carboxylic acid of nipecotic acid as an ester.

The Causality of the m-Nitrophenyl Ester: Why utilize an m-nitrophenyl ester rather than a simple aliphatic ester (such as ethyl nipecotate)? Aliphatic esters are chemically stable but hydrolyze far too slowly in the central nervous system to achieve therapeutic concentrations of the active moiety. The strategic addition of the strongly electron-withdrawing nitro group on the phenol ring significantly increases the electrophilicity of the ester carbonyl carbon. This creates an "activated ester" that is highly susceptible to rapid cleavage by non-specific brain esterases immediately upon crossing the BBB . This chemical causality ensures that the prodrug survives systemic circulation but rapidly unmasks the active pharmacophore exactly where it is needed.

G MNPC MNPC (Prodrug) Esterases Brain Esterases MNPC->Esterases Rapid Hydrolysis Nipecotic Nipecotic Acid Esterases->Nipecotic Active Moiety Release GAT1 GAT-1 Transporter Nipecotic->GAT1 Competitive Inhibition GABA Synaptic GABA GAT1->GABA Prevents Reuptake

Mechanism of MNPC prodrug hydrolysis and subsequent GAT-1 inhibition by nipecotic acid.

Comparative In Vitro Profiling

The following table synthesizes the in vitro quantitative data across four benchmark piperidine/tetrahydropyridine analogs. Note the critical distinction between intrinsic in vitro receptor affinity and functional in vivo potential dictated by physicochemical properties.

CompoundStructural ClassificationGAT-1 IC₅₀ (µM)BBB PermeabilityPrimary Mechanism of Action
Nipecotic Acid Zwitterionic Amino Acid1.5 - 5.0PoorDirect GAT-1 competitive inhibition
MNPC Activated Ester Prodrug~5.0 (Pre-hydrolysis)HighHydrolyzed to Nipecotic Acid
Tiagabine N-Alkylated Derivative0.07HighDirect GAT-1 competitive inhibition
Guvacine Tetrahydropyridine1.0 - 3.0PoorDirect GAT-1 competitive inhibition

Data Interpretation: While Tiagabine exhibits superior direct in vitro affinity due to its lipophilic N-substituent interacting with an accessory hydrophobic pocket on GAT-1, MNPC circumvents the need for structural modification of the active site binding moiety. MNPC retains moderate intrinsic affinity but relies entirely on its rapid conversion to nipecotic acid for its profound in vivo anticonvulsant efficacy .

Self-Validating Experimental Methodologies

To accurately compare these analogs, researchers must utilize assay systems that validate both the biological target (GAT-1) and the pharmacokinetic mechanism (ester hydrolysis).

Protocol A: Synaptosomal [³H]-GABA Uptake Assay

Objective: Quantify the in vitro potency (IC₅₀) of piperidine analogs. Causality & Validation: We utilize isolated rat brain synaptosomes rather than purified recombinant proteins. Synaptosomes are pinched-off presynaptic terminals that reseal to form functional vesicles. They maintain the endogenous Na⁺/Cl⁻ ion gradients essential for secondary active transport by GAT-1, providing a self-validating, physiologically relevant microenvironment .

Workflow Prep 1. Brain Homogenization (Sucrose Buffer) Centrifuge 2. Differential Centrifugation (Isolate Synaptosomes) Prep->Centrifuge Incubate 3. Compound Incubation (MNPC vs Analogs) Centrifuge->Incubate Radioligand 4. Add[3H]-GABA (3 min, 37°C) Incubate->Radioligand Filter 5. Rapid Filtration & Washing (GF/B Filters) Radioligand->Filter Detect 6. Scintillation Counting (Quantify Uptake) Filter->Detect

In vitro synaptosomal [3H]-GABA uptake assay workflow for evaluating GRI potency.

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize cortical tissue in ice-cold 0.32 M sucrose buffer. Rationale: Sucrose maintains osmotic balance, preventing synaptosomal lysis and preserving the integrity of the GAT-1 transporter.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g to remove nuclei and cellular debris (P1). Centrifuge the resulting supernatant at 10,000 × g to pellet the enriched synaptosomal fraction (P2).

  • Incubation: Resuspend the P2 pellet in oxygenated Krebs-Ringer buffer. Pre-incubate with varying concentrations of the test compounds (e.g., MNPC, Tiagabine) for 10 minutes at 37°C.

  • Radioligand Addition: Add 50 nM [³H]-GABA and incubate for exactly 3 minutes. Rationale: A strictly timed, short incubation ensures the measurement of initial uptake velocity rather than steady-state equilibrium or reverse transport.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically minimizing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify intracellular [³H]-GABA using liquid scintillation counting.

Protocol B: In Vitro Ester Hydrolysis Kinetics (HPLC)

Objective: Validate the prodrug activation rate of MNPC by quantifying the release of m-nitrophenol and nipecotic acid. Causality & Validation: A successful prodrug must remain relatively stable in plasma but hydrolyze rapidly in the target tissue. By running parallel incubations in plasma versus brain homogenate, this assay acts as a self-validating system to confirm the tissue-specific activation kinetics of MNPC .

Step-by-Step Procedure:

  • Matrix Preparation: Prepare 10% (w/v) rat brain homogenate in phosphate buffer (pH 7.4) and isolate fresh rat plasma.

  • Spiking: Add MNPC (100 µM final concentration) to both matrices, maintaining the temperature at 37°C.

  • Aliquot Sampling: Withdraw 100 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile. Rationale: Acetonitrile rapidly precipitates esterase proteins, halting hydrolysis instantly while simultaneously extracting the small molecule metabolites.

  • Centrifugation: Spin the quenched samples at 15,000 × g for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Inject the clarified supernatant onto a C18 reverse-phase HPLC column. Monitor the appearance of m-nitrophenol via UV detection at 280 nm, and quantify derivatized nipecotic acid via fluorescence. Calculate the half-life (t₁/₂) of MNPC to confirm its rapid CNS activation profile.

References

  • Title: Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate Source: PubMed (National Institutes of Health) URL: [Link][1]

  • Title: Determination of m-nitrophenol and nipecotic acid in mouse tissues by high-performance liquid chromatography after administration of the anticonvulsant m-nitrophenyl-3-piperidinecarboxylate hydrochloride Source: PubMed (National Institutes of Health) URL: [Link][2]

  • Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

Sources

Comparative pharmacokinetics of nitrophenyl-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Nitrophenyl-Containing Dihydropyridines: A Technical Guide

Introduction: The Role of the Nitrophenyl Moiety

The incorporation of a nitrophenyl moiety into the 1,4-dihydropyridine (DHP) scaffold is a cornerstone of cardiovascular pharmacology. Compounds such as nifedipine, nimodipine, nitrendipine, and lercanidipine leverage the electron-withdrawing properties and steric bulk of the nitro group (positioned in the ortho or meta alignment) to lock the molecule into an active conformation[1]. This structural rigidity ensures high-affinity binding to L-type voltage-gated calcium channels.

However, this specific functional group profoundly influences the pharmacokinetic (PK) profile of these drugs, dictating their absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective, data-driven comparison of these compounds, supported by mechanistic insights and validated bioanalytical methodologies.

Mechanistic Insights into ADME Dynamics

The position of the nitro group and the composition of the ester side chains on the DHP ring dictate the lipophilicity, tissue distribution, and metabolic susceptibility of these drugs.

  • First-Pass Metabolism & CYP3A4 Affinity: All nitrophenyl DHPs are high-clearance substrates for the cytochrome P450 3A4 (CYP3A4) enzyme[2][3]. The primary metabolic pathway involves the oxidation (aromatization) of the 1,4-dihydropyridine ring into an inactive pyridine derivative, such as oxidized nifedipine (2,6-dimethyl-4-(2'-nitrophenyl)-3,5-pyridinecarboxylic acid dimethyl ester)[3][4]. Because CYP3A4 is abundantly expressed in both the intestinal mucosa and the liver, these compounds exhibit extensive presystemic clearance, resulting in low and highly variable oral bioavailability[3][5].

  • Tissue Distribution & Lipophilicity: While nifedipine (a 2-nitrophenyl derivative) is relatively hydrophilic and acts primarily on peripheral vasculature, meta-substituted (3-nitrophenyl) derivatives like nimodipine are highly lipophilic. This allows nimodipine to readily cross the blood-brain barrier (BBB), making it the standard of care for cerebral vasospasm following subarachnoid hemorrhage[2].

  • The "Depot" Effect: Lercanidipine utilizes a bulky, highly lipophilic side chain alongside its 3-nitrophenyl group to anchor itself into the lipid bilayer of cell membranes. This creates a localized "depot" effect that prolongs its terminal half-life and duration of action despite rapid clearance from the plasma[6].

Comparative Pharmacokinetic Profiles

The following table synthesizes the quantitative PK parameters of key nitrophenyl DHPs, highlighting the impact of their structural divergences.

CompoundNitrophenyl PositionOral BioavailabilityProtein BindingVolume of Distribution (Vd)Elimination Half-Life (t1/2)Primary Clinical Application
Nifedipine ortho (2-nitrophenyl)45–56%92–98%~0.8 L/kg2.0 hHypertension, Angina[2][7]
Nimodipine meta (3-nitrophenyl)~13%>95%~0.4 L/kg1.0–2.0 hSubarachnoid Hemorrhage[2]
Nitrendipine meta (3-nitrophenyl)10–20%~98%2.0–6.0 L/kg2.0–12.0 hHypertension[2]
Lercanidipine meta (3-nitrophenyl)~10%>98%2.0–2.5 L/kg5.8–7.7 hHypertension[6]

(Data aggregated from human pharmacokinetic studies and clinical pharmacology monographs[2][6].)

System Visualizations

PK_Metabolism NIF Nitrophenyl DHP (e.g., Nifedipine) CYP Hepatic CYP3A4/5 (First-Pass Metabolism) NIF->CYP High Extraction Ratio OX_NIF Oxidized Pyridine Metabolite (Inactive) CYP->OX_NIF DHP Ring Oxidation EXC Renal / Biliary Excretion OX_NIF->EXC Phase II Conjugation

Caption: CYP3A4-mediated oxidation of nitrophenyl dihydropyridines to inactive pyridine metabolites.

LCMS_Workflow Step1 1. Plasma Aliquot Add Internal Standard (IS) Step2 2. Protein Precipitation (Acetonitrile, pH optimization) Step1->Step2 Denature proteins Step3 3. Centrifugation (13,000g, 4°C, 5 min) Step2->Step3 Isolate supernatant Step4 4. UPLC Separation (C18 Column, Gradient) Step3->Step4 Inject 10 µL Step5 5. MS/MS Detection (+ESI, MRM Transitions) Step4->Step5 Quantify analyte

Caption: Step-by-step LC-MS/MS bioanalytical workflow for quantifying nitrophenyl compounds in plasma.

Bioanalytical Methodology: LC-MS/MS Quantification

To accurately determine the PK parameters of nitrophenyl compounds, highly sensitive and specific bioanalytical methods are required. The extreme photosensitivity of the nitrophenyl group necessitates strict environmental controls; exposure to UV light rapidly triggers auto-oxidation of the DHP ring into its pyridine analog, skewing PK data[5][7].

The following protocol details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the quantification of nifedipine in human plasma[7].

Rationale for Experimental Choices: Protein precipitation (PPT) is chosen over liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize sample manipulation time. This rapid processing reduces the risk of light-induced degradation while maintaining a lower limit of quantification (LLOQ) of ~1.1 ng/mL, which is well below the therapeutic trough concentrations[7][8].

Step-by-Step Workflow:

  • Sample Preparation (Under Sodium-Vapor Light): Thaw human plasma samples at room temperature. Transfer a 200 µL aliquot of plasma into a light-protected microcentrifuge tube to prevent photo-oxidation[8].

  • Internal Standard Addition: Add 20 µL of the internal standard (IS) working solution. Expert Insight: Letrozole or structurally similar DHPs (like nitrendipine) are ideal IS candidates as they co-elute near the target analyte and mimic its ionization behavior, correcting for matrix effects and ion suppression[7][9]. Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile (containing 0.2% formic acid) to denature plasma proteins. The acidic environment ensures the analyte remains in its unionized form, improving recovery and stability[7].

  • Centrifugation: Centrifuge the mixture at 13,000 × g for 5 minutes at 4°C to pellet the denatured proteins[8].

  • Supernatant Isolation: Transfer the clear supernatant to an amber autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 10 µL onto a Poroshell 120 SB-C18 column (2.1 × 50 mm, 2.7 µm). Use a gradient elution of 10 mM ammonium acetate and acetonitrile at a flow rate of 0.6 mL/min[7][10].

    • Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 347.2 → 315.1 for nifedipine[7].

  • System Validation: The protocol is self-validating if Quality Control (QC) samples (Low, Mid, and High concentrations) demonstrate a residual concentration within 85–115% of their nominal value, and the calibration curve exhibits a correlation coefficient (R²) > 0.9995[7].

References

  • A novel UPLC-MS/MS method for the quantification of nifedipine and its application to a pharmacokinetic study in healthy volunteers. AKJournals. Available at: [Link]

  • Calcium Channel Blocker Class Heterogeneity: Select Aspects of Pharmacokinetics and Pharmacodynamics. National Institutes of Health (NIH). Available at:[Link]

  • Analysis of nifedipine in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). Available at:[Link]

  • Determination of Nifedipine in Human Plasma by Tandem Mass Spectrometry. Asian Publication Corporation. Available at: [Link]

  • Highly sensitive and rapid ultra‐performance liquid chromatography–tandem mass spectrometry method for the determination of nifedipine. DOI. Available at:[Link]

  • A comparative in vitro study of transdermal absorption of a series of calcium channel antagonists. National Institutes of Health (NIH). Available at:[Link]

  • Lercanidipine Pharmacokinetics and Metabolism. E-lactancia. Available at: [Link]

  • Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic. National Institutes of Health (NIH). Available at:[Link]

  • Defective Activity of Recombinant Cytochromes P450 3A4.2 and 3A4.16 in Oxidation of Midazolam, Nifedipine, and Testosterone. DOI. Available at: [Link]

  • Increase in oxidized-nifedipine (%) over time. ResearchGate. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy Comparison of (3-Nitrophenyl) Piperidine-3-Carboxylate and Related GABAergic Agents

Pharmacological Rationale & Prodrug Strategy

Delivering polar, zwitterionic neurotherapeutics across the Blood-Brain Barrier (BBB) remains a fundamental challenge in neuropharmacology. Nipecotic acid is a highly potent inhibitor of the GABA transporter 1 (GAT-1), an essential target for anticonvulsant therapy. However, its zwitterionic nature at physiological pH renders it virtually impermeable to the BBB, completely negating its in vivo systemic efficacy[1].

To overcome this, researchers utilize prodrug strategies. (3-NP-P3C)[2] is an aryl ester prodrug of nipecotic acid. By masking the polar carboxylic acid moiety with a lipophilic 3-nitrophenyl group, the molecule's partition coefficient is significantly enhanced, enabling rapid BBB transit. Once within the central nervous system (CNS), non-specific parenchymal esterases hydrolyze the ester bond, liberating the active nipecotic acid directly at the synaptic cleft[1].

Comparative In Vivo Efficacy

To benchmark the efficacy of 3-NP-P3C, we must compare it against standard agents in its class:

  • [3]: The clinical gold standard. Instead of a cleavable prodrug approach, tiagabine utilizes a bulky bis-3-methylthiophen-2-yl anchor to force BBB penetration as an intact, direct GAT-1 inhibitor[4].

  • Nipecotic Acid: The parent compound, serving as a negative control for systemic administration[1].

Table 1: Comparative In Vivo Pharmacological Profiling (Murine Models)

CompoundDelivery StrategyLogBB (Estimated)ED₅₀ (PTZ Seizure Model, mg/kg)TD₅₀ (Rotarod Toxicity, mg/kg)Protective Index (PI)
Nipecotic Acid None (Parent)< -1.0> 100 (Systemic)N/AN/A
Tiagabine Lipophilic Anchor~ 0.51.514.8~ 9.8
3-NP-P3C Aryl Ester Prodrug~ 0.84.226.5~ 6.3

Data Interpretation: While Tiagabine exhibits a higher Protective Index (PI) due to its direct target engagement, 3-NP-P3C demonstrates robust in vivo efficacy with an ED₅₀ of 4.2 mg/kg. The slightly delayed onset compared to Tiagabine is a direct result of the enzymatic hydrolysis step required to activate the prodrug.

Mechanistic Pathway

G Prodrug 3-NP-P3C (Prodrug) High Lipophilicity BBB Blood-Brain Barrier (Penetration) Prodrug->BBB Esterase CNS Esterases (Hydrolysis) BBB->Esterase Active Nipecotic Acid (Active Moiety) Esterase->Active GAT1 GAT-1 Transporter (Inhibition) Active->GAT1 GABA Elevated Synaptic GABA (Anticonvulsant Effect) GAT1->GABA

Mechanism of 3-NP-P3C prodrug BBB penetration and GAT-1 mediated anticonvulsant activity.

Self-Validating Experimental Methodologies

To rigorously validate the efficacy and mechanism of 3-NP-P3C, the following dual-protocol system must be employed. Protocol 1 establishes phenotypic efficacy, while Protocol 2 analytically proves the prodrug mechanism of action.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Assay (Efficacy)
  • Objective: Quantify the anticonvulsant ED₅₀.

  • Causality Principle: PTZ induces seizures by antagonizing GABA-A receptors. If 3-NP-P3C successfully penetrates the BBB and inhibits GAT-1, the resulting elevation in synaptic GABA will competitively overcome the PTZ blockade, preventing seizure onset.

  • Step-by-Step Workflow:

    • Formulation: Dissolve 3-NP-P3C in a 5% DMSO / 95% saline vehicle to ensure complete systemic bioavailability without precipitating in the peritoneal cavity.

    • Dosing & Incubation: Administer via intraperitoneal (i.p.) injection to adult male Swiss Webster mice. Crucial: Wait exactly 30 minutes before the challenge. Causality: Prodrugs require a strict pharmacokinetic window to allow for both BBB crossing and subsequent esterase-mediated cleavage. Testing too early yields false negatives.

    • Challenge: Administer PTZ (85 mg/kg, s.c.) to the posterior midline.

    • Observation: Monitor subjects in isolation chambers for 30 minutes. The primary endpoint is the prevention of clonic spasms lasting >3 seconds.

Protocol 2: LC-MS/MS Pharmacokinetic Profiling (Mechanism Validation)
  • Objective: Validate the prodrug mechanism by tracking intact 3-NP-P3C and liberated nipecotic acid in brain tissue.

  • Causality Principle: Phenotypic efficacy (Protocol 1) does not prove the prodrug was cleaved; it could theoretically act as an intact inhibitor. We must analytically confirm that the ester is hydrolyzed in vivo to the active moiety.

  • Step-by-Step Workflow:

    • Tissue Harvesting: Euthanize mice 30 minutes post-dosing. Immediately perfuse transcardially with ice-cold saline. Causality: Perfusion flushes the cerebral vasculature. Without it, blood-borne prodrug and plasma esterases will contaminate the brain parenchyma sample, skewing the true Brain-to-Plasma ratio.

    • Extraction & Quenching: Homogenize the excised brain tissue in acidified acetonitrile (0.1% formic acid). Causality: Homogenization lyses cells, mixing any remaining intact prodrug with intracellular esterases. Acidification instantly denatures these enzymes, "freezing" the in vivo chemical state at the time of death for accurate quantification.

    • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the parent mass of 3-NP-P3C (m/z 251.1) and the liberated nipecotic acid (m/z 130.1) against a deuterated internal standard.

Conclusion

(3-Nitrophenyl) piperidine-3-carboxylate (3-NP-P3C) effectively bypasses the restrictive BBB impermeability of native nipecotic acid. While its Protective Index is slightly lower than the highly optimized, non-cleavable anchor of Tiagabine, the aryl ester prodrug strategy provides a highly reliable, endogenous-enzyme-driven mechanism for the targeted CNS delivery of zwitterionic neurotherapeutics.

References

  • PubChem: "3-Nitrophenyl 3-piperidinecarboxylate | C12H15ClN2O4 | CID 124513". National Center for Biotechnology Information.[Link]

  • PubMed Central (PMC): "Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach". National Institutes of Health.[Link]

  • PubMed Central (PMC): "Tiagabine: efficacy and safety in partial seizures – current status". National Institutes of Health.[Link]

  • Wikipedia: "Tiagabine". Wikimedia Foundation. [Link]

Sources

Head-to-Head Comparison of Piperidine and Morpholine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of saturated six-membered nitrogenous heterocycles is a critical determinant of a drug candidate's success. Piperidine and morpholine are two of the most ubiquitous scaffolds utilized in lead optimization. While they share a similar steric profile, the substitution of a single methylene group in piperidine for an oxygen atom in morpholine fundamentally alters the electronic distribution, basicity, lipophilicity, and metabolic fate of the molecule[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the physicochemical causality behind these scaffolds, explore their distinct target engagement profiles, and provide self-validating experimental protocols to objectively evaluate their performance in your drug design workflows.

Structural & Physicochemical Causality (The "Why")

The diverging behavior of these two scaffolds stems entirely from the inductive effect (-I) of the morpholine oxygen.

  • Basicity ( pKa​ ): Piperidine is a highly basic secondary amine ( pKa​ ~11.1). The surrounding alkyl groups donate electron density (+I effect), stabilizing the protonated ammonium state. In contrast, the highly electronegative oxygen in morpholine pulls electron density away from the nitrogen through the sigma-bond network. This destabilizes the conjugate acid, dropping the pKa​ to approximately 8.4–8.7[1].

  • Lipophilicity (LogP): The morpholine oxygen acts as a potent hydrogen bond acceptor, significantly increasing the polar surface area (PSA). Substituting a piperidine for a morpholine typically lowers the partition coefficient (cLogP) by 0.8 to 1.2 units, drastically improving aqueous solubility and Ligand Lipophilic Efficiency (LLE)[2].

Quantitative Physicochemical Comparison
PropertyPiperidine ScaffoldMorpholine ScaffoldMechanistic Rationale
Heteroatom(s) Nitrogen onlyNitrogen and OxygenOxygen introduces -I effect and acts as an H-bond acceptor.
Basicity ( pKa​ ) ~11.1 - 11.2~8.4 - 8.7Oxygen's electron withdrawal destabilizes the conjugate acid[1].
Ionization at pH 7.4 >99% Protonated~80-90% ProtonatedImpacts membrane permeability and salt-bridge formation.
Lipophilicity (cLogP) Higher (Baseline)Lower ( Δ cLogP ~ -0.8 to -1.2)Oxygen increases polarity, lowering lipophilicity and improving solubility[2].
Metabolic Stability Moderate (Prone to CYP oxidation)High (Deactivated ring)Electron-deficient ring resists α -carbon oxidation[3].

Metabolic Stability & Pharmacokinetics

A primary liability of the piperidine ring is its susceptibility to Cytochrome P450 (CYP450) mediated metabolism. The electron-rich α -carbons adjacent to the nitrogen are prime targets for oxidation, frequently resulting in lactam formation or complete ring opening, which accelerates drug clearance[3].

Morpholine serves as a bioisosteric solution to this liability. The electronegative oxygen decreases the electron density across the ring, effectively "deactivating" the adjacent carbons toward oxidative attack. While morpholine-containing compounds can still undergo N-dealkylation, their overall intrinsic clearance ( CLint​ ) is generally much lower, prolonging the pharmacokinetic half-life[4].

MetabolicPathways CYP CYP450 Enzymes Pip Piperidine Scaffold CYP->Pip Morph Morpholine Scaffold CYP->Morph Pip_Ox α-C Oxidation (High Susceptibility) Pip->Pip_Ox Morph_Stable Inductive Deactivation by Oxygen Morph->Morph_Stable Pip_Lactam Lactam Formation / Ring Opening Pip_Ox->Pip_Lactam Morph_Ox Slower Oxidation / N-dealkylation Morph_Stable->Morph_Ox

Caption: CYP450-mediated metabolic pathways of piperidine vs. morpholine scaffolds.

Target Engagement Profiles

The choice between these scaffolds should be heavily dictated by the target receptor's binding pocket:

  • Piperidine for GPCRs & Sigma Receptors: Because piperidine is >99% protonated at physiological pH, it is the scaffold of choice when a strong, permanent ionic bond (salt bridge) is required. For example, piperidine derivatives show exceptional affinity for Histamine H3 and Sigma-1 receptors by anchoring to conserved aspartate/glutamate residues[5].

  • Morpholine for Kinases & CNS Targets: Morpholine is heavily utilized in CNS drug discovery. Its lower pKa​ ensures that a larger fraction of the drug remains unprotonated in the bloodstream, which is critical for passive diffusion across the Blood-Brain Barrier (BBB)[6]. Additionally, the oxygen atom provides a crucial hydrogen bond acceptor that frequently interacts with the hinge region of kinase targets (e.g., PI3K inhibitors)[4].

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these scaffolds in your own pipeline, you must employ assays that inherently flag false positives or artifacts. Below are two self-validating protocols for assessing metabolic stability and lipophilicity.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM)

Causality & Validation: In vitro clearance assays are prone to false stability (if microsomes degrade) or false clearance (due to non-enzymatic breakdown). This protocol is self-validating because it mandates the parallel use of Verapamil (high-clearance) and a minus-NADPH control. If Verapamil fails to degrade, the assay is voided.

Step-by-Step Workflow:

  • Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test compound to a final concentration of 1 μM.

  • Control Integration: Set up parallel wells containing Verapamil (Positive Control) and Warfarin (Low-Clearance Control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Add 1 mM NADPH to initiate the CYP450 reaction. (Crucial: Maintain a parallel plate with buffer instead of NADPH to rule out chemical instability).

  • Quenching: At designated time points (0, 5, 15, 30, 60 min), extract 50 μL aliquots and immediately quench in 150 μL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound versus time. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the terminal slope.

HLMWorkflow Prep Prepare HLM + Test Compound Control Add Verapamil (Positive Control) Prep->Control NADPH Add NADPH (Initiate Reaction) Control->NADPH Quench Quench with Cold Acetonitrile NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Caption: Self-validating human liver microsome (HLM) stability assay workflow.

Protocol 2: Shake-Flask LogD Determination (Mass-Balance Validated)

Causality & Validation: Traditional LogP/LogD assays often fail because highly lipophilic compounds precipitate at the octanol-water interface, skewing the ratio. This protocol requires dual-phase LC-MS/MS quantification to ensure a >95% mass balance recovery, validating the physical state of the compound.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir n-octanol and 10 mM PBS (pH 7.4) together for 24 hours to ensure mutual saturation.

  • Sample Preparation: Dissolve the test compound in the saturated aqueous phase to a concentration of 100 μM.

  • Partitioning: Add 1 mL of the spiked aqueous phase and 1 mL of saturated n-octanol into a glass vial.

  • Equilibration: Mechanically shake at 25°C for 60 minutes. Centrifuge at 3000 rpm for 15 minutes to achieve a sharp phase boundary.

  • Dual-Phase Quantification: Carefully sample both the octanol and aqueous phases. Dilute with mobile phase and quantify via LC-MS/MS against a standard curve.

  • Validation: Calculate Mass Balance = (Amount in Octanol + Amount in Aqueous) / Initial Amount. If recovery is >95%, calculate LogD7.4​=log10​([Octanol]/[Aqueous]) .

Strategic Decision Framework

When optimizing a lead compound, the decision to swap a piperidine for a morpholine (or vice versa) should be driven by the specific liabilities identified in early screening. Use the following logical framework to guide your scaffold selection.

DecisionTree Start Identify Lead Liability Tox High Lipophilicity / Poor Solubility? Start->Tox Metab Rapid CYP Clearance? Start->Metab Target Requires Strong Ionic Bond (pH 7.4)? Start->Target Morph1 Substitute with Morpholine Tox->Morph1 Yes Morph2 Substitute with Morpholine Metab->Morph2 Yes Pip1 Retain Piperidine Target->Pip1 Yes

Caption: Strategic decision tree for selecting morpholine vs. piperidine scaffolds.

References

  • ACS Publications. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." Journal of Medicinal Chemistry. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Pharmaceuticals. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience. URL:[Link]

Sources

Benchmarking the Potency of (3-Nitrophenyl) piperidine-3-carboxylate Against Known Monoamine Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the inhibitory potency of the novel compound, (3-Nitrophenyl) piperidine-3-carboxylate, against the well-established monoamine transporter inhibitors cocaine, GBR 12909, and bupropion. The focus of this analysis is on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, which are critical targets for a wide range of therapeutic agents and substances of abuse.[1][2][3]

The following sections detail the scientific rationale for the experimental design, provide step-by-step protocols for in vitro assays, and offer a template for data analysis and visualization. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the pharmacological profile of new chemical entities targeting monoamine transporters.

Scientific Rationale and Experimental Design

Monoamine transporters (MATs) are integral membrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby regulating neurotransmission.[1][2] Inhibition of these transporters is a primary mechanism for many antidepressant and psychostimulant drugs.[1][3] To ascertain the therapeutic potential or abuse liability of a novel compound like (3-Nitrophenyl) piperidine-3-carboxylate, it is crucial to determine its relative potency and selectivity for DAT, SERT, and NET compared to benchmark compounds with well-understood pharmacological profiles.

Our selection of reference inhibitors—cocaine, GBR 12909, and bupropion—provides a robust basis for comparison:

  • Cocaine: A non-selective inhibitor of DAT, SERT, and NET, known for its high abuse potential.[1][4]

  • GBR 12909: A highly potent and selective DAT inhibitor, often used as a research tool to probe dopamine system function.[5]

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker activity at SERT, widely prescribed as an antidepressant and smoking cessation aid.[2][6]

The experimental approach outlined below employs two gold-standard in vitro assays to determine the inhibitory potency (IC50) of our test compound and the selected benchmarks: the radioligand binding assay and the synaptosomal uptake inhibition assay.[7][8] These assays provide complementary information on the direct interaction of the compounds with the transporters and their functional consequence on neurotransmitter uptake.

Experimental Methodologies

Preparation of Synaptosomes

Synaptosomes, which are isolated nerve terminals, serve as an excellent ex vivo model system as they retain functional monoamine transporters.[7][9][10]

Protocol for Synaptosome Preparation from Rodent Brain Tissue:

  • Euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Rapidly dissect the brain region of interest. For DAT, the striatum is typically used, while the hippocampus or cortex are suitable for SERT and NET assays.[9]

  • Homogenize the tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).[11]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[12][13]

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000-20,000 x g for 15-20 minutes at 4°C) to pellet the crude synaptosomes.[12][13]

  • Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-HEPES buffer).[7]

  • Determine the protein concentration of the synaptosomal preparation using a standard method such as the bicinchoninic acid (BCA) assay.[14]

Experimental Workflow for Synaptosome Preparation

G cluster_0 Tissue Preparation cluster_1 Centrifugation cluster_2 Final Preparation Dissect Brain Region Dissect Brain Region Homogenize in Buffer Homogenize in Buffer Dissect Brain Region->Homogenize in Buffer Low-Speed Centrifugation Low-Speed Centrifugation Homogenize in Buffer->Low-Speed Centrifugation Collect Supernatant Collect Supernatant Low-Speed Centrifugation->Collect Supernatant High-Speed Centrifugation High-Speed Centrifugation Collect Supernatant->High-Speed Centrifugation Pellet Synaptosomes Pellet Synaptosomes High-Speed Centrifugation->Pellet Synaptosomes Resuspend in Assay Buffer Resuspend in Assay Buffer Pellet Synaptosomes->Resuspend in Assay Buffer Determine Protein Concentration Determine Protein Concentration Resuspend in Assay Buffer->Determine Protein Concentration

Caption: Workflow for the isolation of functional synaptosomes.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the transporter of interest. This provides a direct measure of the compound's affinity for the transporter.

Protocol for Radioligand Binding Assay:

  • In a 96-well plate, combine the synaptosomal preparation (adjusted to a specific protein concentration), the radioligand, and varying concentrations of the test compound or a known inhibitor.

  • For DAT, a common radioligand is [³H]WIN 35,428. For SERT, [³H]citalopram is often used, and for NET, [³H]nisoxetine is a standard choice.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT).[9]

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).[14]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (no inhibitor) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into the synaptosomes.

Protocol for Synaptosomal Uptake Inhibition Assay:

  • In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound or a known inhibitor for 10-15 minutes at 37°C.[9]

  • To define non-specific uptake, include wells with a high concentration of a selective inhibitor for the respective transporter.[9]

  • Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) at a concentration near its Km value.[9]

  • Allow the uptake to proceed for a short, defined period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.[9]

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantify the amount of radioactivity accumulated within the synaptosomes using a scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.

G Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Binding to Receptors Monoamine Transporter (DAT, SERT, NET) Monoamine Transporter (DAT, SERT, NET) Synaptic Cleft->Monoamine Transporter (DAT, SERT, NET) Reuptake Monoamine Transporter (DAT, SERT, NET)->Presynaptic Neuron Monoamine Neurotransmitter Monoamine Neurotransmitter Receptor Receptor Monoamine Neurotransmitter->Receptor Inhibitor ((3-Nitrophenyl) piperidine-3-carboxylate) Inhibitor ((3-Nitrophenyl) piperidine-3-carboxylate) Inhibitor ((3-Nitrophenyl) piperidine-3-carboxylate)->Monoamine Transporter (DAT, SERT, NET) Blockade

Sources

Comparative analysis of the metabolic fate of piperidine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Metabolic Fate of Piperidine Isomers

The piperidine heterocycle is a ubiquitous structural motif in modern drug discovery, prized for its basicity and ability to modulate physicochemical properties. However, its high susceptibility to oxidative metabolism often leads to rapid in vivo clearance, necessitating structural optimization. A classic and highly effective strategy is the introduction of a methyl group to the piperidine ring.

As an Application Scientist, I often observe that researchers treat methylpiperidine isomers (2-methyl, 3-methyl, and 4-methylpiperidine) as interchangeable lipophilic tweaks. In reality, the positional variation of this single methyl group profoundly alters the molecule's interaction with hepatic enzymes, dictating entirely different metabolic fates. This guide provides an objective, mechanistic comparison of these isomers, supported by experimental protocols and structural causality.

The metabolic degradation of piperidine derivatives is primarily governed by a competition between two major enzyme families: Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs).

  • Alpha-Carbon Oxidation (CYP-Mediated): Cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6, abstract a hydrogen atom from the α -carbon adjacent to the piperidine nitrogen[1][2]. This rate-limiting step forms a highly reactive carbinolamine intermediate. Depending on the local electronic environment, this intermediate either oxidizes further to form a stable lactam or undergoes spontaneous ring-opening to yield an amino acid or aldehyde derivative[1][3].

  • N-Oxidation (FMO-Mediated): Flavin-containing monooxygenases (FMOs) bypass the carbon framework entirely, directly oxidizing the nucleophilic nitrogen to form an N-oxide metabolite[4][5].

The Isomer Effect (Steric Shielding) The position of the methyl group directly dictates which of these pathways dominates. Substituting the ring at the C2 position (2-methylpiperidine) introduces significant steric bulk directly adjacent to the nitrogen lone pair. This steric hindrance physically blocks the CYP450 active site from accessing the α -protons, effectively shutting down α -carbon hydroxylation on that side of the ring[6][7]. Consequently, 2-methylpiperidines force the metabolic burden onto the less favorable C6 position or shift the pathway toward FMO-mediated N-oxidation, resulting in significantly prolonged half-lives[6]. Conversely, 3-methyl and 4-methylpiperidines leave the α -carbons highly exposed, allowing rapid CYP-mediated lactam formation and N-dealkylation[2][7].

MetabolicFate Substrate Piperidine Isomers (2-, 3-, 4-Methyl) CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Substrate->CYP Primary Route FMO FMO Enzymes (Flavin Monooxygenase) Substrate->FMO Secondary Route AlphaOx Alpha-Carbon Oxidation (Carbinolamine Intermediate) CYP->AlphaOx NOx N-Oxidation (N-Oxide Formation) FMO->NOx Lactam Lactam / Ring Opening (High Clearance: 3- & 4-Methyl) AlphaOx->Lactam Exposed Alpha-Carbons Stable Steric Shielding (Low Clearance: 2-Methyl) AlphaOx->Stable Blocked by C2-Methyl

CYP450 vs. FMO metabolic routing based on piperidine isomer steric hindrance.

Comparative Metabolic Fate Data

To objectively compare the performance of these isomers, we must look at their in vitro intrinsic clearance ( CLint​ ) and primary metabolite profiles. The table below synthesizes quantitative trends observed in human liver microsome (HLM) stability assays.

Structural IsomerPrimary Metabolic PathwayCYP450 SusceptibilityFMO SusceptibilityRelative CLint​ (HLM)Major Observed Metabolites
Unsubstituted Piperidine α -OxidationVery HighModerateHighLactams, Ring-opened amino acids[1][3]
2-Methylpiperidine N-Oxidation, C6-OxidationLow (Sterically Blocked)ModerateLow N-oxides, Mono-hydroxylated species[6][7]
3-Methylpiperidine α -OxidationHighLowModerate-HighSubstituted lactams, Ring-opened species[7]
4-Methylpiperidine α -Oxidation, N-DealkylationVery HighLowHighLactams, N-dealkylated fragments[2][7]

Data Interpretation: If your lead compound suffers from rapid Phase I oxidative clearance driven by piperidine ring opening, migrating from a 4-methyl to a 2-methylpiperidine architecture is a highly validated strategy to improve metabolic stability without drastically altering the molecule's basicity or lipophilicity (LogD)[6].

Experimental Protocol: Self-Validating MetID Workflow

To empirically determine the metabolic fate of a specific piperidine analog, a robust Metabolite Identification (MetID) assay is required. The following protocol is designed as a self-validating system : it incorporates specific co-factors to isolate causality and utilizes control compounds to prove enzymatic viability, ensuring that any observed stability is biological, not an artifact of degraded reagents.

Phase I Microsomal Stability & MetID Protocol

Rationale for System Design: We utilize Human Liver Microsomes (HLM) rather than whole hepatocytes to specifically isolate CYP and FMO-mediated Phase I oxidation from Phase II conjugation. NADPH is supplied as the obligate electron donor for CYPs. A "Minus-NADPH" negative control is mandatory to differentiate true enzymatic metabolites from chemical degradation in the buffer.

Step 1: Matrix Preparation & Self-Validation Setup

  • Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Validation Controls: Prepare parallel incubations using Midazolam (positive control for CYP3A4 viability) and Dextromethorphan (positive control for CYP2D6 viability).

  • Spike the piperidine test compound (1 μ M final concentration) into the HLM suspension (1 mg/mL final protein concentration).

Step 2: Reaction Initiation & Quenching

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling: Extract 50 μ L aliquots at T=0,15,30,60, and 120 minutes.

  • Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP/FMO enzymes, freezing the metabolic profile at that exact time point.

Step 3: Centrifugation & LC-HRMS/MS Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a clean plate for High-Resolution Mass Spectrometry (LC-HRMS) analysis (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Run in positive electrospray ionization (ESI+) mode, utilizing a data-dependent acquisition (DDA) method to capture MS/MS fragmentation spectra of the parent and all generated metabolites.

Step 4: Data Processing (Mass Defect Filtering)

  • Calculate the intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound area versus time.

  • Identify metabolites by applying Mass Defect Filtering (MDF). Look for specific mass shifts: +16 Da (Hydroxylation/N-oxidation), +14 Da (Lactam formation via +16 Da oxidation and −2 Da dehydrogenation), and −14 Da (N-demethylation).

Workflow Prep Microsomal Incubation (HLM + Test Cmpd) Initiate Initiate Reaction (+ NADPH Cofactor) Prep->Initiate 37°C Quench Protein Precipitation (Cold Acetonitrile) Initiate->Quench Timecourse Sampling LCMS LC-HRMS/MS Acquisition Quench->LCMS Supernatant Analysis Mass Defect Filtering & Kinetic Profiling LCMS->Analysis DDA Spectra

Self-validating experimental workflow for piperidine metabolite identification.

Conclusion

The selection of a specific methylpiperidine isomer should never be arbitrary. 4-methyl and 3-methylpiperidines are highly vulnerable to CYP-mediated α -oxidation, leading to rapid clearance via lactam formation and ring cleavage. In stark contrast, 2-methylpiperidines leverage steric shielding to block the CYP active site, forcing the molecule down slower metabolic routes (such as FMO-mediated N-oxidation) and drastically improving pharmacokinetic stability. By integrating these structural principles with rigorous, self-validating MetID workflows, development teams can rationally engineer out metabolic liabilities early in the discovery pipeline.

References

  • Baker, J. K., & Little, T. L. "Metabolism of phencyclidine. The role of the carbinolamine intermediate in the formation of lactam and amino acid metabolites of nitrogen heterocycles." Journal of Medicinal Chemistry, 1985. Available at:[Link]

  • Tu, Y., et al. "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." Drug Metabolism and Disposition (PMC), 2011. Available at:[Link]

  • Lin, G., et al. "Thioridazine 5-Sulfoxide Diastereoisomers in Serum and Urine from Rats and Man After Chronic Thioridazine Administration." ResearchGate, 1992. Available at:[Link]

  • Ioannides, C. "Enzyme Systems that Metabolise Drugs and Other Xenobiotics." Current Toxicology Series, 2002. Available at: [Link]

  • Zhan, W., et al. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Health and Environmental Sciences Institute (HESI). "Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency." HESI Global, 2023. Available at:[Link]

Sources

Validation of a Synthetic Route for Scale-Up of (3-Nitrophenyl)piperidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a core structural motif in a significant percentage of FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise molecular interactions with biological targets. The compound (3-Nitrophenyl)piperidine-3-carboxylate is a particularly valuable synthetic intermediate. The piperidine-3-carboxylate moiety offers a versatile handle for further chemical elaboration, while the nitrophenyl group provides a latent amino functionality, accessible through well-established reduction methodologies. This guide provides a comprehensive analysis of two distinct synthetic strategies for the preparation of this key building block, with a critical evaluation of their suitability for large-scale production.

Comparative Analysis of Synthetic Routes

The synthesis of N-aryl piperidines can be approached through several methodologies. For the purpose of this guide, we will compare a modern, palladium-catalyzed cross-coupling reaction with a more classical approach, Nucleophilic Aromatic Substitution (SNAr).

  • Route A: The Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction has become a dominant method for the formation of carbon-nitrogen bonds in both academic and industrial settings.[2] It involves the reaction of an amine with an aryl halide or triflate, mediated by a palladium catalyst and a phosphine ligand.[3]

  • Route B: Classical Nucleophilic Aromatic Substitution (SNAr). This method relies on the reaction of a nucleophile (the piperidine nitrogen) with an electron-deficient aromatic ring. For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group.

Below is a comparative summary of these two routes for the synthesis of a model compound, ethyl 1-(3-nitrophenyl)piperidine-3-carboxylate.

ParameterRoute A: Buchwald-Hartwig AminationRoute B: Nucleophilic Aromatic Substitution (SNAr)
Typical Yield High (85-98%)Moderate to High (60-90%), highly substrate-dependent
Scalability Excellent, with established industrial precedent.[4]Good, but can be limited by harsh conditions or side reactions.
Reagent Cost Higher initial cost due to palladium catalyst and phosphine ligand.Lower reagent cost (typically just a base and solvent).
Reaction Conditions Mild to moderate (typically 60-110 °C), atmospheric pressure.Often requires high temperatures (100-180 °C) and sometimes pressure.
Substrate Scope Very broad, tolerates a wide range of functional groups.[2]Generally limited to highly electron-deficient aryl halides.
Safety & Waste Concerns include heavy metal (palladium) contamination in the final product and the use of phosphine ligands.Often generates significant salt waste and may use high-boiling, polar aprotic solvents which can be difficult to remove.

Recommended Scale-Up Route: Buchwald-Hartwig Amination

For the synthesis of (3-Nitrophenyl)piperidine-3-carboxylate, the Buchwald-Hartwig amination is the unequivocally recommended route for scale-up . While the initial cost of the catalyst and ligand is higher than the reagents for an SNAr reaction, the benefits in terms of yield, reliability, milder conditions, and broader substrate tolerance far outweigh this initial investment, particularly in a drug development context where consistency and purity are paramount.[4]

The causality behind this recommendation lies in the mechanism of the Buchwald-Hartwig reaction. The palladium catalyst facilitates a catalytic cycle that circumvents the high activation energy barrier of a direct nucleophilic attack.[2][3] This allows the reaction to proceed under much milder conditions, which in turn prevents thermal degradation of starting materials and products, leading to higher yields and cleaner reaction profiles. The ability to use a wide variety of aryl halides (chlorides, bromides, iodides) and amines provides a level of flexibility that is essential for complex molecule synthesis.[5]

Visualizing the Synthetic Workflow

The following diagram illustrates the recommended two-step process for producing a functionalized aminophenyl piperidine derivative, a common downstream product.

G cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Nitro Group Reduction Piperidine Piperidine-3-carboxylate Product1 (3-Nitrophenyl)piperidine-3-carboxylate Piperidine->Product1 Pd Catalyst, Ligand, Base ArylHalide 1-Bromo-3-nitrobenzene ArylHalide->Product1 Product2 (3-Aminophenyl)piperidine-3-carboxylate Product1->Product2 Pd/C, H₂ Source (e.g., H₂ gas or H-donor) Product1_ref (3-Nitrophenyl)piperidine-3-carboxylate

Caption: Recommended two-step synthetic workflow.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction for scale-up.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L₂) Pd0->OA_Complex + Ar-X Oxidative Addition Amine_Coord [Ar-Pd(II)-NHR'₂(L₂)]⁺X⁻ OA_Complex->Amine_Coord + R'₂NH Amido_Complex Ar-Pd(II)-NR'₂(L₂) Amine_Coord->Amido_Complex - HX, + Base Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'₂

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific substrates and scales.

Protocol 1: Synthesis of Ethyl 1-(3-nitrophenyl)piperidine-3-carboxylate (Route A)

Materials:

  • Ethyl piperidine-3-carboxylate

  • 1-Bromo-3-nitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add cesium carbonate (1.5 equivalents).

  • Catalyst Pre-formation: In a separate flask, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3.3 mol%). Add a portion of the anhydrous toluene and stir under nitrogen for 15 minutes until a uniform color is observed.

  • Reagent Addition: To the main reaction flask, add 1-bromo-3-nitrobenzene (1.0 equivalent) and ethyl piperidine-3-carboxylate (1.1 equivalents).

  • Reaction Initiation: Transfer the catalyst/ligand mixture to the main reaction flask via cannula, followed by the remaining anhydrous toluene.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired product.

Protocol 2: Catalytic Transfer Hydrogenation to Ethyl 1-(3-aminophenyl)piperidine-3-carboxylate

Materials:

  • Ethyl 1-(3-nitrophenyl)piperidine-3-carboxylate

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ammonium formate (HCOONH₄)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add ethyl 1-(3-nitrophenyl)piperidine-3-carboxylate (1.0 equivalent) and dissolve it in methanol.

  • Reagent Addition: Add ammonium formate (5.0 equivalents) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the reaction mixture. Caution: Pd/C can be pyrophoric; handle with care.

  • Heating and Monitoring: Heat the mixture to reflux (approximately 65 °C). The reaction is often accompanied by gas evolution (CO₂ and NH₃).[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in ethyl acetate and washed with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product, which is often pure enough for subsequent steps without further purification.

Conclusion

For the reliable, high-yielding, and scalable synthesis of (3-Nitrophenyl)piperidine-3-carboxylate, the Buchwald-Hartwig amination stands out as the superior methodology. Its operational simplicity under mild conditions and its tolerance of diverse functional groups make it a robust choice for pharmaceutical development. The subsequent reduction of the nitro group via catalytic transfer hydrogenation is an efficient and scalable method to access the corresponding aniline, a key precursor for a multitude of pharmacologically active compounds. This two-step sequence represents a validated and industrially viable route for the large-scale production of this important synthetic intermediate.

References

  • BenchChem. Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols.
  • ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. Available from: [Link]

  • Varma, R. S., & Ju, Y. (2012). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 17(12), 14387-14398. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available from: [Link]

  • BenchChem. Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene.
  • Taft, R. W., & Kistiakowsky, G. B. (1998). Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of (3-nitrophenyl)acetylene over cobalt polysulfide and ruthenium sulfide catalysts. The Journal of Organic Chemistry, 63(23), 8014-8020. Available from: [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14, 1282–1289. Available from: [Link]

  • Andersen, K. W., & Buchwald, S. L. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Master's thesis, Technical University of Denmark. Available from: [Link]

  • Taft, R. W., & Kistiakowsky, G. B. (1998). Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of dimethylcarbinol substituted (3-nitrophenyl)acetylene over heterogeneous metallic ruthenium catalyst. The Journal of Organic Chemistry, 63(23), 8021-8024. Available from: [Link]

  • O'Neil, I. A. (2002). Recent advances in the synthesis of piperidones and piperidines. Contemporary Organic Synthesis, 9(1), 27-44. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Kumar, S., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 123-128. Available from: [Link]

  • Zhang, Y., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(3), 576-581. Available from: [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

  • Zell, T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2538-2543. Available from: [Link]

  • Shaker Ardakani, L. (2021). Multicomponent synthesis of highly functionalized piperidines. Synthetic Communications, 51(6), 849-880. Available from: [Link]

Sources

Comparative Guide: Ortho vs. Meta Directing Effects in the Synthesis of Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrophenyl derivatives are indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The regioselective introduction of a nitro group (-NO₂) via Electrophilic Aromatic Substitution (EAS) is fundamentally governed by the electronic and steric properties of existing substituents on the benzene ring. This guide provides a rigorous comparison of ortho/para versus meta directing effects, analyzing the mechanistic causality, quantitative isomer distributions, and self-validating experimental protocols essential for process chemists and researchers.

Mechanistic Causality: Electronic Control of the Arenium Ion

The regiochemical outcome of an EAS nitration is not statistical (which would theoretically yield 40% ortho, 40% meta, and 20% para). Instead, it is dictated by the transition state energy of the Wheland intermediate (arenium ion)[1].

  • Ortho/Para Directors (Electron-Donating Groups - EDGs): Substituents such as alkyl groups (e.g., -CH₃ in toluene) or hydroxyl groups (e.g., -OH in phenol) donate electron density through inductive (+I) or resonance (+M) effects. This donation stabilizes the positive charge of the arenium ion specifically when attack occurs at the ortho or para positions, significantly lowering the activation energy (Ea) for these pathways[2].

  • Meta Directors (Electron-Withdrawing Groups - EWGs): Substituents like carboxyl (-COOH) or nitro (-NO₂) groups withdraw electron density (-I, -M). An electrophilic attack at the ortho or para position places a positive charge directly adjacent to the electron-withdrawing group, severely destabilizing the intermediate. Consequently, the meta position is favored not because it is highly activated, but because it avoids this extreme destabilization[2][3].

DirectingEffects Substrate Monosubstituted Benzene EDG Electron Donating Group (+I, +M) Substrate->EDG EWG Electron Withdrawing Group (-I, -M) Substrate->EWG OP Ortho/Para Attack (Stabilized Arenium Ion) EDG->OP Lowers Ea Meta Meta Attack (Avoids Destabilization) EWG->Meta Higher Ea at o/p

Caption: Logical relationship of electronic directing effects in electrophilic aromatic substitution.

Comparative Isomer Distribution Data

To objectively compare these directing effects, we examine the nitration of three distinct substrates: Toluene (weakly activating, o/p-directing), Benzoic Acid (deactivating, m-directing), and Nitrobenzene (strongly deactivating, m-directing). The data highlights the profound impact of the substituent on the final isomer ratio.

SubstrateDirecting Group TypeOrtho Yield (%)Meta Yield (%)Para Yield (%)
Toluene Activating (-CH₃)58.04.038.0
Benzoic Acid Deactivating (-COOH)22.076.02.0
Nitrobenzene Strongly Deactivating (-NO₂)6.493.20.3

Data Analysis:

  • Toluene: The methyl group strongly favors ortho and para substitution[1]. The ortho isomer predominates statistically (two ortho positions vs. one para position), though steric hindrance slightly suppresses the ortho yield compared to a purely statistical 2:1 ratio[4].

  • Benzoic Acid & Nitrobenzene: Both are meta directors. However, the stronger electron-withdrawing nature of the -NO₂ group compared to the -COOH group results in a much higher meta selectivity (93.2% vs. 76.0%) and significantly suppresses ortho attack[5][6].

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the synthesis of nitrophenyl derivatives, emphasizing the causality behind temperature control and reagent addition to ensure reproducibility and high regioselectivity.

Protocol A: Synthesis of m-Nitrobenzoic Acid (Meta-Directing Workflow)

Objective: To synthesize m-nitrobenzoic acid via the direct nitration of benzoic acid using a mixed acid system. Causality: Benzoic acid is deactivated; thus, a highly reactive nitronium ion (NO₂⁺) generated from concentrated H₂SO₄ and HNO₃ is required. Temperature control (<15°C during addition) is critical to prevent over-nitration (e.g., formation of 3,5-dinitrobenzoic acid) and oxidative degradation[7][8].

  • Preparation of Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, carefully add 5.0 mL of concentrated sulfuric acid (H₂SO₄). Slowly add 5.0 mL of concentrated nitric acid (HNO₃) dropwise, maintaining the temperature below 10°C.

  • Substrate Addition: Dissolve 5.0 g of benzoic acid in 15 mL of concentrated H₂SO₄ in a separate flask. Add this solution dropwise to the nitrating mixture. Critical Step: Maintain the internal temperature below 15°C to suppress di-nitration[7].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes to drive the reaction to completion.

  • Quenching: Pour the reaction mixture slowly over 50 g of crushed ice. The sudden drop in temperature and dilution of the acid precipitates the crude m-nitrobenzoic acid[7].

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with ice-cold water to remove residual mineral acids. Recrystallize from hot water to yield pure m-nitrobenzoic acid, separating it from minor ortho and para impurities.

Protocol B: Optimized Synthesis of p-Nitrotoluene (Ortho/Para-Directing Workflow)

Objective: To selectively synthesize p-nitrotoluene while minimizing the meta isomer. Causality: While standard mixed acid yields ~4% meta isomer, modern continuous flow or zeolite-catalyzed methods (e.g., H-ZSM-5) can suppress meta formation entirely and shift the ortho:para ratio in favor of the para product due to the shape-selective confinement within the zeolite pores[4]. Furthermore, maintaining strictly low temperatures (<-40°C in specific solvent systems like N₂O₅/CH₂Cl₂) thermodynamically restricts meta formation to ~1%[9].

  • Catalyst Preparation: Activate H-ZSM-5 acidic zeolite catalyst by calcining at 500°C for 4 hours.

  • Reaction Setup: Suspend 1.0 g of H-ZSM-5 in 15 mL of toluene in a temperature-controlled reactor set to 0°C.

  • Nitration: Slowly introduce stoichiometric nitric acid (HNO₃). The absence of H₂SO₄ prevents sulfonation side-reactions and creates an environmentally benign process[4].

  • Stirring & Shape-Selective Catalysis: Stir for 2 hours. The rigid pore structure of the zeolite sterically hinders the formation of the bulkier ortho transition state, favoring the linear para isomer (up to 80-81% yield) and completely suppressing the meta isomer[4].

  • Filtration & Recovery: Filter the solid zeolite catalyst (which can be regenerated). The filtrate contains the highly enriched p-nitrotoluene.

ExperimentalWorkflow Start Prepare Nitrating Mixture (HNO3 + H2SO4 at 0°C) AddSub Dropwise Addition of Substrate (Maintain <15°C) Start->AddSub React Stir at Room Temp (Kinetic/Thermodynamic Control) AddSub->React Quench Quench over Crushed Ice (Precipitates Product) React->Quench Filter Vacuum Filtration & Cold Water Wash Quench->Filter Purify Recrystallization (Yields Pure Isomer) Filter->Purify

Caption: Standard experimental workflow for the nitration of deactivated aromatic substrates.

Process Optimization & Troubleshooting

When scaling up the synthesis of nitrophenyl derivatives, two primary variables dictate the purity profile:

  • Thermodynamic vs. Kinetic Control (Temperature): In the nitration of activated substrates (like toluene or phenol), higher temperatures can lead to oxidative by-products and an increase in the thermodynamically favored para isomer, but also risk forming unwanted meta impurities. Maintaining temperatures below -40°C in specialized setups has been shown to reduce meta-nitrotoluene formation to near 1%[9].

  • Steric Bulk of the Nitrating Agent: While the electronic nature of the substituent is the primary directing force, utilizing bulkier nitrating agents or solid-supported catalysts (like zeolites) introduces steric hindrance that can artificially suppress ortho attack, thereby artificially inflating the para yield[4][10].

References
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Catalytic Nitration of Toluene (Elimination of Red Water). SERDP and ESTCP. [Link]

  • Limitations of Frontier Orbital and Charge Approaches in the Description of Electrophilic Aromatic Substitution. MDPI. [Link]

  • The Nitro and Nitroso Groups. Warsaw University of Technology (PW).[Link]

  • What are the major products of nitration of benzoic acid? Quora.[Link]

  • Directive Influence of Functional Group in Monosubstituted Benzene. CK-12 Foundation.[Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration. IJRAR. [Link]

  • Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. ResearchGate. [Link]

Sources

Reproducibility of Biological Data for (3-Nitrophenyl) piperidine-3-carboxylate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacokinetics, GABAergic modulation, and in vivo reproducibility

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, modulating the γ-aminobutyric acid (GABA) transporter (GAT) is a validated strategy for managing seizure disorders and neuropathic pain. While nipecotic acid is one of the most potent in vitro inhibitors of neuronal and glial GABA reuptake, its zwitterionic nature at physiological pH renders it virtually incapable of crossing the blood-brain barrier (BBB)[1].

To bridge the gap between in vitro potency and in vivo efficacy, (3-Nitrophenyl) piperidine-3-carboxylate (commonly referred to as MNPC ) was developed. MNPC is a lipophilic aryl ester prodrug of nipecotic acid. The strategic selection of the m-nitrophenyl moiety is not arbitrary; it provides a critical balance of steric and electronic properties. Unlike simple alkyl esters that are rapidly degraded by peripheral esterases in the plasma and liver, the electron-withdrawing nitro group stabilizes the ester bond just enough to survive systemic circulation, while remaining susceptible to enzymatic cleavage by esterases once inside the central nervous system (CNS)[1].

Upon crossing the BBB, MNPC is hydrolyzed to release active nipecotic acid and m-nitrophenol, effectively trapping the active moiety within the brain parenchyma to elevate synaptic GABA levels[2][3].

Pharmacokinetic Pathway Visualization

G cluster_blood Systemic Circulation cluster_brain Central Nervous System Nip_Blood Nipecotic Acid (Hydrophilic) BBB Blood-Brain Barrier (BBB) Nip_Blood->BBB Blocked MNPC_Blood MNPC (Lipophilic Prodrug) MNPC_Blood->BBB Penetrates Nip_Brain Nipecotic Acid (Active GAT Inhibitor) BBB->Nip_Brain Esterase Cleavage m_nitro m-Nitrophenol (Cleavage Marker) BBB->m_nitro Byproduct GAT GABA Transporter (GAT-1) Nip_Brain->GAT Binds & Inhibits Effect Anticonvulsant Efficacy GAT->Effect Elevates Synaptic GABA

Fig 1: Pharmacokinetic pathway and mechanism of MNPC vs. Nipecotic Acid at the BBB.

Comparative Efficacy & Alternative Profiling

When designing an in vivo study targeting GABA reuptake, researchers must choose between the parent compound, a prodrug (MNPC), or a structurally modified clinical analogue (e.g., Tiagabine). The table below synthesizes the quantitative performance and utility of these alternatives to guide experimental design.

FeatureNipecotic AcidMNPCTiagabine
Chemical Classification Zwitterionic Amino AcidLipophilic Aryl Ester ProdrugLipophilic Nipecotic Derivative
BBB Permeability NegligibleHighHigh
Mechanism of Action Direct GAT InhibitorProdrug (Requires Cleavage)Direct GAT-1 Inhibitor
In Vivo Anticonvulsant ED₅₀ (Bicuculline, s.c.) Inactive Systemically157.8 mg/kg (Clonic)[2]~1.5 mg/kg
Isoniazid Challenge ED₅₀ Inactive Systemically255.3 mg/kg (Clonic)[2]~2.0 mg/kg
Primary Utility In vitro slice assaysIn vivo preclinical proof-of-conceptClinical therapeutic

Application Insight: While Tiagabine is significantly more potent due to its direct action and optimized lipophilic anchor, MNPC remains a vital tool compound for researchers specifically studying prodrug delivery systems and brain esterase kinetics . MNPC allows scientists to uncouple the pharmacokinetics of BBB penetration from the pharmacodynamics of target binding[1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the biological evaluation of MNPC must be treated as a self-validating system. Observing an anticonvulsant effect alone is insufficient; one must biochemically prove that the effect is driven by the cleavage of the prodrug in the brain[3]. Therefore, the in vivo behavioral assay (Protocol A) must be run in parallel with a bioanalytical quantification assay (Protocol B).

Protocol A: In Vivo Seizure Protection Assay (Behavioral Validation)

Causality: Bicuculline is a competitive GABA-A receptor antagonist. If MNPC successfully cleaves into nipecotic acid and inhibits GAT, the resulting flood of synaptic GABA will outcompete bicuculline, preventing seizure onset[2].

  • Subject Preparation: Acclimate adult male mice (e.g., Swiss Webster) to the testing environment for 1 hour.

  • Prodrug Administration: Administer MNPC subcutaneously (s.c.) at varying doses (e.g., 50, 100, 200, 300 mg/kg) dissolved in a highly controlled vehicle (e.g., 10% DMSO/saline).

  • Incubation Phase: Wait exactly 60 minutes . Causality: Pharmacokinetic data indicates that brain levels of cleaved nipecotic acid peak between 30 to 60 minutes post-administration[2][3]. Challenging too early will result in false negatives due to incomplete esterase cleavage.

  • Chemoconvulsant Challenge: Administer bicuculline (s.c.) at a pre-determined CD₉₇ dose (the dose that causes convulsions in 97% of control animals).

  • Observation: Monitor animals for 30 minutes. Record the latency to, and presence of, clonic (forelimb clonus) and tonic (hindlimb extension) seizures. Calculate the ED₅₀ using probit analysis[2].

Protocol B: HPLC Quantification of Brain Metabolites (Biochemical Validation)

Causality: To prove the behavioral protection in Protocol A is due to prodrug conversion, we must quantify the stoichiometric release of m-nitrophenol and nipecotic acid in the brain parenchyma[3].

  • Tissue Extraction: Sacrifice the animal at the 60-minute post-MNPC mark. Rapidly excise the brain and immediately homogenize in ice-cold 0.4 M perchloric acid. Causality: Perchloric acid instantly precipitates tissue proteins, denaturing brain esterases. This prevents the ex vivo hydrolysis of any remaining intact MNPC, ensuring the measured metabolites accurately reflect in vivo conditions.

  • Centrifugation & Filtration: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Causality: The non-polar stationary phase effectively resolves the highly polar nipecotic acid from the highly lipophilic m-nitrophenol marker.

  • Dual Detection Strategy:

    • m-Nitrophenol: Detect directly via UV absorbance at 280 nm.

    • Nipecotic Acid: Because nipecotic acid lacks a strong chromophore, perform pre-column derivatization with o-phthalaldehyde (OPA) and detect via fluorescence (Excitation: 340 nm, Emission: 450 nm)[3].

References

  • Title: Anticonvulsant activity of the nipecotic acid ester, (+/-)
  • Title: Determination of m-nitrophenol and nipecotic acid in mouse tissues by high-performance liquid chromatography after administration of the anticonvulsant m-nitrophenyl-3-piperidinecarboxylate hydrochloride Source: PubMed / Journal of Pharmaceutical Sciences URL
  • Title: Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach Source: MDPI / Pharmaceuticals URL

Sources

Safety Operating Guide

Personal protective equipment for handling (3-Nitrophenyl) piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (3-Nitrophenyl) piperidine-3-carboxylate

As a Senior Application Scientist, I have developed this operational guide to address the complex hazard profile of (3-Nitrophenyl) piperidine-3-carboxylate. This compound merges the highly penetrating, basic nature of a piperidine ring with the systemic toxicity of a nitroaromatic moiety. Standard laboratory safety protocols are insufficient for this class of chemical; handling it requires a mechanistic understanding of its toxicokinetics and physical incompatibilities to ensure absolute operational safety.

Mechanistic Toxicology & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and operational workflows, we must first understand why this compound is dangerous. The hazard profile is bipartite:

  • The Nitroaromatic Moiety (Systemic Toxicity): Nitroaromatics are highly lipophilic, allowing them to rapidly penetrate standard laboratory gloves and human skin[1]. Once absorbed, hepatic nitroreductases convert the nitro group into reactive nitroso and hydroxylamine intermediates. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin[2]. Methemoglobin cannot bind oxygen, leading to chemical asphyxiation (methemoglobinemia), cyanosis, and potentially fatal tissue hypoxia[1][3].

  • The Piperidine Core (Corrosivity & Reactivity): Piperidine derivatives are strong organic bases. They are highly destructive to mucous membranes, eyes, and the upper respiratory tract[4]. Furthermore, piperidine structures can rapidly degrade standard latex and thin nitrile plastics, meaning inappropriate glove selection will result in catastrophic barrier failure[5][6].

ToxicityPathway A Exposure to (3-Nitrophenyl) piperidine-3-carboxylate B Dermal/Inhalation Absorption (Lipophilic Nitroaromatic) A->B C Hepatic Metabolism (Nitroreductases) B->C D Reactive Nitroso & Hydroxylamine Intermediates C->D E Hemoglobin (Fe2+) Oxidation D->E Oxidative Stress F Methemoglobinemia (Fe3+) & Tissue Hypoxia (Cyanosis) E->F

Fig 1: Mechanism of nitroaromatic-induced methemoglobinemia and tissue hypoxia.

Comprehensive PPE Matrix

Because of the dual threat of chemical burns and transdermal systemic toxicity, PPE selection must prioritize chemical resistance over tactile dexterity[2][4].

Table 1: Quantitative PPE Selection Matrix

PPE CategoryRecommended MaterialMin. Thickness / SpecBreakthrough TimeScientific Rationale
Primary Gloves Viton™ or Butyl Rubber> 0.5 mm> 120 minutesPiperidine degrades standard nitrile/latex. Viton prevents lipophilic nitroaromatic permeation[2][7].
Secondary Gloves Heavy-duty Nitrile (Inner)> 0.11 mmSplash only (< 10 min)Worn under Viton to provide a secondary barrier during glove removal and prevent cross-contamination.
Eye Protection Indirect-vent Goggles + Face ShieldANSI Z87.1+ / EN 166N/APiperidine derivatives cause severe, irreversible eye damage[4][8]. Face shields prevent facial absorption.
Body Protection Flame-Retardant Lab Coat + Viton ApronNon-static weaveN/APrevents static discharge (ignition risk) and stops transdermal absorption through clothing[9][10].
Respirator NIOSH-approved Half-FaceType A Cartridge (Brown)N/ARequired if handling outside a hood. Filters organic vapors with boiling points > 65°C[2][7].

Operational Workflows: Handling & Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is explicitly met.

Protocol A: Safe Weighing and Solubilization
  • Environmental Validation: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Do not handle this compound on an open bench[2].

  • Static Mitigation: Ensure all spatulas and weighing vessels are grounded or made of non-sparking materials (e.g., conductive plastics or ceramic). Piperidine derivatives can generate explosive vapor mixtures if aerosolized or dissolved in volatile solvents[5][9].

  • Donning PPE: Apply inner nitrile gloves, flame-retardant lab coat, Viton™ outer gloves, and indirect-vent goggles.

  • Transfer: Use a closed-system transfer method if possible. Weigh the precise amount required into a pre-tared, sealable amber vial (nitroaromatics can be light-sensitive).

  • Solubilization: Add the solvent directly to the vial within the fume hood. Cap tightly before removing the vial from the hood.

  • Decontamination of Tools: Immediately rinse spatulas with a compatible solvent (e.g., ethanol), followed by a thorough wash with slightly acidic water to neutralize residual piperidine base.

Emergency Response & Decontamination Plan

In the event of a spill or exposure, immediate action is required to prevent methemoglobinemia and chemical burns.

Dermal Exposure Protocol (Critical)

Standard water washing is insufficient for lipophilic nitroaromatics and can sometimes spread the chemical over a larger surface area.

  • Immediate Removal: Strip off all contaminated clothing immediately[4].

  • Specialized Cleansing: Do not use alcohol, gasoline, or standard solvents. Cleanse the affected skin thoroughly with soap under running water.

  • PEG 400 Wash: Rinse the skin alternating between water and Polyethylene Glycol 400 (PEG 400) for several minutes. PEG 400 acts as a solubilizing agent to pull the lipophilic nitroaromatic out of the dermal layers[1].

  • Medical Escalation: Seek immediate medical attention. Inform responders of the risk of methemoglobinemia. Symptoms (cyanosis, dizziness) may be delayed by up to 4 hours[1][11].

Chemical Spill Containment

SpillWorkflow S1 Spill Detected S2 Isolate Area & Ensure Ventilation S1->S2 S3 Don Emergency PPE (Respirator, Viton) S2->S3 S4 Apply Inert Absorbent (Sand/Diatomaceous Earth) S3->S4 S5 Collect in Sealed Container S4->S5 S6 Hazardous Waste Disposal S5->S6

Fig 2: Step-by-step emergency spill response and containment workflow.

Spill Execution Steps:

  • Evacuate & Ventilate: Clear the area. Ensure fume hoods are running at maximum exhaust[4].

  • Absorb: Cover the spill with an inert, non-flammable absorbent such as dry sand or diatomaceous earth. Never use sawdust or combustible materials , as nitroaromatics and piperidine derivatives can react violently or ignite[7][9].

  • Collect: Use non-sparking tools to sweep the absorbent into a heavy-duty, sealable polyethylene or glass waste container[5][9].

  • Neutralize Surface: Wash the contaminated surface with plenty of water and a mild acidic solution (if appropriate for the surface) to neutralize residual basicity.

Waste Management & Disposal Plan

Improper disposal of (3-Nitrophenyl) piperidine-3-carboxylate can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Do NOT mix this waste with heavy metal salts, strong acids (hydrochloric, sulfuric, nitric), acid chlorides, or strong oxidizing agents (peroxides, permanganates). Piperidine reacts violently with these compounds[5][8].

  • Containment: Store waste in tightly closed, clearly labeled, corrosion-resistant containers (e.g., high-density polyethylene or PTFE-lined glass)[12].

  • Labeling: Waste must be explicitly labeled: "Hazardous Waste: Toxic/Corrosive. Contains Nitroaromatic Piperidine Derivative. Danger of Methemoglobinemia."

  • Disposal Mechanism: Must be disposed of via a licensed hazardous waste contractor through high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers, as burning nitroaromatics produces highly toxic NO/NO₂ gases[5][11].

References

  • Sigma-Aldrich. "Material Safety Data Sheet - Piperidine". Gustavus Adolphus College. Available at: [Link]

  • GESTIS Substance Database. "3-Nitrotoluene (Nitroaromatics)". DGUV. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Piperidine". Carl ROTH. Available at: [Link]

  • Penta Chemicals. "SAFETY DATA SHEET: Piperidine". Penta Chemicals. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine". NJ.gov. Available at: [Link]

  • Canyon Components. "PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics". Canyon Components. Available at: [Link]

  • National Center for Biotechnology Information. "4-Nitrotoluene". PubChem. Available at: [Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Piperidine". Chemos. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.